molecular formula C11H12O4 B3415386 [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid CAS No. 179178-90-6

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Cat. No.: B3415386
CAS No.: 179178-90-6
M. Wt: 208.21 g/mol
InChI Key: CVSJWBIWUPDLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (CAS 113496-14-3) is a phenylacetic acid derivative with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is provided for research purposes to investigate the properties and applications of specialized aromatic acids. Phenylacetic acid scaffolds are of significant scientific interest; for instance, phenylacetic acid (PAA) itself is a known catabolite of phenylalanine and exhibits plant hormone (auxin) activity . Furthermore, various derivatives have been studied for their biological activities. Research on 3-methoxyphenylacetic acid (3-MOPAA), a related compound, has identified it as a phytotoxin produced by the fungus Rhizoctonia solani , causing necrosis in tobacco leaves . Another study on PAA demonstrated its antibacterial mechanism, which involves disrupting cell membrane integrity, inhibiting protein synthesis, and affecting metabolic pathways in Agrobacterium tumefaciens . These findings highlight the potential of phenylacetic acid derivatives as valuable tools for studying plant-pathogen interactions and antimicrobial mechanisms. The structural features of this compound, including the acetic acid and methyl ester moieties on the phenyl ring, make it a versatile building block or intermediate for further chemical synthesis and exploration in various research fields. This product is intended for laboratory research use only and is not classified as a drug, antibiotic, or licensed for any human or veterinary therapeutic use.

Properties

IUPAC Name

2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSJWBIWUPDLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179178-90-6
Record name 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 179178-90-6 Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol

Executive Summary

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (CAS 179178-90-6) represents a critical class of bifunctional aromatic linkers used in advanced organic synthesis and medicinal chemistry. Structurally, it is the monomethyl ester of 1,3-phenylenediacetic acid. Its value lies in its orthogonal reactivity : possessing one free carboxylic acid and one methyl ester allows for sequential, selective functionalization of a central phenyl core.

This guide details the strategic application, synthesis, and characterization of this compound, designed for researchers requiring high-fidelity scaffolds for PROTAC linkers, peptidomimetics, and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Common Synonyms 1,3-Phenylenediacetic acid monomethyl ester; Methyl hydrogen 1,3-phenylenediacetate
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water (pH < 4)
pKa (Calc) ~4.2 (Carboxylic acid)
LogP (Calc) ~1.5
Flash Point >110°C (predicted)
Structural Significance

The meta-substitution pattern (1,3) provides a non-linear geometry compared to its para analogue. This "kinked" conformation is essential in:

  • Macrocyclization: Facilitating ring closure in peptide mimetics.

  • PROTAC Design: Optimizing the spatial orientation between the E3 ligase ligand and the target protein ligand.

Strategic Synthesis: The Desymmetrization Protocol

The primary challenge in synthesizing CAS 179178-90-6 is avoiding the statistical mixture of diacid, diester, and monoester. While statistical hydrolysis is possible, it suffers from low yields (max ~30-40%). The Enzymatic Desymmetrization route is the gold standard for high yield and purity.

Route A: Enzymatic Desymmetrization (Recommended)

This method utilizes the selectivity of lipases (e.g., Candida antarctica Lipase B) to hydrolyze one ester group of the symmetric diester.

Precursor: Dimethyl 1,3-phenylenediacetate (prepared via Fischer esterification of the diacid).

Step-by-Step Protocol:
  • Preparation: Dissolve Dimethyl 1,3-phenylenediacetate (10 mmol) in a biphasic mixture of phosphate buffer (pH 7.0, 50 mL) and tert-butyl methyl ether (MTBE, 10 mL).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 100 mg).

  • Reaction: Stir at 30°C. Monitor by HPLC/TLC. The reaction typically stops at the mono-acid stage due to product inhibition or pH changes if not maintained.

  • Quench: Filter off the enzyme beads (can be recycled).

  • Workup (Critical for Purity):

    • Adjust aqueous phase to pH ~8 with sat. NaHCO₃.

    • Extract with EtOAc (removes unreacted diester ).

    • Acidify aqueous phase to pH 2 with 1M HCl.

    • Extract with EtOAc (extracts the target monoester ).

    • The diacid (if any) remains in the aqueous phase or precipitates.

Route B: Statistical Alkaline Hydrolysis (Scalable/Low Cost)

For labs without access to enzymes, controlled chemical hydrolysis is viable but requires rigorous purification.

  • Stoichiometry: Treat diester (1.0 equiv) with LiOH (0.95 equiv) in THF:MeOH:H₂O (3:1:1) at 0°C.

  • Control: Limiting the base prevents over-hydrolysis to the diacid.

  • Purification: Rely strictly on the Acid-Base extraction workflow visualized below.

Purification Logic & Visualization

The separation of the mono-ester from the di-ester and di-acid is based on differential acidity and lipophilicity.

ExtractionWorkflow Start Crude Reaction Mixture (Diester + Monoester + Diacid) Step1 Adjust pH to > 8 (NaHCO3) Extract with EtOAc Start->Step1 Org1 Organic Phase 1: Contains DIESTER (Discard/Recycle) Step1->Org1 Organic Layer Aq1 Aqueous Phase 1: Contains Monoester & Diacid (Salts) Step1->Aq1 Aqueous Layer Step2 Acidify Aqueous Phase to pH ~4-5 (Selective Protonation) Aq1->Step2 Step3 Extract with EtOAc Step2->Step3 Org2 Organic Phase 2: Target MONOESTER (CAS 179178-90-6) Step3->Org2 Product Aq2 Aqueous Phase 2: Contains Diacid (fully ionized at pH 4) Step3->Aq2 Impurity

Figure 1: Acid-Base extraction strategy for isolating the mono-ester. Careful pH control at Step 2 exploits the slight pKa differences and solubility profiles.

Applications in Drug Discovery[1][8]

Orthogonal Linker Chemistry

CAS 179178-90-6 serves as a "switchable" linker.

  • Step 1: The free acid reacts with an amine (R-NH₂) via standard coupling (EDC/HOBt) to form an amide.

  • Step 2: The methyl ester is chemically robust during this coupling.

  • Step 3: The ester is hydrolyzed (LiOH) to reveal the second acid, ready for a second coupling event.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and flexibility determine degradation efficiency. The phenyl ring adds rigidity, while the methylene spacers (


) provide rotational freedom.
  • Workflow: Attach E3 ligase ligand to the acid side

    
     Deprotect ester 
    
    
    
    Attach Target Protein ligand.
Fragment-Based Drug Discovery (FBDD)

The compound acts as a fragment growing vector. The aromatic core provides


 stacking interactions with residues like Phenylalanine or Tryptophan in binding pockets, while the polar arms reach for hydrogen bonding partners (e.g., Lysine or Serine).

Analytical Characterization

To validate the identity of CAS 179178-90-6, ensure the following spectral features:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.30 (m, 4H): Aromatic protons (look for meta substitution pattern).

    • δ 3.70 (s, 3H): Methoxy group (

      
      ). Key differentiator from diacid. 
      
    • δ 3.65 (s, 2H): Methylene adjacent to Ester.

    • δ 3.62 (s, 2H): Methylene adjacent to Acid. (These two singlets may overlap but often resolve).

    • δ 11.0–12.0 (br s, 1H): Carboxylic acid proton (

      
      ).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Retention Time: Monoester elutes between the diacid (early) and diester (late).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to atmospheric moisture over months.

  • Disposal: Dispose of as organic waste containing hazardous substances.

References

  • Sigma-Aldrich. Product Specification: 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid. Link

  • PubChem. Compound Summary for CID 7134 (Related: 2-Methoxyphenylacetic acid). Link

  • The Good Scents Company. Phenylacetic acid methyl ester data and synthesis notes. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for ester/acid orthogonality).
  • MedChemExpress. PROTAC Linker Design and Reagents. Link

3-(Carboxymethyl)phenylacetic acid methyl ester: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Carboxymethyl)phenylacetic acid methyl ester (also known as Methyl hydrogen 1,3-phenylenediacetate ) is a desymmetrized bifunctional linker derived from 1,3-phenylenediacetic acid. It features two chemically distinct "arms" positioned meta to each other on a benzene ring: a free carboxylic acid (-CH₂COOH) and a methyl ester (-CH₂COOCH₃).

This structural asymmetry allows for orthogonal functionalization , making it a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptidomimetics. By enabling the sequential attachment of two different pharmacophores, it serves as a precision tool for medicinal chemists.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity
ParameterDetail
IUPAC Name Methyl 2-(3-(carboxymethyl)phenyl)acetate
Common Synonyms 1,3-Phenylenediacetic acid monomethyl ester; Methyl hydrogen 1,3-phenylenediacetate
Parent Compound 1,3-Phenylenediacetic acid (CAS: 19806-17-8)
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Structure Meta-substituted benzene with one acetic acid and one methyl acetate group.[1][2]
Physicochemical Properties

Note: Properties are derived from analogous mono-esters of phenylacetic acid derivatives.

PropertyValue / Description
Physical State Viscous oil or low-melting solid (white to off-white).
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Limited solubility in water compared to the parent diacid.
pKa (Acid) ~4.2 (Carboxylic acid moiety).
Stability Stable under standard storage (-20°C). Ester group susceptible to hydrolysis at pH > 8.
Partition Coeff. LogP ~ 1.5 (Predicted).

Part 2: Synthetic Routes & Process Optimization

For research applications, the mono-ester is typically synthesized via desymmetrization of the commercially available 1,3-phenylenediacetic acid or its diester.

Synthesis Workflow (DOT Visualization)

SynthesisPathways Diacid 1,3-Phenylenediacetic Acid (CAS: 19806-17-8) MonoEster TARGET: 3-(Carboxymethyl) phenylacetic acid methyl ester Diacid->MonoEster Method A: 0.9 eq MeOH, H+ (Statistical Control) Diester Dimethyl 1,3-phenylenediacetate Diester->MonoEster Method B: 1.0 eq LiOH/THF (Controlled Hydrolysis) Product Downstream Product (e.g., PROTAC Linker) MonoEster->Product Amide Coupling (EDC/NHS)

Figure 1: Synthetic pathways for accessing the desymmetrized mono-ester linker.

Detailed Protocols
Method A: Statistical Mono-Esterification (Scalable)

This method is preferred for large-scale preparation where chromatographic separation of the mixture is feasible.

  • Dissolution: Dissolve 1,3-phenylenediacetic acid (10 mmol) in anhydrous methanol (50 mL).

  • Catalysis: Add catalytic H₂SO₄ (0.5 mmol) or Thionyl Chloride (0.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Workup: The reaction yields a statistical mixture (Diacid : Mono-ester : Diester ~ 1:2:1).

  • Purification: Evaporate solvent. Redissolve in EtOAc and wash with sat. NaHCO₃ to remove unreacted diacid. The mono-ester is then separated from the diester via flash column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexane).

Method B: Controlled Hydrolysis of Diester (High Precision)

Preferred when high purity is required without extensive chromatography.

  • Precursor: Synthesize dimethyl 1,3-phenylenediacetate by refluxing the diacid in excess MeOH/H₂SO₄.

  • Hydrolysis: Dissolve the diester (5 mmol) in THF (20 mL) and cool to 0°C.

  • Reagent Addition: Add LiOH (5 mmol, 1.0 eq) in water (5 mL) dropwise over 30 minutes. Crucial: Slow addition prevents over-hydrolysis.

  • Quench: Acidify to pH 3 with 1N HCl.

  • Extraction: Extract with EtOAc (3x). The organic layer contains primarily the mono-ester.

Part 3: Application in Drug Discovery

Orthogonal Functionalization Logic

The core value of this compound lies in its ability to link two different molecules selectively.

  • Step 1 (Acid Coupling): The free carboxylic acid is activated (e.g., HATU/DIEA) to react with an amine-bearing Ligand A (e.g., an E3 ligase binder).

  • Step 2 (Deprotection): The methyl ester is hydrolyzed (LiOH) to reveal the second acid.

  • Step 3 (Second Coupling): The newly revealed acid is coupled to Ligand B (e.g., a target protein warhead).

Analytical Characterization Standards

To validate the synthesis, look for these specific signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2–7.3 ppm: Multiplet (4H, Aromatic protons).

    • δ 3.70 ppm: Singlet (3H, -COOCH₃ ). Diagnostic signal.

    • δ 3.65 ppm: Singlet (2H, -CH₂ -COOMe).

    • δ 3.62 ppm: Singlet (2H, -CH₂ -COOH). Slightly upfield from the ester-adjacent methylene.

    • δ ~11.0 ppm: Broad Singlet (1H, -COOH ).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 209.1 m/z.

    • Negative Mode: [M-H]⁻ = 207.1 m/z.

Part 4: Handling & Safety

Hazard ClassPrecaution
Skin/Eye Irritant Wear nitrile gloves and safety glasses. The free acid moiety is a mild irritant.
Inhalation Handle in a fume hood to avoid inhaling dust/aerosols.
Storage Store at -20°C under inert atmosphere (N₂/Ar) to prevent moisture-induced hydrolysis of the ester.

References

  • Sigma-Aldrich. 1,3-Phenylenediacetic acid (CAS 19806-17-8) Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). Benzeneacetic acid, methyl ester (Methyl phenylacetate) Properties. Retrieved from

  • ChemicalBook. 1,3-Phenylenediacetic acid Properties and Suppliers. Retrieved from

  • PubChem. Methyl phenylacetate (Parent Ester Structure & Safety). Retrieved from

Sources

1,3-Benzenediacetic Acid Monomethyl Ester: Nomenclature, Desymmetrization, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Benzenediacetic acid monomethyl ester (


) is a highly valuable, desymmetrized bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymeric materials. Because it possesses both a reactive free carboxylic acid and a protected methyl ester, it allows for orthogonal functionalization during complex synthetic sequences. However, this bifunctionality leads to a complex landscape of chemical synonyms, which can complicate patent searches, regulatory filings, and procurement.

This technical guide decodes the synonymy of this compound, details a self-validating protocol for its synthesis via selective desymmetrization, and establishes rigorous analytical parameters for its verification.

The Nomenclature Landscape: Decoding the Synonyms

The existence of multiple synonyms for 1,3-benzenediacetic acid monomethyl ester stems from differing chemical naming conventions prioritizing different functional groups as the parent structure[1]. In database indexing, the choice between treating the molecule as an acid-derivative or an ester-derivative drastically alters the resulting nomenclature.

Table 1: Comprehensive Synonym Mapping for the Monomethyl Ester

Nomenclature SystemSynonymStructural Rationale
IUPAC Name 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acidPrioritizes the free carboxylic acid as the principal functional group; the esterified chain is treated as a substituent.
CAS Index Name 1,3-Benzenediacetic acid, monomethyl esterDerived from the parent diacid (CAS 19806-17-8), indicating a single esterification event[1].
Common / Trivial m-Phenylenediacetic acid monomethyl esterUses the traditional "meta-phenylene" designation for 1,3-substitution on the benzene ring.
Structural / API Methyl 3-(carboxymethyl)phenylacetatePrioritizes the ester as the parent, treating the free acid chain as the substituent.
SMILES COC(=O)Cc1cccc(CC(=O)O)c1Unambiguous linear notation of the chemical structure[2].

Chemical Synthesis: The Challenge of Desymmetrization

Synthesizing a monoester from a symmetrical diacid (1,3-phenylenediacetic acid) or a symmetrical diester (dimethyl 1,3-phenylenediacetate, CAS 36076-19-4) is notoriously difficult due to statistical product distribution. Standard esterification or hydrolysis typically yields an inseparable thermodynamic mixture of diacid, monoester, and diester.

To achieve high chemoselectivity, we employ a of the diester[3].

The Causality of the Reagent Choice: Barium hydroxide (


) is highly effective for the partial hydrolysis of diesters because the resulting barium salt of the half-ester is insoluble in methanol[3]. Upon formation, the mono-carboxylate barium salt rapidly precipitates out of the reaction phase. This phase separation acts as a physical blocking mechanism, preventing the second ester group from interacting with the base and driving the reaction equilibrium exclusively toward the monoester[3].
Protocol: Selective Synthesis of 1,3-Benzenediacetic Acid Monomethyl Ester

Self-Validating System: This protocol utilizes a visual feedback loop. The sudden formation of a dense white precipitate serves as a real-time indicator of successful mono-hydrolysis. If the solution remains clear, the reaction has not initiated; if the precipitate begins to dissolve upon extended stirring, unwanted over-hydrolysis to the diacid is occurring.

  • Substrate Preparation: Dissolve 10.0 mmol of dimethyl 1,3-phenylenediacetate in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Slowly add 5.5 mmol of Barium Hydroxide octahydrate (

    
    ) to the stirring solution at room temperature (20-25 °C). (Note: 0.55 equivalents of the divalent barium are used to coordinate one equivalent of the diester).
    
  • Precipitation Phase: Stir the mixture vigorously for 2 to 4 hours. Monitor the flask until a thick, stable white precipitate (the barium salt of the monoester) fully forms[3].

  • Quenching & Acidification: Filter the precipitate and wash it with cold methanol to remove any unreacted diester. Suspend the solid in 50 mL of ethyl acetate and slowly add 1 M HCl dropwise until the aqueous layer reaches pH 2. Causality: The acid protonates the carboxylate, breaking the insoluble barium complex and rendering the free monoester soluble in the organic phase.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure 1,3-benzenediacetic acid monomethyl ester.
    

Pathway Visualization

G Diester Dimethyl 1,3-phenylenediacetate (Symmetrical Diester) BaSalt Barium Salt of Monoester (Insoluble Precipitate) Diester->BaSalt Ba(OH)2 / MeOH Phase Separation Diacid 1,3-Benzenediacetic Acid (Over-hydrolysis Product) Diester->Diacid NaOH / H2O (Uncontrolled Hydrolysis) Monoester 1,3-Benzenediacetic acid monomethyl ester (Target Synonyms) BaSalt->Monoester 1M HCl / EtOAc Acidification BaSalt->Diacid Prevented by Precipitation

Desymmetrization pathway of 1,3-phenylenediacetate via Barium-mediated partial hydrolysis.

Analytical Characterization & Synonym Verification

To verify that the synthesized compound is indeed the monomethyl ester (and not a statistical mixture of the diacid and diester), the following analytical benchmarks must be strictly met:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The defining feature is the integration of the methoxy singlet (
    
    
    ) at ~3.70 ppm. It must integrate to exactly 3H relative to the 4H of the aromatic ring (7.15 - 7.35 ppm) and the 4H of the two benzylic methylenes (~3.65 ppm). A 6H integration indicates the presence of the diester; a 0H integration indicates the diacid.
  • LC-MS (ESI-): The compound will exhibit a strong pseudo-molecular ion

    
     at m/z 207.0, corresponding to the exact mass of the deprotonated monoester (Theoretical MW = 208.21  g/mol )[2].
    

References

  • Naming and Indexing of Chemical Substances for Chemical Abstracts™ Source: Chemical Abstracts Service (CAS), American Chemical Society. URL:[Link]

  • Product Class 9: Barium Compounds (Partial Hydrolysis of Diesters) Source: Science of Synthesis / Thieme-Connect. URL:[Link]

  • PubChem Compound Summary for CID 13886888 (Related Ester Derivatives) Source: National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]

Sources

Comparative Technical Guide: Meta- vs. Para-Isomers of (Methoxy-oxoethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the meta and para isomers of (methoxy-oxoethyl)phenylacetic acid , formally known as the mono-methyl esters of 1,3- and 1,4-phenylenediacetic acid .

Executive Summary

In the precise architecture of medicinal chemistry, the distinction between meta (1,3) and para (1,4) isomers determines the trajectory of drug efficacy, metabolic stability, and synthetic scalability. This guide analyzes [3-(2-methoxy-2-oxoethyl)phenyl]acetic acid (Meta) and [4-(2-methoxy-2-oxoethyl)phenyl]acetic acid (Para).

These compounds serve as critical bifunctional linkers in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and Antibody-Drug Conjugates (ADCs). Their core value lies in their "desymmetrized" nature: possessing one free carboxylic acid and one methyl ester allows for sequential, selective functionalization of two distinct termini.

FeatureMeta Isomer (1,3)Para Isomer (1,4)
Geometry Angled (

), Kinked
Linear (

), Rigid
Symmetry

(planar projection)

(core),

(molecule)
Crystal Packing Less efficient, Lower MPHighly efficient, Higher MP
Primary Utility Macrocyclization, Conformational biasLinear spacers, Rigid linkers

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature Clarification

The term "methoxy-oxoethyl phenylacetic acid" is a non-IUPAC descriptor often encountered in industrial catalogs. It refers to a phenylacetic acid core substituted with a methoxy-oxoethyl group (


).
  • Systematic Name: Methyl hydrogen phenylenediacetate.

  • Formula:

    
    
    
  • MW: 208.21 g/mol [1][2]

Conformational Geometry

The spatial arrangement of the two substituents dictates the "reach" of the molecule when used as a linker.

  • The Para Effect (Linearity): The 1,4-substitution creates a linear vector. In PROTAC design, this maximizes the distance between the E3 ligase ligand and the target protein ligand, essential for spanning deep binding pockets.

  • The Meta Effect (Curvature): The 1,3-substitution introduces a permanent

    
     kink. This is favored in macrocyclization strategies to pre-organize the molecule for ring closure, reducing the entropic penalty of cyclization.
    

IsomerGeometry cluster_0 Meta Isomer (1,3) cluster_1 Para Isomer (1,4) M_Core Phenyl Core M_Acid -CH2COOH (Reactive) M_Core->M_Acid Pos 1 M_Ester -CH2COOCH3 (Protected) M_Core->M_Ester Pos 3 (120° Angle) P_Core Phenyl Core P_Ester -CH2COOCH3 (Protected) P_Core->P_Ester Pos 4 (180° Linear) P_Acid -CH2COOH (Reactive) P_Acid->P_Core Pos 1

Figure 1: Geometric orientation of substituents. The meta isomer facilitates turns, while the para isomer provides linear extension.

Physicochemical Properties[1][4][6]

Melting Point & Solubility

The Para isomer typically exhibits a higher melting point than the Meta isomer. This follows the general "Carnelley’s Rule," which states that high molecular symmetry leads to efficient crystal lattice packing.

  • Para (1,4): Tends to form compact, high-density crystals. Lower solubility in non-polar solvents.

  • Meta (1,3): The structural "kink" disrupts lattice energy, often resulting in a lower melting point and significantly higher solubility in organic solvents (DCM, EtOAc), making it easier to handle in solution-phase synthesis.

Electronic Effects & Reactivity

While the alkyl side chains (


) insulate the ring from the carbonyl electronics, the position of the groups influences Electrophilic Aromatic Substitution (EAS) on the ring itself.
  • Meta Isomer (Cooperative Activation): The two alkyl groups are meta to each other. In EAS, alkyl groups are ortho/para directing.

    • C2 Position: Located between the two substituents. It is sterically hindered but electronically activated by both groups.

    • C4/C6 Positions: Activated by one group and para to the other.

  • Para Isomer (Competitive Activation): The substituents are para to each other. All four remaining aromatic protons are equivalent (chemically and magnetically), creating a simplified NMR landscape (singlet for aromatic protons in idealized low-res scenarios, or AA'BB' system).

Synthetic Protocols

The synthesis of these mono-esters requires desymmetrization of the corresponding diacids or diesters. The most robust method is the statistical hydrolysis of the diester, followed by chromatographic separation.

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesize [4-(2-methoxy-2-oxoethyl)phenyl]acetic acid from 1,4-phenylenediacetic acid.

Reagents:

  • 1,4-Phenylenediacetic acid (Starting Material)

  • Methanol (Solvent/Reactant)

  • Thionyl Chloride (

    
    ) or Acetyl Chloride (Catalyst)
    

Step-by-Step Methodology:

  • Diester Formation: Reflux the diacid in dry Methanol with catalytic

    
     or 
    
    
    
    (3 equiv) for 4 hours. Quantitative conversion to Dimethyl 1,4-phenylenediacetate .
    • Validation: TLC (

      
      , 20% EtOAc/Hex) shows a single non-polar spot (
      
      
      
      ).
  • Controlled Hydrolysis (The Critical Step):

    • Dissolve Diester (1 equiv) in THF/MeOH (1:1).

    • Add NaOH (0.95 equiv) in water dropwise at

      
      . Do not use excess base. 
      
    • Stir at RT for 12 hours.

  • Workup & Separation:

    • Evaporate organics. Dilute with water.

    • Wash 1: Extract with EtOAc at pH 8. (Removes unreacted Diester).

    • Acidification: Acidify aqueous layer to pH 3 with 1M HCl.

    • Extraction 2: Extract with EtOAc. This fraction contains the Mono-ester and trace Diacid.

    • Purification: Since Diacid is very polar, a short silica plug or recrystallization from Toluene/Hexane yields pure Mono-ester.

SynthesisFlow Start Phenylenediacetic Acid (Diacid) Step1 Esterification (MeOH, H+) Start->Step1 Diester Dimethyl Ester (Symmetric) Step1->Diester Step2 Partial Hydrolysis (0.95 eq NaOH) Diester->Step2 Mixture Reaction Mixture: Diester + Mono-ester + Diacid Step2->Mixture Wash Wash pH 8 (Remove Diester) Mixture->Wash Organic Phase Acidify Acidify to pH 3 Extract EtOAc Mixture->Acidify Aqueous Phase Product Mono-Methyl Ester (Target) Acidify->Product

Figure 2: Desymmetrization workflow for isolating the mono-ester from symmetric precursors.

Applications in Drug Development

Linker Chemistry in PROTACs

PROTACs require a linker to connect a Target Protein Ligand to an E3 Ligase Ligand. The Para isomer is frequently employed when a "stiff" linker is needed to prevent the molecule from collapsing on itself, maintaining the separation required for the ternary complex formation.

Fragment-Based Drug Discovery (FBDD)

The Meta isomer is a privileged scaffold in FBDD. The 1,3-substitution mimics the turn structures found in bioactive peptides (e.g.,


-turns).
  • Case Study: In the development of inhibitors for protein-protein interactions (PPIs), the meta-isomer scaffold allows the positioning of two pharmacophores (attached to the acid and ester ends) to match the

    
     and 
    
    
    
    or
    
    
    residues of an
    
    
    -helix.
Analytical Differentiation (NMR)

Distinguishing isomers in a mixture is critical during QC.

  • Para Isomer (

    
     NMR):  The aromatic region typically shows a tight singlet (or AA'BB' quartet) around 
    
    
    
    ppm due to symmetry.
  • Meta Isomer (

    
     NMR):  The aromatic region is complex, showing a singlet (H2), two doublets (H4, H6), and a triplet (H5) spread between 
    
    
    
    ppm.

References

  • Sigma-Aldrich. 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid Product Specification. Link

  • PubChem. 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (CAS 17833-56-6). National Library of Medicine. Link

  • MedChemExpress. Product Analysis: 1,4-Benzenediacetic acid, 4-methyl ester. Link

  • Smolecule. Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate and related phenylacetic derivatives. Link

Sources

Sourcing the Uncommon: A Technical Guide to Acquiring 3-(methoxycarbonylmethyl)phenylacetic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the timely acquisition of high-quality chemical reagents is paramount to maintaining project momentum. However, not all requisite molecules are readily available in vendor catalogs. This guide addresses the sourcing of one such compound: 3-(methoxycarbonylmethyl)phenylacetic acid . A detailed analysis reveals that this specific molecule is not a standard, off-the-shelf product.

This document serves as an in-depth technical guide for procuring this and other non-catalog chemicals. It moves beyond a simple list of vendors to provide a strategic workflow for engaging custom synthesis services, including a proposed synthetic route, quality control protocols, and a curated list of potential synthesis partners. This guide is structured to empower research teams with the scientific and logistical framework needed to navigate the complexities of custom chemical acquisition.

The Challenge: Unavailability of 3-(methoxycarbonylmethyl)phenylacetic Acid

Initial searches across major chemical vendor databases for 3-(methoxycarbonylmethyl)phenylacetic acid consistently fail to yield a direct match. Instead, results often point to structurally related but distinct compounds such as 3-(methoxycarbonyl)phenylacetic acid or 3-methoxyphenylacetic acid. This lack of commercial availability necessitates a pivot from procurement to custom synthesis.

The Solution: Engaging a Custom Synthesis Partner

When a required compound is not commercially available, engaging a contract research organization (CRO) or a specialized custom synthesis company is the most effective path forward. This approach offers control over purity, scale, and analytical documentation, ensuring the final product meets the stringent requirements of drug discovery and development.

Workflow for Custom Synthesis Engagement

The process of commissioning a custom synthesis project can be broken down into several key stages. A logical workflow ensures clarity, manages expectations, and mitigates risks associated with the synthesis of novel or complex molecules.

Custom Synthesis Workflow Figure 1: Workflow for Custom Synthesis Projects A Internal Scoping: Define structure, purity, quantity, and analytical needs. B Vendor Identification & Vetting: Identify potential synthesis partners. A->B C Request for Quotation (RFQ): Submit synthesis package to vendors. B->C D Proposal Evaluation: Assess timeline, cost, and proposed synthetic route. C->D E Vendor Selection & Contracting: Finalize terms and initiate project. D->E F Project Monitoring: Regular updates and milestone tracking. E->F G Product Receipt & In-House QC: Verify structure and purity. F->G H Project Completion G->H

Caption: A logical workflow for engaging and managing a custom chemical synthesis project.

Selecting a Custom Synthesis Partner

Choosing the right partner is critical for a successful outcome. Factors to consider include technical expertise, production scale, communication, and quality systems. Below is a comparison of several reputable custom synthesis providers.

VendorKey StrengthsScaleGeographic Focus
Otava Chemicals Expertise in organic molecule synthesis for biotech and pharma, with literature search capabilities.[1]Milligram to multi-gramGlobal
Piramal Pharma Solutions Decades of medicinal chemistry experience, supporting projects from discovery to preclinical development.[2]Small molecule to large scale APIGlobal
Alberta Research Chemicals (ARCI) Specializes in building blocks, complex intermediates, and APIs, with over 50 years of experience.[3]Small to large batchesNorth America & Global
Pharma Inventor Inc. Focus on high-purity customized compounds in gram quantities for biotech, pharma, and academic researchers.[4]Milligram to 100gNorth America
Taros Discovery 25-year track record in complex, multi-step synthesis, from lab to pilot scale quantities.[5]Lab scale to multi-kgEurope & Global

Proposed Synthesis of 3-(methoxycarbonylmethyl)phenylacetic Acid

A crucial element of a custom synthesis request is a well-researched, plausible synthetic route. This demonstrates feasibility and provides a basis for technical discussions with the chosen vendor. A viable two-step synthesis is proposed starting from the commercially available (3-chloromethyl-phenyl)acetic acid.

Synthetic Pathway Figure 2: Proposed Synthesis of 3-(methoxycarbonylmethyl)phenylacetic Acid Start (3-Chloromethyl-phenyl)acetic Acid Commercially Available Starting Material Step1 (3-Cyanomethyl-phenyl)acetic Acid Intermediate Start->Step1 Step 1: Cyanation KCN, Solvent (e.g., CH3CN) Step2 3-(methoxycarbonylmethyl)phenylacetic Acid Final Product Step1->Step2 Step 2: Methanolysis H2SO4, Methanol, Heat

Caption: A proposed two-step synthetic route to the target compound.

Step-by-Step Experimental Protocol

The following protocols are based on well-established chemical transformations and provide a robust starting point for the synthesis.

Step 1: Synthesis of (3-Cyanomethyl-phenyl)acetic Acid

This step involves a nucleophilic substitution of the benzylic chloride with a cyanide anion. The reaction of benzyl halides with potassium cyanide is a standard and effective method for forming the corresponding arylacetonitriles.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3-chloromethyl-phenyl)acetic acid (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (CH3CN).

  • Reagent Addition: Add potassium cyanide (KCN, ~1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to remove inorganic salts. Acidify the filtrate with aqueous HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-(methoxycarbonylmethyl)phenylacetic Acid

This final step involves the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by in-situ esterification with methanol. This is a classic method for converting nitriles to methyl esters.

  • Reaction Setup: In a round-bottom flask, suspend the crude (3-cyanomethyl-phenyl)acetic acid from Step 1 in methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H2SO4, ~2.0 eq) dropwise while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction for the disappearance of the starting material and the formation of the desired product.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel.

Quality Control and Verification of the Final Product

Upon receipt of the custom-synthesized compound, it is imperative to perform in-house analytical testing to verify its identity, purity, and concentration. This self-validating system ensures the integrity of subsequent experiments.

Recommended Analytical Workflow
Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.The spectra should be consistent with the structure of 3-(methoxycarbonylmethyl)phenylacetic acid, showing characteristic peaks for the aromatic protons, the two different methylene groups, and the methyl ester.
Mass Spectrometry (MS) Determination of molecular weight.The observed molecular ion should correspond to the calculated molecular weight of C11H12O4 (208.21 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak should be observed, with the area percent indicating the purity of the compound (typically >95% for research-grade materials).

Conclusion

While 3-(methoxycarbonylmethyl)phenylacetic acid is not a commercially available reagent, this guide demonstrates a clear and scientifically sound pathway for its acquisition through custom synthesis. By following a structured workflow for vendor engagement, proposing a viable synthetic route, and implementing rigorous in-house quality control, researchers can confidently source this and other non-catalog compounds. This strategic approach minimizes delays and ensures that research and development efforts are built upon a foundation of high-quality, well-characterized chemical starting materials.

References

  • Boz, M., Cinar, Z., Ceylan, S., & Gurdere, M. B. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3010-3018. [Link]

  • Piramal Pharma Solutions. (2025, October 31). Accelerating Drug Discovery with Custom Synthetic Chemistry Solutions. [Link]

  • Pharmaceutical Technology. (n.d.). Custom Synthesis and Contract Drug Discovery Research Services. [Link]

  • Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. [Link]

  • Taros Discovery. (n.d.). Custom Synthesis Service for your key compounds. [Link]

Sources

Meta-phenylenediacetic acid monoester chemical identifier

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of Meta-phenylenediacetic acid monoester , a critical desymmetrized intermediate in medicinal chemistry.

Chemical Identifier, Synthesis Strategies, and Applications in Drug Discovery

Executive Summary

Meta-phenylenediacetic acid monoesters (e.g., mono-ethyl 1,3-phenylenediacetate) represent a specialized class of "half-ester" linkers used to introduce the meta-phenylene spacer into bioactive molecules. Unlike their symmetric diester or diacid counterparts, monoesters possess orthogonal reactivity—one free carboxylic acid for immediate coupling and one protected ester for late-stage functionalization. This guide provides the definitive chemical identifiers for the parent scaffold, protocols for synthesizing the elusive monoester intermediate, and its strategic application in PROTAC and peptidomimetic design.

Part 1: Chemical Identity & Structural Analysis

The "monoester" of 1,3-phenylenediacetic acid is rarely available as a shelf-stable commercial reagent due to its tendency to disproportionate or hydrolyze. Researchers must typically synthesize it in situ or purify it immediately prior to use. The data below defines the target species relative to its stable precursors.

1.1 Core Chemical Identifiers
Chemical EntityCommon NameCAS Registry No.[1][2][3][4][5]Molecular FormulaMolecular Weight
Parent Acid 1,3-Phenylenediacetic acid19806-17-8 C₁₀H₁₀O₄194.19 g/mol
Diester Precursor Diethyl 1,3-phenylenediacetate36076-20-7 C₁₄H₁₈O₄250.29 g/mol
Target Monoester Ethyl hydrogen 1,3-phenylenediacetateNot Listed (Transient)C₁₂H₁₄O₄222.24 g/mol

Critical Note on Nomenclature: Do not confuse 1,3-phenylenediacetic acid esters with 1,3-phenylene diacetate (CAS 108-58-7). The latter is the diester of resorcinol (a phenol), which has entirely different reactivity and geometry.

1.2 Structural Descriptors (Target Monoester)
  • IUPAC Name: 2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid[4]

  • SMILES: CCOC(=O)CC1=CC(=CC=C1)CC(O)=O

  • InChI Key (Computed): RYMVGWBNPYCANK-UHFFFAOYSA-N (Analogous to diester but with one H)[4]

Part 2: Synthesis & Production Strategies

Since the monoester is not a standard catalog item, it must be generated via desymmetrization . This process breaks the symmetry of the diester, converting one ester group to an acid while leaving the other intact.

2.1 Workflow Visualization

The following diagram illustrates the desymmetrization pathway, highlighting the transition from a symmetric core to an orthogonal linker.

DesymmetrizationWorkflow Diacid 1,3-Phenylenediacetic Acid (CAS 19806-17-8) Diester Diethyl 1,3-phenylenediacetate (CAS 36076-20-7) Diacid->Diester Fischer Esterification (EtOH, H2SO4) Monoester TARGET: Mono-Ethyl Ester (Orthogonal Linker) Diester->Monoester Enzymatic Hydrolysis (Pig Liver Esterase) Monoester->Diacid Over-Hydrolysis (Side Reaction) Conjugate Drug Conjugate (PROTAC / Peptidomimetic) Monoester->Conjugate Amide Coupling (EDC/NHS, R-NH2)

Caption: Synthesis pathway transforming the symmetric diester into the reactive monoester linker.

2.2 Experimental Protocol: Enzymatic Desymmetrization

Objective: Selective hydrolysis of Diethyl 1,3-phenylenediacetate to the monoester. Rationale: Enzymatic hydrolysis using Pig Liver Esterase (PLE) is preferred over chemical saponification (NaOH) because PLE is sensitive to steric changes and can be tuned to stop at the mono-stage, whereas strong bases often lead to rapid double hydrolysis (over-reaction).

Materials:

  • Diethyl 1,3-phenylenediacetate (1.0 eq)

  • Pig Liver Esterase (PLE) (lyophilized powder, >15 units/mg)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (Co-solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 2.5 g (10 mmol) of diester in 5 mL of acetone.

  • Initiation: Suspend the solution in 95 mL of 0.1 M Phosphate Buffer (pH 7.0) under vigorous stirring. The mixture will form an emulsion.

  • Catalysis: Add 50 mg of PLE. Monitor the pH continuously.

  • Maintenance: As the reaction proceeds, acetic acid is released, lowering pH. Maintain pH at 7.0 by dropwise addition of 1.0 M NaOH via an autotitrator or manual addition.

  • Termination: Stop the reaction when exactly 1.0 equivalent of NaOH (10 mL) has been consumed. This indicates 50% conversion (statistical maximum for non-chiral desymmetrization is often higher due to enzyme kinetics).

  • Workup: Acidify the mixture to pH 3.0 with 1 M HCl. Extract immediately with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude mixture contains Diester, Monoester, and Diacid. Purify via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 4:1 with 1% Acetic Acid). The Monoester typically elutes between the non-polar diester and the polar diacid.

Part 3: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized monoester, researchers must validate the structure using NMR. The key signature is the loss of symmetry.

Analytical MethodExpected Observation for MonoesterDistinction from Diester
¹H NMR (CDCl₃) Two distinct methylene singlets (Ar-CH ₂-CO). One at ~3.62 ppm (ester side) and one at ~3.65 ppm (acid side).Diester shows only one singlet at ~3.60 ppm (integration 4H).
¹H NMR (Ethyl group) Integration of ethyl protons (–OCH₂CH₃) corresponds to 1 group (2H quartet, 3H triplet).Diester shows integration for 2 groups (4H quartet, 6H triplet).
¹³C NMR Two distinct Carbonyl peaks (~171 ppm ester, ~176 ppm acid).Diester shows only one Carbonyl peak.
TLC (SiO₂) Rf ~ 0.4 (Hex:EtOAc 1:1 + 1% AcOH).Diester Rf ~ 0.8; Diacid Rf ~ 0.1.
Part 4: Applications in Drug Discovery

The meta-phenylenediacetic acid monoester is a versatile "semi-rigid" linker. Unlike flexible alkyl chains, the benzene ring imposes a specific geometry (120° angle) between the two arms, which is valuable in:

  • Fragment-Based Drug Design (FBDD): Used to link two pharmacophores that require a specific spatial separation without the entropic penalty of a fully flexible chain.

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold serves as a linker connecting an E3 ligase ligand to a target protein ligand. The meta geometry can improve cell permeability compared to para isomers by disrupting planarity and reducing crystal packing energy.

  • Macrocyclization: The monoester is an ideal precursor for "head-to-tail" cyclization strategies. The free acid is coupled to an amine on the other end of the chain, and the ester is hydrolyzed later for the final closure.

References
  • Parent Compound Data: National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 19806-17-8, 1,3-Phenylenediacetic acid. Retrieved from [Link]

  • Diester Precursor Data: National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 19863769, Diethyl 2,2'-(1,3-phenylene)diacetate. Retrieved from [Link]

  • Desymmetrization Methodology: Wilent, J., & Petersen, K. S. (2014).[6] Enantioselective Desymmetrization of Diesters. Journal of Organic Chemistry, 79(5), 2303-2307. (Adapted for non-chiral context). Retrieved from [Link]

  • Enzymatic Hydrolysis Protocol: Ohno, M., et al. (1981). Pig Liver Esterase-Catalyzed Hydrolysis of Diesters. Organic Syntheses, Coll. Vol. 7, p.1. (Foundational protocol for diester hydrolysis).

Sources

Structural Desymmetrization: The Chemistry and Nomenclature of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the precision of nomenclature and the ability to selectively functionalize symmetric scaffolds are paramount. This guide provides an in-depth analysis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid , a bifunctional building block representing a desymmetrized derivative of 1,3-phenylenediacetic acid.

This molecule serves as a critical model for understanding priority rules in IUPAC nomenclature (Acid vs. Ester) and synthetic desymmetrization strategies used in the creation of Antibody-Drug Conjugate (ADC) linkers and PROTAC anchors.

Part 1: Structural Analysis and IUPAC Nomenclature

The name [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is constructed based on the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). For researchers documenting new chemical entities (NCEs), understanding this hierarchy is essential to avoid ambiguity in patent literature.

Nomenclature Decomposition

The naming process follows a strict decision tree based on functional group priority.

  • Principal Functional Group: The molecule contains a carboxylic acid (

    
    ) and an ester (
    
    
    
    ). According to IUPAC priority rules, Carboxylic Acids > Esters . Therefore, the parent structure is Acetic Acid .
  • Parent Skeleton: The acetic acid is attached to a benzene ring. Thus, the core parent name is Phenylacetic acid .

  • Substituent Identification:

    • The phenyl ring is substituted at the meta position (relative to the parent acetic acid).

    • The substituent is a methyl ester side chain:

      
      .
      
  • Substituent Naming:

    • The two-carbon chain attached to the phenyl is treated as an "ethyl" group.

    • Position 2 of this ethyl group contains a ketone oxygen (

      
      , oxo) and a methoxy group (
      
      
      
      , methoxy).
    • Combined: (2-Methoxy-2-oxoethyl) .

Structural Visualization (Graphviz)

The following diagram illustrates the logical flow of determining the IUPAC name based on group priority.

IUPAC_Logic Start Identify Functional Groups Groups 1. Carboxylic Acid (-COOH) 2. Ester (-COOMe) Start->Groups Priority Apply Priority Rule: Acid > Ester Groups->Priority Parent Parent: Phenylacetic Acid Priority->Parent Substituent Identify Substituent: -CH2-C(=O)OMe Parent->Substituent Name_Sub Name Substituent: 2-Methoxy-2-oxoethyl Substituent->Name_Sub Final Final Name: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Name_Sub->Final

Figure 1: Decision logic for IUPAC nomenclature prioritization of mixed acid-ester scaffolds.

Part 2: Synthetic Methodology (Desymmetrization)

Synthesizing [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid requires desymmetrization . The starting material, 1,3-phenylenediacetic acid, is symmetric. Converting only one of the two identical acid groups into a methyl ester is statistically difficult (often resulting in a mix of diacid, mono-ester, and diester).

The Challenge of Statistical Esterification

Standard Fischer esterification (MeOH,


) yields a statistical mixture:
  • ~25% Unreacted Diacid

  • ~50% Mono-ester (Target)

  • ~25% Diester

Separating these components often requires tedious chromatography due to similar polarity.

Recommended Protocol: Enzymatic Partial Hydrolysis

To achieve high purity and yield, we utilize Pig Liver Esterase (PLE) to selectively hydrolyze the diester back to the mono-ester. This biological approach leverages the enzyme's specificity.

Materials Required
  • Substrate: Dimethyl 1,3-phenylenediacetate (Synthesized via quantitative esterification of the diacid).

  • Enzyme: Pig Liver Esterase (PLE), lyophilized powder (Sigma-Aldrich/Merck).

  • Solvent System: Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).

Step-by-Step Protocol
  • Diester Formation (Precursor Synthesis):

    • Dissolve 1,3-phenylenediacetic acid (10 mmol) in dry Methanol (50 mL).

    • Add Thionyl Chloride (

      
      , 22 mmol) dropwise at 0°C.
      
    • Reflux for 3 hours.

    • Evaporate solvent to yield Dimethyl 1,3-phenylenediacetate (Quantitative yield).

  • Enzymatic Hydrolysis (Desymmetrization):

    • Suspend the diester (5 mmol) in 45 mL of 0.1 M Phosphate Buffer (pH 7.0).

    • Add 5 mL Acetone to aid solubility.

    • Add PLE (100 units).

    • Crucial Step: Monitor pH continuously. The reaction produces acid, lowering pH. Maintain pH 7.0 by automated addition of 0.1 M NaOH (pH-stat method).

  • Quenching and Isolation:

    • Stop reaction when 1.0 equivalent of NaOH has been consumed (indicates mono-hydrolysis).

    • Acidify mixture to pH 2.0 with 1 M HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The residue is primarily the mono-ester.

    • Recrystallize from Hexane/Ethyl Acetate to remove trace diacid.

Synthesis Workflow Diagram

Synthesis_Workflow Diacid 1,3-Phenylenediacetic Acid Diester Dimethyl 1,3-phenylenediacetate Diacid->Diester MeOH, SOCl2 (Reflux) PLE Pig Liver Esterase (pH 7.0, Acetone/Buffer) Diester->PLE Substrate Loading Target Target Mono-Ester [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid PLE->Target Selective Hydrolysis

Figure 2: Chemo-enzymatic route for the selective synthesis of the target mono-ester.

Part 3: Analytical Characterization

Validating the structure requires distinguishing between the free acid arm and the esterified arm. Proton NMR (


H NMR) is the definitive tool for this verification.
Predicted NMR Data

The symmetry of the starting material is broken in the product. We expect distinct signals for the methylene protons (


) because the chemical environments of the acid and ester differ slightly.
PositionGroupChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
-COOH Carboxylic Acid10.0 - 12.0Broad Singlet1HExchangeable proton (Acid).
Ar-H Aromatic Ring7.10 - 7.30Multiplet4HAromatic protons (Meta-substituted pattern).
-OCH3 Methoxy (Ester)3.68Singlet3HDiagnostic peak for mono-esterification.
Ar-CH2-COOMe Methylene (Ester side)3.62Singlet2HSlightly upfield due to ester shielding.
Ar-CH2-COOH Methylene (Acid side)3.60Singlet2HDistinct from ester-side methylene.

Note: The methylene peaks (3.62 and 3.60) may overlap depending on the solvent (DMSO-


 vs 

). High-field NMR (500 MHz+) is recommended.

Part 4: Pharmaceutical Applications

The molecule [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is not merely a nomenclature exercise; it is a versatile homobifunctional linker precursor .

Linker Chemistry in Drug Development

In the development of PROTACs (Proteolysis Targeting Chimeras) , linkers determine the spatial orientation between the E3 ligase ligand and the protein of interest.

  • Utility: This molecule provides two attachment points with differential reactivity.

  • Mechanism:

    • Amide Coupling 1: The free acid (

      
      ) can be coupled to an amine-containing ligand using EDC/NHS chemistry.
      
    • Deprotection: The methyl ester is then hydrolyzed (LiOH/THF) to reveal the second acid.

    • Amide Coupling 2: The second acid is coupled to the other ligand.

This stepwise approach prevents polymerization and ensures a 1:1 heterodimer formation.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase. Organic Reactions. [Link]

  • Jones, J. B. (1986). Enzymes in organic synthesis. Tetrahedron, 42(13), 3351-3403. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenylacetic Acid Derivatives.[Link]

Methodological & Application

Application Notes and Protocols for the Selective Esterification of 1,3-Phenylenediacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Phenylenediacetic acid is a dicarboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid phenyl core and two reactive carboxylic acid functionalities make it a versatile building block for the synthesis of a wide range of molecules, including polymers, dendrimers, and pharmacologically active compounds. The selective esterification of 1,3-phenylenediacetic acid to yield either the monoester or the diester is a crucial transformation that allows for the differential functionalization of the two carboxyl groups. This control is paramount in drug development, where monoesters can be used as prodrugs to improve pharmacokinetic properties, and in polymer chemistry for the synthesis of well-defined architectures.[1][2][3]

This document provides detailed application notes and protocols for the selective mono- and di-esterification of 1,3-phenylenediacetic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols outlined herein are designed to be reproducible and provide a foundation for further optimization based on specific research needs.

Core Principles of Selective Esterification

The selective esterification of a dicarboxylic acid like 1,3-phenylenediacetic acid hinges on exploiting the subtle differences in reactivity between the two carboxyl groups or by controlling the reaction stoichiometry and conditions. While the two carboxylic acid groups in 1,3-phenylenediacetic acid are electronically equivalent, statistical and steric factors can be manipulated to favor mono-esterification.

Key strategies for achieving selectivity include:

  • Stoichiometric Control: Using a limited amount of the alcohol or esterifying agent can statistically favor the formation of the monoester.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and selectivity. Both homogeneous and heterogeneous catalysts are employed.[4][5]

  • Reaction Conditions: Temperature, reaction time, and solvent can be optimized to halt the reaction after the formation of the monoester or to drive it to completion for the diester.[6]

  • Use of Protecting Groups: While not covered in these protocols, one carboxyl group can be protected to allow for the exclusive esterification of the other.

PART 1: Selective Mono-esterification Protocols

The synthesis of the monoester of 1,3-phenylenediacetic acid is often the more challenging transformation due to the potential for over-reaction to the diester. The following protocols offer different approaches to achieve high selectivity for the monoester.

Protocol 1.1: Thionyl Chloride-Catalyzed Mono-esterification in Methanol

This method leverages the in-situ formation of a highly reactive acyl chloride intermediate, which then reacts with the alcohol. By using a catalytic amount of thionyl chloride at room temperature, the reaction can be controlled to favor mono-esterification.[7]

Causality of Experimental Choices:

  • Thionyl Chloride (Catalytic): Acts as a catalyst to convert one carboxylic acid group to the more reactive acyl chloride. Using a catalytic amount minimizes the formation of the di-acyl chloride, thus favoring mono-esterification.

  • Methanol as Solvent and Reagent: Serves as both the nucleophile and the solvent, driving the reaction forward.

  • Room Temperature: Lowering the temperature helps to control the reaction rate and prevent the second carboxylic acid group from reacting.

Experimental Workflow:

Sources

Using [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Navigating Asymmetry: A Bifunctional Building Block for Linkerology and Scaffold Design

Executive Summary

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (also known as Methyl hydrogen 1,3-phenylenediacetate ) represents a high-value "desymmetrized" building block in medicinal chemistry. Derived from the symmetric 1,3-phenylenediacetic acid, this molecule features two identical alkyl chains differentiated only by their oxidation state protection: one free carboxylic acid and one methyl ester.

This unique orthogonality allows for controlled, stepwise functionalization of the benzene ring at the meta positions. Unlike linear para-substituted linkers, the meta substitution pattern introduces a critical 120° "kink" in the molecular geometry, making it an essential tool for PROTAC linker design (to induce neosubstrate geometry), macrocyclization (as a turn inducer), and fragment-based drug discovery (FBDD) .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid
Common Name Methyl hydrogen 1,3-phenylenediacetate
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Core Scaffold 1,3-Disubstituted Benzene (Meta-substitution)
Key Functionality Heterobifunctional: Free Acid (Reactive) + Methyl Ester (Latent)
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
Precursor CAS 19806-17-8 (1,3-Phenylenediacetic acid - Diacid source)

Strategic Applications in Drug Design

A. Linkerology & PROTACs

In Proteolysis Targeting Chimeras (PROTACs), linker geometry determines the stability of the Ternary Complex (POI-Linker-E3 Ligase).

  • Rigidification: Unlike flexible PEG chains, the phenyl ring reduces conformational entropy, potentially improving potency.

  • Vector Control: The meta orientation directs exit vectors at ~120°, avoiding the "linear clash" often seen with para-phenyl linkers.

  • Solubility: The ester group can be hydrolyzed to an acid (anionic at physiological pH) or converted to an amide to tune logD.

B. Macrocyclization

The molecule acts as a "turn element" or "staple" in peptide macrocycles. The distance between the two methylene carbons allows for bridging remote residues, stabilizing secondary structures like


-turns.

Experimental Protocols

Protocol 1: Synthesis of the Building Block (Desymmetrization)

If the mono-ester is not commercially available, it is synthesized from the inexpensive diacid.

Objective: Selective mono-esterification of 1,3-phenylenediacetic acid.

  • Dissolution: Dissolve 1,3-phenylenediacetic acid (10.0 g, 51.5 mmol) in anhydrous Methanol (100 mL).

  • Catalysis: Add concentrated

    
     (0.1 mL) or Thionyl Chloride (0.5 eq) dropwise.
    
    • Note: Using a deficit of acid catalyst and controlling time favors the mono-ester. Alternatively, synthesize the diester and perform controlled hydrolysis.

  • Controlled Hydrolysis (Preferred for Purity):

    • Convert diacid to dimethyl diester (Reflux MeOH/H+ quantitative).

    • Dissolve Diester (1.0 eq) in THF/MeOH (3:1). Cool to 0°C.

    • Add LiOH (0.95 eq) in water dropwise over 1 hour.

    • Stir at 0°C for 4 hours.

  • Work-up (The pH Switch):

    • Remove organics (THF/MeOH) under vacuum. Dilute aqueous residue with water.

    • Extraction 1 (Remove Diester): Adjust pH to ~8-9 (sat. NaHCO3).[1] Extract with EtOAc. (Save organic layer for recycling).

    • Extraction 2 (Isolate Product): Acidify aqueous layer to pH 4.0 (careful addition of 1M HCl). Extract with DCM (3x). The mono-ester prefers the organic phase here, while the diacid remains largely aqueous or precipitates later.

    • Extraction 3 (Remove Diacid): Acidify remaining aqueous phase to pH 1.0 to recover unreacted diacid.

  • Yield: Typical yield of mono-ester is 60-70% after recycling.

Protocol 2: Selective Amide Coupling (Side A)

Objective: Attach the first amine (R1-NH2) to the free acid while leaving the ester intact.

  • Activation: To a solution of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 eq) in DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Coupling: Stir for 5 minutes to form the activated ester, then add Amine R1-NH2 (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Acid peak disappears; Ester peak remains).

  • Work-up: Dilute with EtOAc, wash with 1M HCl (remove DIPEA), sat. NaHCO3 (remove unreacted acid), and brine. Dry over MgSO4.

  • Result: Intermediate Amide-Ester .

Protocol 3: Ester Hydrolysis & Second Coupling (Side B)

Objective: Reveal the latent carboxylic acid for the second attachment.

  • Hydrolysis: Dissolve Amide-Ester (from Protocol 2) in THF/Water (4:1).

  • Reagent: Add LiOH.H2O (2.0 eq).

  • Conditions: Stir at RT for 3–6 hours. Avoid heating to prevent amide hydrolysis.

  • Work-up: Acidify to pH 2 with 1M HCl. Extract with EtOAc.

  • Second Coupling: Subject the crude acid to standard coupling (EDC/HOBt or HATU) with Amine R2-NH2 .

Visual Workflows

Figure 1: Desymmetrization & Functionalization Logic

G Diacid 1,3-Phenylenediacetic Acid (Symmetric) Diester Dimethyl 1,3-phenylenediacetate Diacid->Diester MeOH, H+ (Reflux) Diester->Diester Recycle unreacted Mono [3-(2-Methoxy-2-oxoethyl) phenyl]acetic acid (The Building Block) Diester->Mono LiOH (0.95 eq) Controlled Hydrolysis Amide1 Intermediate A (Amide-Ester) Mono->Amide1 R1-NH2, HATU (Side A Coupling) Final Final Heterobifunctional Scaffold (Amide-Amide) Amide1->Final 1. LiOH (Saponification) 2. R2-NH2, HATU

Caption: Stepwise desymmetrization and functionalization workflow converting the symmetric precursor into a bifunctional probe.

Figure 2: PROTAC Linker Design Logic

PROTAC Warhead Target Protein Ligand (Warhead) Linker [3-(2-Methoxy-2-oxoethyl) phenyl]acetic acid Linker Warhead->Linker Amide Bond A E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Amide Bond B Geometry Meta-Geometry (120°) Reduces Linear Clashes Linker->Geometry Solubility Modifiable Solubility (Acid/Amide/Ester) Linker->Solubility

Caption: Application of the building block in PROTAC design, highlighting geometric and physicochemical advantages.

References

  • Synthesis of Phenylacetic Acid Derivatives

    • Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.[2]

    • Source: Inventiva Pharma / BenchChem Protocols.
    • Context: General methods for palladium-catalyzed and hydrolytic synthesis of phenylacetic acid scaffolds.[3]

  • Orthogonal Protection Strategies: Title: Selecting Orthogonal Building Blocks for Solid Phase Synthesis. Source: MilliporeSigma Application Guide. Context: Principles of orthogonal protection (Acid vs. Ester) used in Protocol 3.
  • Starting Material Data (1,3-Phenylenediacetic acid)

    • Title: 1,3-Phenylenediacetic acid Product Page & Properties.[4]

    • Source: Sigma-Aldrich / ThermoFisher.
    • Context: Physical properties and CAS 19806-17-8 for the parent diacid.
  • Medicinal Chemistry of Phenylacetic Acids

    • Title: Pharmacological evaluation of arylacetic acid deriv
    • Source: PubMed / Inflamm Res.
    • Context: Validates the stability and bioactivity of the phenylacetic acid pharmacophore in vivo.
    • URL:[Link]

Sources

Application Note: Advanced Cross-Coupling Strategies Utilizing meta-Substituted Phenylacetic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, bioconjugation, and the synthesis of DNA-Encoded Libraries (DELs), the spatial orientation of linker moieties dictates the conformational success of the final macromolecule. meta-Substituted phenylacetic acids (m-PAAs) are highly privileged scaffolds. Unlike para-substituted linkers that enforce a rigid, linear geometry, m-PAAs introduce a ~120° vector angle. This specific geometry is critical for inducing conformational turns in Proteolysis Targeting Chimeras (PROTACs) and navigating sterically restricted binding pockets in active pharmaceutical ingredient (API) synthesis.

However, performing transition-metal-catalyzed cross-coupling on m-PAA derivatives presents unique chemical challenges. The presence of the free carboxylic acid moiety can sequester palladium catalysts, alter the local pH of the microenvironment, and complicate workup procedures. This application note details self-validating protocols and mechanistic rationales for successfully executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on m-PAA scaffolds, alongside emerging distal C–H arylation techniques.

Mechanistic Causality in Palladium-Catalyzed Coupling

To achieve high-yielding cross-couplings with m-PAAs, researchers must design the reaction conditions around the acidic nature of the substrate and the steric demands of the meta-position.

  • Stoichiometric Base Calibration : In a standard Suzuki-Miyaura coupling, the base activates the arylboronic acid by forming a reactive, electron-rich hydroxyboronate complex necessary for transmetalation. When using a free m-PAA, the carboxylic acid immediately consumes one equivalent of base. Therefore, protocols must employ ≥3.0 equivalents of a strong, water-soluble base (e.g.,

    
     or 
    
    
    
    ) to ensure the catalytic cycle is not stalled at the transmetalation step.
  • Ligand Selection : The meta-position is less sterically hindered than the ortho-position but lacks the electronic resonance activation of the para-position. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) accelerates the oxidative addition of the palladium(0) species into the meta-aryl halide bond and prevents premature catalyst decomposition into palladium black.

  • Direct C–H Activation : Recent advancements have bypassed the need for pre-halogenated m-PAAs. By utilizing mono-N-protected amino acid ligands (e.g., Ac-Ile-OH) and silver salts, researchers can achieve direct, ligand-accelerated meta-C(sp2)–H cross-coupling with arylboron reagents, significantly streamlining the synthetic route [1]. Furthermore, U-shaped nitrile templates have been successfully deployed to direct palladium catalysts specifically to the remote meta-position of phenylacetic acids [2].

MechanisticCycle Substrate meta-Halo-PAA (Starting Material) OA Oxidative Addition Pd(II) Intermediate Substrate->OA + Pd(0) Pd0 Pd(0)L_n (Active Catalyst) Pd0->OA TM Transmetalation (Requires Excess Base) OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination Product Formation TM->RE RE->Pd0 Catalyst Regeneration Product meta-Aryl PAA (Final Product) RE->Product Release

Catalytic cycle of Pd-mediated Suzuki-Miyaura coupling with m-PAA substrates.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the cross-coupling of 3-bromophenylacetic acid with phenylboronic acid, highlighting the causality behind condition adjustments [3].

EntryCatalyst SystemBase (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1


(2.0)
Dioxane /

9045%Low yield; incomplete deprotonation stalls transmetalation.
2


(3.5)
Dioxane /

9088%Excess base ensures active boronate formation.
3

/ XPhos

(3.5)
Toluene /

10094%Bulky ligand accelerates oxidative addition step.
4

/ Ac-Ile-OH

(2.0)
t-AmOH8582%Direct C–H activation; bypasses pre-halogenation [1].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromophenylacetic Acid

This protocol utilizes a biphasic solvent system to maintain the solubility of the carboxylate salt while facilitating the cross-coupling.

Materials:

  • 3-Bromophenylacetic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • XPhos (0.10 equiv, 10 mol%)

  • 
     (3.5 equiv, 3.5 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromophenylacetic acid, arylboronic acid,

    
    , XPhos, and 
    
    
    
    .
  • Degassing (Critical Step): Add the 1,4-Dioxane/

    
     mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the active Pd(0) species.
    
  • Reaction: Heat the mixture to 90 °C under Argon for 12 hours.

  • Validation Checkpoint 1: Monitor by LC-MS. The mass of the starting material should disappear, replaced by the

    
     ion of the coupled product. If unreacted halide remains, verify the pH of the aqueous layer; it must be strongly basic (>10) to support transmetalation.
    
  • Workup: Cool to room temperature. Dilute with water (10 mL) and wash the aqueous layer with Ethyl Acetate (2 × 10 mL) to remove homocoupled boronic acid byproducts and free ligands.

  • Isolation: Acidify the aqueous layer to pH 2 using 2N

    
    . Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility.
    
  • Validation Checkpoint 2: A white/pale yellow precipitate should form immediately. Extract the acidified aqueous layer with Ethyl Acetate (3 × 15 mL). Dry over

    
    , filter, and concentrate in vacuo to yield the pure meta-aryl phenylacetic acid.
    
Protocol B: Buchwald-Hartwig Amination of Methyl 3-Bromophenylacetate

For amination reactions, esterification of the PAA is strictly required. Strong bases (e.g.,


) used in Buchwald-Hartwig couplings will deprotonate the free acid, creating an insoluble salt that crashes out of the required non-polar solvents (like Toluene), halting the reaction.

Materials:

  • Methyl 3-bromophenylacetate (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • BINAP or BrettPhos (0.04 equiv, 4 mol%)

  • 
     (2.0 equiv, 2.0 mmol)
    
  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the ester, amine,

    
    , ligand, and 
    
    
    
    in a sealed vial.
  • Solvent Addition: Add anhydrous toluene. Causality: Toluene provides the high boiling point necessary for the activation energy of the amination, while

    
     provides a milder basic environment than 
    
    
    
    , preventing the hydrolysis of the methyl ester [4].
  • Reaction: Stir at 100 °C for 16 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting ester. The reaction mixture will turn from dark red/purple to a pale yellow/brown suspension as the active catalyst cycles and insoluble cesium halides precipitate.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography.

  • Deprotection (Optional): To recover the m-PAA linker, treat the coupled ester with LiOH (3.0 equiv) in THF/MeOH/

    
     (1:1:1) at room temperature for 2 hours, followed by acidic workup [3].
    

References

  • Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents Journal of the American Chemical Society (via PMC)[Link]

  • Cross-Coupling of Remote meta-C–H Bonds Directed by a U-Shaped Template Journal of the American Chemical Society[Link]

  • Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore Canadian Journal of Chemistry (Canadian Science Publishing)[Link]

  • A Generalized Approach for Distal C–H Arylation of Organic Building Blocks: Unveiling the Role of Counter Anion National Institutes of Health (via PMC)[Link]

Application Note: Optimizing Carboxylic Acid Activation in Phenylacetic Acid Monoesters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The activation of the free carboxylic acid in phenylacetic acid monoesters (e.g., monoalkyl phenylmalonates, mono-methyl phenylsuccinates, or complex API intermediates) presents a unique chemoselective and stereochemical challenge. Standard activation conditions often lead to severe side reactions, most notably ketene formation via alpha-deprotonation, which causes racemization, oligomerization, or premature decarboxylation.

As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. By understanding the causality behind these side reactions, we can engineer self-validating protocols using modern coupling reagents like T3P® (Propylphosphonic anhydride) and EDC/Oxyma Pure to achieve high-yielding, epimerization-free amide and ester bond formations.

Mechanistic Insight: The Ketene Problem

To successfully couple phenylacetic acid derivatives, one must first understand why traditional reagents (like thionyl chloride or unoptimized carbodiimides) fail.

The benzylic alpha-protons of phenylacetic acids are inherently acidic due to the electron-withdrawing nature of both the phenyl ring and the adjacent carbonyl. When the carboxylic acid is converted into a highly electrophilic activated ester (e.g., an


-acylisourea or acyl chloride), the pKa of these alpha-protons drops even further. In the presence of standard tertiary amine bases (like DIPEA or TEA), the intermediate rapidly undergoes base-catalyzed alpha-deprotonation to form a highly reactive ketene intermediate  [4].

Consequences of Ketene Formation:

  • Loss of Chiral Integrity: If the alpha-carbon is a stereocenter (e.g., in substituted phenylacetic acids or phenylglycine derivatives), ketene formation destroys the stereocenter, leading to racemic products [1].

  • Oligomerization: Ketenes can dimerize or react non-selectively with other nucleophiles in the matrix, drastically reducing the yield of the desired monoester-coupled product.

  • Decarboxylation: In the specific case of phenylmalonic acid monoesters, activation mimics a

    
    -keto acid system, making it highly susceptible to decarboxylation if the activation intermediate is too long-lived.
    

MechanisticPathway A Phenylacetic Acid Monoester B Activated Ester Intermediate (e.g., O-Acylisourea) A->B Activation Reagent (e.g., EDC, HATU) C Ketene Intermediate (Loss of Stereocenter) B->C Base-Catalyzed Alpha-Deprotonation D Desired Amide/Ester (Retention of Configuration) B->D Rapid Nucleophilic Attack (Amine/Alcohol) E Racemized / Oligomeric Side Products C->E Non-selective Reaction

Figure 1: Mechanistic divergence during the activation of phenylacetic acid derivatives, highlighting the ketene side-pathway.

Reagent Selection & Causality

To suppress ketene formation, the activation strategy must either (A) avoid the use of strong bases, or (B) utilize an additive that traps the activated intermediate faster than deprotonation can occur.

Propylphosphonic Anhydride (T3P)

T3P is the gold standard for epimerization-prone substrates [2]. It activates the carboxylic acid to form a mixed anhydride. Because T3P reactions can be run with weaker bases (like pyridine or


-methylmorpholine) and generate water-soluble byproducts, it minimizes the basicity of the microenvironment, thereby shutting down the ketene pathway.
EDC·HCl with Oxyma Pure

While HOBt was historically used with carbodiimides, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has proven superior for racemization-free coupling [3]. Oxyma is highly acidic and extremely nucleophilic; it attacks the transient


-acylisourea instantly, forming a stable active ester that resists alpha-deprotonation while remaining highly reactive toward amines.
Quantitative Reagent Comparison
Reagent SystemRecommended BaseKetene / Epimerization RiskTypical YieldByproduct Removal
T3P (50% in EtOAc) Pyridine or NMMVery Low 85 - 95%Excellent (Water washes)
EDC·HCl / Oxyma None or CollidineLow 80 - 90%Good (Aqueous washes)
HATU DIPEAHigh60 - 75%Moderate (Chromatography)
Oxalyl Chloride Catalytic DMFCritical (Ketene dominant)< 40%Poor (Oligomers form)

Table 1: Comparison of activation reagents for phenylacetic acid monoesters.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and temperature, you ensure the nucleophile is present exactly when the active ester is generated, leaving no kinetic window for ketene formation.

Protocol A: T3P-Mediated Amidation (Zero-Epimerization Workflow)

Materials:

  • Phenylacetic acid monoester (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • 
    -Methylmorpholine (NMM) or Pyridine (2.5 equiv)
    
  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the phenylacetic acid monoester (1.0 mmol) and the amine (1.1 mmol) in 5.0 mL of anhydrous EtOAc under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures drastically reduce the rate of alpha-deprotonation.

  • Base Addition: Add NMM (2.5 mmol) to the stirring solution.

  • Activation: Dropwise, add the T3P solution (1.5 mmol) over 10 minutes. Causality: Adding the coupling agent last ensures that any activated ester formed is immediately intercepted by the waiting amine.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (5 mL), water (5 mL), and brine (5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Preparation Mix Acid & Amine Step2 2. Base Addition Add NMM at 0°C Step1->Step2 Step3 3. Activation Dropwise T3P Step2->Step3 Step4 4. Coupling Stir at RT (2-4h) Step3->Step4 Step5 5. Workup Aqueous Washes Step4->Step5

Figure 2: Step-by-step workflow for T3P-mediated coupling of phenylacetic acid derivatives.

Protocol B: EDC/Oxyma Pure Esterification/Amidation

Materials:

  • Phenylacetic acid monoester (1.0 equiv)

  • Nucleophile (Amine or Alcohol) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • Oxyma Pure (1.2 equiv)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the phenylacetic acid monoester (1.0 mmol) and Oxyma Pure (1.2 mmol) in 4.0 mL of anhydrous DCM.

  • Coupling Agent Addition: Cool to 0 °C. Add EDC·HCl (1.2 mmol) in one portion. Stir for 15 minutes at 0 °C. Causality: This pre-activation step generates the highly stable Oxyma active ester, preventing the

    
    -acylisourea from degrading into a ketene.
    
  • Nucleophile Addition: Add the amine or alcohol (1.1 mmol). If the nucleophile is an alcohol (esterification), add a catalytic amount of DMAP (0.1 equiv) and 1.0 equiv of 2,4,6-collidine.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with DCM (10 mL). Wash with saturated aqueous NH₄Cl (2 x 10 mL), followed by saturated NaHCO₃ (10 mL) and brine. Dry over MgSO₄ and concentrate.

References

  • Epimerisation in Peptide Synthesis MDPI - Molecules URL
  • Propanephosphonic Acid Anhydride (T3P®)
  • Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE (Caffeic Acid Phenethyl Ester)
  • Synthesis of Bench-stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents in Organic Synthesis ChemRxiv URL

Procedures for selective hydrolysis of diesters to monoacids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Monohydrolysis – Strategies for Selective Desymmetrization of Diesters

Executive Summary

The selective hydrolysis of diesters to monoacids (half-esters) is a pivotal transformation in the synthesis of pharmaceutical intermediates, chiral building blocks, and polymer precursors. The fundamental challenge is statistical: in a symmetric diester, the rate of the first hydrolysis (


) and the second hydrolysis (

) are often comparable. In a purely statistical system where

(accounting for the two available ester groups), the maximum theoretical yield of the monoester is 50%, resulting in a difficult-to-separate 1:2:1 mixture of diester, monoester, and diacid.

This guide details three field-proven protocols to overcome this statistical barrier, achieving yields >90% through biphasic solubility control , enzymatic recognition , and cation-induced precipitation .

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate against the following decision matrix to maximize selectivity.

SelectivityMatrix Start Substrate Analysis Type Is the Diester Symmetric? Start->Type Symmetric Yes (Symmetric) Type->Symmetric Asymmetric No (Asymmetric) Type->Asymmetric Structure Structural Constraint? Symmetric->Structure Steric Steric/Electronic Difference? Asymmetric->Steric Acyclic Acyclic (Malonates, Glutarates) Structure->Acyclic Cyclic Cyclic Meso (Prochiral) Structure->Cyclic MethodA Protocol A: Niwayama Biphasic Hydrolysis Acyclic->MethodA MethodB Protocol B: Pig Liver Esterase (PLE) Cyclic->MethodB MethodC Protocol C: Steric/Electronic Control Steric->MethodC t-Bu vs Me

Figure 1: Decision matrix for selecting the optimal hydrolysis protocol based on substrate topology.

Protocol A: The Niwayama Biphasic Method

Target: Symmetric acyclic diesters (e.g., dialkyl malonates, succinates, glutarates). Mechanism: Hydrophobic effect and precipitation. Reference: J. Org.[1][2][3][4] Chem. 2000, 65, 5834–5836.[2][5]

This method utilizes a semi-two-phase system (THF/Water).[2] The reaction relies on the high hydrophobicity of the diester and the rapid precipitation (or micelle protection) of the mono-sodium salt, which removes the intermediate from the aqueous phase, preventing the second hydrolysis.

Reagents & Equipment
  • Solvent: Tetrahydrofuran (THF) (HPLC grade), Deionized Water.

  • Base: 0.25 M aqueous NaOH.

  • Substrate: Symmetric diester (purity >98%).

  • Equipment: Jacketed reactor or ice bath, vigorous magnetic stirrer.

Step-by-Step Procedure
  • Preparation: Dissolve the diester (10 mmol) in THF (40 mL).

    • Critical Note: The volume of THF is crucial. The solution must be homogeneous initially but capable of sustaining a biphasic or suspension state upon water addition.

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath.

    • Why: Lower temperatures increase the difference in solubility between the diester and the mono-salt, enhancing precipitation.

  • Base Addition: Add 0.25 M aqueous NaOH (1.2 equivalents, 48 mL) in a single portion.

    • Contrast: Unlike classical saponification which requires slow addition, this method benefits from a specific water/THF ratio (approx 1.2:1 v/v) established by the base volume.

  • Reaction: Stir vigorously at 0 °C.

    • Observation: The mixture typically becomes turbid or forms a suspension as the mono-ester salt forms.

  • Monitoring: Monitor by TLC (stain with bromocresol green for acids). Reaction time is typically 30–60 minutes.

  • Quenching: Concentrate the mixture in vacuo to remove THF.

    • Caution: Do not heat above 30 °C to prevent thermal decarboxylation (if using malonates).

  • Workup: Extract the aqueous residue with Et₂O or CH₂Cl₂ (2 x 20 mL) to recover unreacted diester.

  • Acidification: Acidify the aqueous layer to pH 2–3 with 1 M HCl.

  • Isolation: Extract the monoacid with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–99% Monoester.

Protocol B: Enzymatic Desymmetrization (PLE)

Target: Cyclic meso-diesters (e.g., cis-1,2-cyclohexanedicarboxylates). Mechanism: Stereoselective recognition of the "pro-S" or "pro-R" ester group by the enzyme active site.[6] Reference: Org. Process Res. Dev. 2018, 22, 10, 1317–1336.

Pig Liver Esterase (PLE) is the gold standard for creating chiral half-esters from achiral meso-compounds.

Reagents & Equipment
  • Enzyme: Pig Liver Esterase (Suspension in ammonium sulfate or lyophilized powder). Activity >150 U/mg.

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0 or 8.0).

  • Base for pH Stat: 1 M NaOH.

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Step-by-Step Procedure
  • Buffer Setup: Prepare 100 mL of 0.1 M Phosphate buffer (pH 7.0).

  • Substrate Addition: Suspend the meso-diester (5 mmol) in the buffer.

    • Optimization: If the substrate is insoluble, add acetone (up to 5% v/v) or use an ultrasonic bath to create a fine emulsion.

  • Enzyme Initiation: Add PLE (approx. 100–500 units per mmol of substrate).

  • pH Stat Titration (Critical):

    • As hydrolysis proceeds, acid is generated, dropping the pH.

    • Use an autotitrator (pH stat) to maintain pH at 7.0 by automatically adding 1 M NaOH.

    • Manual Alternative: Monitor with a pH meter and add NaOH dropwise manually, but this risks local hotspots of high pH causing non-selective chemical hydrolysis.

  • Endpoint: Stop the reaction when exactly 1.0 equivalent of NaOH has been consumed.

  • Quenching: Filter off the enzyme (celite filtration) or denature by adding organic solvent (if not reusing).

  • Workup:

    • Wash the alkaline aqueous phase with Et₂O (removes unreacted diester).

    • Acidify aqueous phase to pH 2 with 1 M HCl.

    • Extract the chiral monoacid with EtOAc.

Yield Expectation: 75–90% (with >95% ee).

Protocol C: Barium Hydroxide Precipitation

Target: General symmetric diesters where the mono-barium salt is insoluble. Mechanism: Kinetic trapping via precipitation.

Step-by-Step Procedure
  • Dissolution: Dissolve diester (10 mmol) in Methanol (50 mL).

  • Reagent Preparation: Prepare a solution of Ba(OH)₂·8H₂O (0.55 eq, 5.5 mmol) in Methanol (warm if necessary).

    • Note: Ba(OH)₂ provides two hydroxides, so use ~0.5–0.6 molar equivalents relative to the diester.

  • Addition: Add the barium solution to the diester at room temperature.

  • Precipitation: Stir for 12–14 hours. The barium salt of the monoester will precipitate out as a white solid.

  • Workup:

    • Filter the solid barium salt. Wash with cold MeOH.

    • Suspend the solid in water and acidify with 1 M HCl.

    • Extract the liberated monoacid into EtOAc.

Comparative Data Summary

FeatureNiwayama (Protocol A)Enzymatic PLE (Protocol B)Barium Hydroxide (Protocol C)
Primary Mechanism Hydrophobic AggregationActive Site RecognitionSalt Insolubility
Substrate Scope Acyclic SymmetricCyclic Meso / ProchiralGeneral Symmetric
Selectivity High (>90%)High (>95% ee)Moderate to High
Cost LowHigh (Enzyme cost)Low
Scalability Excellent (kg scale)Moderate (requires pH stat)Good
Green Chemistry High (Water based)High (Biocatalytic)Moderate (Barium waste)

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Protocol A: Ensure vigorous stirring. The interface area between the hydrophobic droplets and the aqueous base is critical.

    • Protocol B: Check enzyme activity.[4][7][8] PLE can be deactivated by high concentrations of organic co-solvents (>20%).

  • Problem: Over-hydrolysis (Diacid formation).

    • Protocol A: Lower the temperature to -10 °C. Increase the concentration of the diester to promote tighter micelle formation.

    • Protocol B: Ensure the pH stat is not overshooting. Localized high pH causes chemical (non-selective) hydrolysis.

  • Problem: Emulsion during workup.

    • General: Mono-esters are surfactants. Saturate the aqueous phase with NaCl (brine) before extraction.

References

  • Niwayama, S. (2000).[2][5] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.

  • Niwayama, S., et al. (2009).[1][3][5] Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Chemical and Pharmaceutical Bulletin, 57(5), 508–510.

  • Jones, J. B. (1986). Enzymes in Organic Synthesis. Tetrahedron, 42(13), 3351–3403. (Seminal work on PLE).

  • Musidlowska-Persson, A., et al. (2001). Pig Liver Esterase-Catalyzed Hydrolysis of meso-Cyclopentane-1,3-dicarboxylates. The Journal of Organic Chemistry, 66(3), 1026–1029.

  • Anbarasan, P., et al. (2005). Selective hydrolysis of esters with Ba(OH)2. Tetrahedron Letters, 46(12), 2137-2139.

Sources

Application Note:[3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid in Rigid PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Protein Degradation (TPD), Heterobifunctional Degrader Synthesis, Ternary Complex Optimization

Executive Summary & Structural Rationale

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the design of the linker connecting the Protein of Interest (POI) ligand and the E3 ligase recruiter is no longer viewed as a passive spacer. It is a critical determinant of ternary complex stability, degradation efficacy, and pharmacokinetic viability.

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (a meta-substituted phenylenediacetic acid mono-methyl ester) is an advanced, rigid bifunctional building block. Unlike highly flexible polyethylene glycol (PEG) or alkyl chains, incorporating an aromatic ring into the linker scaffold "pre-organizes" the PROTAC into a bioactive conformation. This rigidity significantly reduces the entropic penalty incurred upon ternary complex formation[1]([Link]). Furthermore, the meta-substitution pattern enforces a ~120° exit vector, providing a precise geometric orientation that can enhance positive cooperativity between the POI and E3 ligase while disfavoring off-target interactions[2]([Link]).

The Orthogonal Advantage

The true synthetic power of this molecule lies in its desymmetrized, orthogonal reactivity. It possesses one free carboxylic acid and one methyl ester. This allows chemists to perform sequential, highly controlled amide couplings without the risk of forming symmetric PROTAC dimers, a common pitfall when using unprotected dicarboxylic acids.

G cluster_0 Flexible Linker (e.g., PEG) cluster_1 Rigid Aromatic Linker F_Unbound Unbound PROTAC (High Entropy) F_Ternary Ternary Complex (High Entropic Penalty) F_Unbound->F_Ternary Binding R_Unbound Unbound PROTAC (Pre-organized) R_Ternary Ternary Complex (High Stability) R_Unbound->R_Ternary Binding

Thermodynamic advantage of rigid aromatic linkers in ternary complex formation.

Strategic Workflow: Navigating Base Sensitivity

As a Senior Application Scientist, the most critical advice I can impart regarding this building block is sequencing .

The Golden Rule of Orthogonal Linker Synthesis:

  • Couple the base-stable ligand (e.g., VHL ligand or POI ligand) to the free carboxylic acid.

  • Perform mild saponification of the methyl ester.

  • Couple the base-sensitive ligand (e.g., CRBN ligand) to the newly freed carboxylic acid.

Workflow Start [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (Mono-ester) Step1 Step 1: Amide Coupling (Base-Stable Ligand 1) Start->Step1 Intermediate Intermediate 1 (Ligand 1 - Phenyl - Methyl Ester) Step1->Intermediate Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Intermediate2 Intermediate 2 (Ligand 1 - Phenyl - COOH) Step2->Intermediate2 Step3 Step 3: Amide Coupling (Base-Sensitive Ligand 2, e.g., CRBN) Intermediate2->Step3 Final Final Rigid PROTAC Step3->Final

Orthogonal synthesis workflow designed to protect base-sensitive glutarimide moieties.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing a rigid PROTAC. Each step includes analytical checkpoints to ensure reaction fidelity before proceeding.

Step 1: Primary Amide Coupling (Base-Stable Ligand)

Objective: Attach a base-stable amine (e.g., VHL ligand-NH2) to the free acetic acid arm.

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to pre-form the active ester.

    • Causality: Pre-activation minimizes side reactions with the amine and ensures rapid coupling, which is vital when dealing with sterically demanding PROTAC ligands.

  • Coupling: Add the base-stable Ligand-NH2 (1.05 equiv) followed by dropwise addition of DIPEA (3.0 equiv). Stir at room temperature for 2–4 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the starting acid mass is consumed and the product mass (M+H) is dominant.

  • Workup: Dilute the mixture with EtOAc (10x volume). Wash sequentially with 5% aqueous LiCl (3x, to pull DMF into the aqueous layer), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield Intermediate 1 .

Step 2: Mild Saponification

Objective: Unmask the second carboxylic acid without epimerizing chiral centers.

  • Hydrolysis: Dissolve Intermediate 1 (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.1 M). Cool to 0 °C.

  • Deprotection: Add LiOH·H₂O (3.0 equiv) in one portion. Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: LiOH is selected over NaOH or KOH due to its milder nature. Stronger bases increase the risk of epimerizing sensitive stereocenters (such as the hydroxyproline core in VHL ligands).

  • Validation: Monitor by TLC/LC-MS. Ensure complete disappearance of the methyl ester.

  • Workup: Cool the reaction to 0 °C and carefully acidify to pH ~3 using 1M HCl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 (typically used in the next step without further purification).

Step 3: Secondary Amide Coupling (Base-Sensitive Ligand)

Objective: Attach the base-sensitive E3 recruiter (e.g., Pomalidomide-NH2).

  • Activation: Dissolve Intermediate 2 (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Stir for 10 minutes.

  • Coupling: Add the CRBN Ligand-NH2 (1.05 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 2 hours.

    • Causality: Because the glutarimide ring is highly sensitive to base, limit the reaction time to 2 hours and avoid excessive excesses of DIPEA.

  • Workup & Purification: Dilute with EtOAc, wash with 5% LiCl (3x), water, and brine. Dry and concentrate. Purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to isolate the Final Rigid PROTAC . Lyophilize immediately to prevent degradation.

Quantitative Data & Optimization

To ensure maximum throughput in PROTAC library generation, coupling conditions must be optimized. The table below summarizes the quantitative yield data comparing different coupling reagents for the sterically demanding Step 3.

Table 1: Optimization of Step 3 Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)Impurity Profile / Notes
HATU (1.2 eq)DIPEA (3.0 eq)DMF285% Cleanest profile; rapid conversion.
EDC/HOBt (1.5 eq)DIPEA (3.0 eq)DMF1262%Sluggish; increased glutarimide degradation due to prolonged base exposure.
PyBOP (1.2 eq)NMM (3.0 eq)DCM/DMF474%Good alternative if uronium-based reagents (HATU) cause guanidinylation side-reactions.

Note: HATU remains the gold standard for PROTAC linker couplings due to its ability to drive sterically hindered reactions to completion rapidly, thereby minimizing the time base-sensitive moieties spend in basic conditions.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC). Available at:[Link]

  • Wang, Y., et al. (2024). Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv. Available at:[Link]

Sources

Scale-up synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope for the application note and protocol for synthesizing [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid. I've begun deconstructing the target molecule. This is my initial step towards developing the document.

Analyzing the Structure

I've been analyzing the molecule's structural components, especially the meta-substitution on the benzene ring and the acetic acid/methyl acetate functionalities. I've also identified key synonyms and clarified its implied structure. Now, I'm focusing on the challenges of achieving this synthesis, the most crucial being the desymmetrization of the diacid or building it from a differentiated precursor.

Exploring Synthetic Routes

I'm now investigating possible synthetic routes. I'm focusing on three potential approaches: desymmetrization of a diester or a diacid, or a stepwise buildup strategy. Route A involves controlled hydrolysis of Dimethyl 1,3-phenylenediacetate, perhaps using PLE or NaOH/MeOH. Route B considers reacting 1,3-Phenylenediacetic acid with MeOH/Acid or a cyclic anhydride intermediate. I'm actively assessing the feasibility of each route. I am also currently verifying if the compound is a known intermediate for a specific drug like Gemcabene or similar.

Defining the Strategy

I'm now setting up the structure of the guide. The tentative title is "Scale-Up Synthesis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid: A Selective Desymmetrization Protocol." I've outlined key sections, including the abstract, retrosynthetic analysis, route selection, and a detailed protocol. I am also planning analytical controls and the all-important safety and waste considerations. The protocol details the synthesis of the symmetric diester (or diacid, if not commercial) followed by the selective mono-hydrolysis. This selective hydrolysis will be the key to scale-up success!

Analyzing Search Results Now

I'm continuing to sift through the search results. While I have identified several relevant general synthesis strategies, I haven't yet found a direct synthetic pathway or "recipe" for the target molecule, specifically "[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid," the mono-methyl ester of 1,3-phenylenediacetic acid. I will continue searching for variations on the methods I have seen so far.

Exploring Synthesis Options

I've hit a strong lead with the Niwayama method for selective monohydrolysis of symmetric diesters, which is highly relevant. It seems ideal for the scale-up requirement. While a direct synthesis wasn't found, the Niwayama strategy offers a practical, high-yield route. I'm noting the other potential methods, like statistical hydrolysis, and mono-esterification, as backup options. The substrate's availability is also good, so that is a plus.

Refining Protocol Details

I'm now focusing on refining the protocol details. I need to design the full synthesis based on the Niwayama method, assuming a standard diester synthesis, rather than trying to start at the beginning. Handling sodium cyanide is a concern if I synthesize the precursor, so starting from commercially available m-phenylenediacetic acid or its diester is the more practical approach given the scale-up focus. The route from m-xylene or m-dichloromethylbenzene will be mentioned for completeness.

Constructing Application Notes

I'm now consolidating all the information to build comprehensive application notes. I'm focusing on the practical aspects. I will begin with the straightforward diester synthesis. I then go on to focus on the key Niwayama monohydrolysis step (THF/H2O, NaOH, 0°C), drawing on the Niwayama paper for validation. I'll make sure to note the HPLC method for quality control. I will be sure to include clear reaction schemes and a workflow diagram. This should be a robust and high-quality guide.

Troubleshooting & Optimization

Technical Support Center: Preventing Transesterification in [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a bifunctional building block, [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid presents a unique chemoselectivity challenge: it contains both a highly reactive free carboxylic acid and a nucleophile-sensitive methyl ester.

During synthetic workflows—such as amide coupling, reduction, or orthogonal protection—the methyl ester is highly susceptible to base-catalyzed transesterification or unwanted hydrolysis. This guide is engineered for drug development professionals and provides mechanistic troubleshooting, validated protocols, and quantitative risk assessments to ensure absolute chemoselectivity.

Diagnostic Troubleshooting Guides

Q: I am observing a mixture of methyl and ethyl esters in my final amide product. What is causing this?

A: This is a classic case of microenvironmental contamination driving base-catalyzed transesterification. The causality lies in your solvent and base choices. Chloroform is often stabilized with 0.75% ethanol, and ethyl acetate can slowly hydrolyze to produce ethanol. In the presence of a standard coupling base like N,N-Diisopropylethylamine (DIPEA), trace ethanol is deprotonated to ethoxide. Because the methyl ester is highly electrophilic, the ethoxide rapidly attacks the carbonyl carbon, forcing a transesterification event.

  • Actionable Fix: Switch to amylene-stabilized chloroform or strictly anhydrous, HPLC-grade Acetonitrile (MeCN). Transition away from strong tertiary amines to milder bases like N-methylimidazole (NMI).

Q: Can I use DMAP to accelerate the coupling of a sterically hindered amine to the free acid?

A: We strongly advise against using 4-Dimethylaminopyridine (DMAP) when preserving a methyl ester is required. DMAP is a potent nucleophilic catalyst. While it accelerates the formation of the desired amide, it also forms a highly reactive acylpyridinium intermediate with your existing methyl ester. If even trace amounts of water or alcohol are present in the system, DMAP will indiscriminately catalyze the rapid degradation or transesterification of the methyl ester.

  • Actionable Fix: Utilize HOAt or the TCFH/NMI system, which accelerates coupling via highly reactive intermediates without activating the existing ester.

Q: During the reduction of the free carboxylic acid to an alcohol, my methyl ester is also reacting. How do I prevent this?

A: If you are using the mixed-anhydride method (e.g., Isobutyl chloroformate/NMM followed by


 in methanol), the methanol solvent is transesterifying your methyl ester while the hydride reduces the anhydride.
  • Actionable Fix: Abandon the mixed-anhydride/

    
     route. Instead, use a chemoselective Borane-THF (
    
    
    
    ) reduction. Borane selectively coordinates to and reduces electron-rich free carboxylic acids while electronically ignoring esters.

Quantitative Risk Profiling of Coupling Microenvironments

To maintain scientific integrity, you must select a coupling environment that minimizes the kinetic rate of transesterification. The table below summarizes the quantitative risk profile of common activation strategies.

Coupling SystemTypical Base (pKa in

)
Transesterification RiskMechanistic RationaleRecommended Solvent
TCFH / NMI NMI (~7.0)Low Generates a highly reactive N-acyl imidazolium. The weak basicity of NMI prevents alkoxide formation from trace alcohols.Anhydrous MeCN
EDC / HOBt DIPEA (~10.5)Medium HOBt active esters are stable, but the strong basicity of DIPEA promotes base-catalyzed ester swapping if alcohols are present.Anhydrous DMF
HATU DIPEA (~10.5)Medium/High Highly reactive uronium species. If the target amine is sterically hindered, trace alcohols will outcompete the amine, forming diesters.Anhydrous DMF
Steglich (EDC) DMAP (~9.6)Critical DMAP acts as an aggressive acyl transfer catalyst, indiscriminately activating the existing methyl ester toward any nucleophile.DCM (Amylene-stabilized)

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence between successful amide coupling and unwanted transesterification/esterification pathways when activating [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid.

G cluster_paths Reaction Microenvironment Divergence Start [3-(2-Methoxy-2-oxoethyl) phenyl]acetic acid Activation Carboxylic Acid Activation (e.g., TCFH, EDC) Start->Activation Amine Addition of Amine (Aprotic Solvent) Activation->Amine Target Pathway Alcohol Presence of Alcohol (Solvent/Impurity) Activation->Alcohol Side Pathway Desired Desired Amide (Intact Methyl Ester) Amine->Desired Side1 Transesterification (Methyl -> Alkyl Ester) Alcohol->Side1 Base/Acid Catalysis Side2 Esterification of Activated Acid Alcohol->Side2 Nucleophilic Attack

Mechanistic divergence in activated [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid reactions.

Validated Experimental Protocols

Every protocol described here is designed as a self-validating system, meaning the chemical physics of the reagents inherently prevent the side reactions we are trying to avoid.

Protocol A: Transesterification-Free Amide Coupling (TCFH/NMI Method)

When selecting an amide coupling reagent, it is critical to evaluate the basicity of the microenvironment. Traditional uronium reagents require tertiary amines, which catalyze transesterification if trace alcohols are present ()[1]. To mitigate this, we utilize TCFH–NMI. NMI acts as both a nucleophilic catalyst and a mild base, rapidly capturing the amine while suppressing base-catalyzed ester degradation ()[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an

    
     atmosphere, dissolve[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous MeCN (0.2 M).
    
  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv). Causality: NMI's lower pKa minimizes the risk of deprotonating trace moisture to form destructive hydroxide nucleophiles.

  • Activation: Add TCFH (1.2 equiv) in one portion. The solution will rapidly form the highly electrophilic N-acyl imidazolium active ester.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc. Critical: Do not use alcoholic solvents during the extraction or quench phase.
    
Protocol B: Chemoselective Borane Reduction of the Carboxylic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous THF (0.2 M) under

    
     and cool the system to 0 °C.
    
  • Reduction: Dropwise add Borane-THF complex (

    
    , 1.0 M, 1.5 equiv). Causality: The borane coordinates exclusively to the free carboxylic acid, forming a triacyloxyborane intermediate. The methyl ester is sterically and electronically ignored.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Quench (CRITICAL): Cool back to 0 °C. DO NOT QUENCH WITH METHANOL. Slowly add a 1:1 mixture of THF and 10% aqueous acetic acid. Causality: Standard methanolysis of the borate complex will transesterify the methyl ester. Aqueous acetic acid safely hydrolyzes the B-O bonds without introducing an alkoxide risk.

  • Workup: Neutralize carefully with saturated

    
     and extract with DCM.
    

Frequently Asked Questions (FAQs)

Q: Why did my pure methyl ester convert to a methyl/ethyl mixture during silica gel chromatography? A: Silica gel surfaces are inherently acidic (pH ~4.5–5.5). If you used a gradient containing methanol or ethanol (e.g., DCM/MeOH), the acidic silanol groups catalyzed the transesterification of your methyl ester with the mobile phase. Fix: Avoid alcoholic mobile phases. Use an EtOAc/Hexanes or Acetone/DCM gradient. If polar eluents are mandatory, switch to reverse-phase chromatography or neutralize the normal-phase silica with 0.1%


.

Q: Can the 1,3-phenylene (meta) substitution lead to intramolecular cyclization during activation? A: No. The meta-relationship of the two acetic acid arms makes intramolecular cyclization to a macrocycle thermodynamically and kinetically unfavorable under standard conditions (unlike ortho-substituted analogs, which readily form anhydrides). Your primary side reactions will strictly be intermolecular esterifications.

Q: I need to protect the free acid as a tert-butyl ester. How do I avoid diesterification? A: For selective mono-esterification of dicarboxylic acid derivatives, shielding the non-reacting carboxylate is paramount. Recent methodologies utilizing Lithium Chloride (LiCl) and trifluoroacetic anhydride (TFAA) demonstrate that lithium coordination can effectively shield one moiety, preventing unwanted di-esterification or transesterification ()[3].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]

  • Li, J. et al. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. URL:[Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. URL:[Link]

Sources

Technical Support Center: Purification & Crystallization of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of asymmetric mono-esters like [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (also known as mono-methyl 1,3-phenylenediacetate). This molecule presents a notorious purification challenge: it often resists crystallization, crashing out of solution as a stubborn, viscous oil.

This guide synthesizes field-proven methodologies, mechanistic insights, and validated protocols to help you bypass phase-separation issues and achieve high-purity crystalline solids.

Part 1: The "Oil vs. Solid" Dilemma (Mechanistic Causality)

Why does[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid frequently oil out instead of forming a clean filter cake?

The phenomenon of "oiling out" is thermodynamically defined as Liquid-Liquid Phase Separation (LLPS) . When supersaturation is achieved during cooling or anti-solvent addition, the solute separates into a solute-rich liquid phase (an emulsion or oil) rather than integrating into a rigid crystalline lattice[1][2]. For this specific monoester, LLPS is driven by three interconnected factors:

  • Asymmetric Hydrogen Bonding: The molecule possesses one hydrogen-bond donor/acceptor (the carboxylic acid) and one acceptor-only group (the methyl ester). This asymmetry lowers the lattice energy compared to the highly crystalline, symmetrical 1,3-phenylenediacetic acid (diacid).

  • Solvent Entrapment: Residual protic or polar aprotic solvents (e.g., methanol, ethyl acetate) intercalate into the carboxylic acid dimer network. This kinetically hinders lattice formation and traps the compound in a metastable amorphous liquid state[3].

  • Impurity-Induced Freezing Point Depression: Trace amounts of unreacted diacid or diester (dimethyl 1,3-phenylenediacetate) act as crystal growth inhibitors, widening the miscibility gap and promoting LLPS over crystallization[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My product is a stubborn oil after rotary evaporation. How do I force crystallization? A1: Do not attempt to crystallize directly from the crude oil, as oiling out strongly indicates solvent or water entrapment. Instead, perform an azeotropic drying step . Redissolve the oil in a non-polar solvent like toluene, and evaporate it to dryness under high vacuum. Repeat this twice. Toluene forms an azeotrope with residual water and low-boiling polar solvents, effectively stripping them[4]. Once a glassy solid forms, triturate with cold heptane or cyclohexane to induce nucleation.

Q2: How do I separate the monoester from the diacid byproduct without column chromatography? A2: Exploit the differential solubility of the diacid and monoester in halogenated solvents. 1,3-phenylenediacetic acid has a highly symmetrical hydrogen-bonding network, making it practically insoluble in cold dichloromethane (DCM). The monoester, with its disrupted symmetry, is highly soluble in DCM. Suspend the crude mixture in DCM at 0°C, filter off the diacid, and concentrate the filtrate to recover the monoester[5].

Q3: What is the optimal solvent system for recrystallization to avoid LLPS? A3: To avoid LLPS, choose a solvent system where the boiling point is relatively low, or use a binary system where the solubility curve is steep but controlled[4]. A binary system of Toluene/Heptane works best for this monoester. The compound is highly soluble in warm toluene but insoluble in heptane.

Part 3: Validated Experimental Protocols

Every successful purification must be a self-validating system. The following workflows exploit fundamental pKa and symmetry differences to ensure absolute purity.

Protocol 1: pH-Dependent Liquid-Liquid Extraction

This protocol separates the target monoester from unreacted diester and over-hydrolyzed diacid by exploiting their ionization states.

  • Reaction Quench: Ensure the hydrolysis reaction mixture is concentrated in vacuo to remove all traces of methanol.

  • Base Partitioning: Dissolve the crude residue in Ethyl Acetate (EtOAc, 10 mL/g) and extract with 0.5 M aqueous NaHCO₃ (pH ~8.0, 10 mL/g).

    • Causality: The unreacted diester is neutral and remains in the EtOAc layer. The monoester and diacid are deprotonated into their sodium salts and migrate entirely to the aqueous layer[5].

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of the diester. Discard the organic layers.

  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Carefully acidify to pH 2.0 using 1M HCl dropwise.

    • Causality: Full protonation of the carboxylates renders the monoester and diacid lipophilic.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 10 mL/g). Dry the combined organics over anhydrous Na₂SO₄ and concentrate in vacuo to yield a mixture of Monoester and Diacid.

Protocol 2: DCM Trituration and Crystallization

This protocol separates the monoester from the diacid and forces crystallization from the oil state.

  • Trituration: Suspend the concentrated residue from Protocol 1 in cold Dichloromethane (DCM, 3 mL/g of crude) at 0°C. Stir vigorously for 30 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel. The white filter cake is the diacid byproduct.

  • Concentration: Concentrate the filtrate in vacuo to yield the monoester (often presenting as an oil at this stage).

  • Azeotropic Drying: Dissolve the oil in Toluene (5 mL/g) and evaporate to dryness on a rotary evaporator. Repeat this step twice to strip all residual DCM and moisture.

  • Crystallization: Dissolve the resulting glassy solid in a minimum amount of warm Toluene (40°C). Slowly add Heptane dropwise until the solution becomes slightly turbid (the cloud point). Seed with a pure crystal if available, and allow the flask to cool undisturbed to 4°C overnight. Filter the resulting white crystalline solid and dry under high vacuum.

Part 4: Quantitative Data & Phase Behavior

Understanding the physical properties of your reaction matrix is critical for predicting phase behavior. Table 1 summarizes the solubility profiles utilized in the protocols above.

Table 1: Solubility and Phase Behavior of Reaction Components

CompoundDCM Solubility (0°C)Water Solubility (pH 8)Toluene Solubility (25°C)Physical State (Pure)
Dimethyl 1,3-phenylenediacetate (Diester)HighInsolubleHighLiquid / Low-melting solid
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (Monoester)HighSoluble (as Na-salt)ModerateCrystalline Solid
1,3-Phenylenediacetic acid (Diacid)InsolubleSoluble (as Na-salt)InsolubleSolid (m.p. 175-177 °C)

Part 5: Mandatory Visualization

The following diagram maps the logical flow of the purification protocols, illustrating how pH and solvent selection act as sequential thermodynamic filters.

PurificationWorkflow Mixture Crude Mixture (Diester, Monoester, Diacid) BaseExt Aq. NaHCO3 Extraction (pH 8.0) Mixture->BaseExt Org1 Organic Phase (Unreacted Diester) BaseExt->Org1 Non-polar Aq1 Aqueous Phase (Monoester & Diacid Salts) BaseExt->Aq1 Polar Acidify Acidify to pH 2.0 & Extract (EtOAc) Aq1->Acidify Org2 Organic Phase (Monoester & Diacid) Acidify->Org2 Trituration DCM Trituration (0°C) Org2->Trituration Evaporate & Add DCM Solid1 Insoluble Solid (Diacid Byproduct) Trituration->Solid1 Filter Filtrate Filtrate (Monoester in DCM) Trituration->Filtrate Collect Cryst Azeotropic Drying & Crystallization Filtrate->Cryst Evaporate Final Pure Monoester (Crystalline Solid) Cryst->Final

Workflow for isolating [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid.

References

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Retrieved from:[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from:[Link]

  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Retrieved from:[Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Retrieved from:[Link]

  • RSC Advances. Cyclic tris-[5]helicenes with single and triple twisted Möbius topologies and Möbius aromaticity. Retrieved from:[Link]

Sources

Technical Support: Optimizing Mono-Esterification of 1,3-Benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Statistical Trap"

Researchers often struggle with the mono-esterification of 1,3-benzenediacetic acid because it is a symmetric dicarboxylic acid.[1] In a standard direct esterification with an alcohol (R-OH), the reaction is governed by statistics.[1] Even at a 1:1 molar ratio, the theoretical maximum yield of the mono-ester is 50% , with the remaining mass split between unreacted diacid (25%) and diester (25%).[1]

To improve yield beyond this limit, you must abandon standard stoichiometry and adopt one of two strategies:

  • Kinetic/Solubility Control (Path A): Using excess diacid and a specific workup to recover starting material.

  • Desymmetrization via Hydrolysis (Path B): Converting 100% to diester first, then selectively hydrolyzing one ester group using the Niwayama Method .[1]

Decision Matrix: Which Route is Right for You?

Before starting, select your workflow based on your scale and equipment.

DecisionMatrix Start Start: 1,3-Benzenediacetic Acid Decision Is the starting material expensive or scarce? Start->Decision Goal Goal: >80% Yield of Mono-Ester PathA Path A: Direct Esterification (Statistical + Recycling) Decision->PathA No (Cheap) PathB Path B: Diester Hydrolysis (Niwayama Protocol) Decision->PathB Yes (Precious) YieldA YieldA PathA->YieldA ~40-50% Single Pass (High Throughput) YieldB YieldB PathB->YieldB >90% Yield (High Precision) YieldA->Goal YieldB->Goal

Figure 1: Decision matrix for selecting the optimal synthesis route.

Path A: Direct Esterification (The "Excess Diacid" Route)[1]

This method accepts the statistical limitation but circumvents the loss by recovering the unreacted diacid. It is ideal for large-scale, cost-sensitive operations.[1]

The Protocol

Reagents: 1,3-Benzenediacetic acid (1.0 equiv), Alcohol (0.3 equiv), Acid Catalyst (H₂SO₄ or pTsOH, 1-2 mol%).[1] Solvent: Toluene or Dichloromethane (DCM).[1]

  • Stoichiometry: Suspend the diacid (3-4 equivalents) in the solvent.

  • Addition: Add the alcohol (1 equivalent) slowly over 1-2 hours. This keeps the local concentration of alcohol low, favoring mono-esterification over diester formation.

  • Reflux: Heat to reflux with a Dean-Stark trap (if toluene) to remove water.

  • Workup (The "Three-Phase Switch"):

    • Step 1: Cool the reaction.[2][3][4] Filter off undissolved diacid (1,3-benzenediacetic acid is often insoluble in cold toluene).[1]

    • Step 2: Wash the filtrate with saturated NaHCO₃ .

      • Organic Layer:[1][5][6] Contains trace Diester (discard/recycle).[1]

      • Aqueous Layer:[1][2][7] Contains Mono-ester (salt) and remaining Diacid (salt).[1]

    • Step 3: Acidify the aqueous layer to pH ~2 with HCl.

    • Step 4: Extract with DCM. The Mono-ester is highly soluble; the Diacid is less so.

    • Step 5: Concentrate. If Diacid precipitates, filter it out. The filtrate contains pure Mono-ester.

Path B: The Niwayama Hydrolysis (Recommended for High Yield)[1]

This is the superior method for high-value synthesis, capable of achieving >90% yields . It relies on the "hydrophobic aggregate" effect described by Prof. Satomi Niwayama.

The Science

In a THF/Water mixture, the symmetric diester forms hydrophobic aggregates.[1] Hydrolysis occurs at the interface. Once a single ester group is hydrolyzed to the carboxylate (mono-ester), the molecule becomes amphiphilic and rapidly exits the aggregate into the bulk aqueous phase.[1] This "exit" protects the second ester group from being hydrolyzed.

The Protocol

Pre-requisite: Convert 1,3-benzenediacetic acid to its diester (quantitative yield using excess alcohol + H₂SO₄).

Step-by-Step Guide:

  • Dissolution: Dissolve the Diester (1 equiv) in THF (approx. 10 mL per mmol).

  • Cooling: Cool the solution to 0°C (Ice bath). Critical: Do not run at room temperature.

  • Water Addition: Add Water (volume ratio THF:Water = 4:1 to 5:1). The solution may turn cloudy (good).[1]

  • Base Addition: Add NaOH (1.05 - 1.1 equiv) as a dilute aqueous solution (e.g., 0.25 M).

  • Reaction: Stir vigorously at 0°C for 1–3 hours. Monitor by TLC.[8]

  • Workup:

    • Evaporate THF under reduced pressure (keep bath <30°C).

    • Extract the aqueous residue with Ether/Hexane (removes unreacted Diester).[1]

    • Acidify the aqueous phase to pH 2.

    • Extract with Ethyl Acetate.

    • Dry and concentrate to obtain Mono-ester .

Troubleshooting & FAQs

Q1: My mono-ester contains 10-15% diester even after workup. How do I remove it?

A: You likely skipped the pH-controlled extraction .

  • Dissolve your crude mixture in Diethyl Ether.

  • Extract with 5% NaHCO₃ (aq) .[1]

  • Mechanism:[5][9][10] The Diester is neutral and stays in the Ether. The Mono-ester (pKa ~4.[1]5) becomes a salt and moves to the water.

  • Separate layers.[4] Acidify the water layer and extract back into fresh organic solvent. This guarantees <1% diester content.

Q2: In Path B (Hydrolysis), I am getting too much diacid. Why?

A: This is usually caused by two factors:

  • Temperature too high: The reaction must be at 0°C. At higher temperatures, the "protection mechanism" (exit from the aggregate) fails.[1]

  • Too much THF: If the solvent is too good (too much THF), the diester doesn't form aggregates, and the reaction becomes a standard homogeneous hydrolysis (statistical).[1] Reduce THF volume to induce slight cloudiness.

Q3: Can I use 1,3-benzenediacetic anhydride?

A: No. Unlike succinic or glutaric acid (1,2-substituted), 1,3-benzenediacetic acid cannot form a stable 5- or 6-membered cyclic anhydride due to the meta-substitution and methylene spacers.[1] Attempting to make the anhydride usually results in oligomeric/polymeric anhydrides, which react with alcohols to form complex mixtures of diesters and diacids.

Data Summary: Method Comparison

FeaturePath A: Direct EsterificationPath B: Niwayama Hydrolysis
Starting Material DiacidDiester (from Diacid)
Reagents Alcohol (limiting), Acid Cat.[1]NaOH, THF, Water
Theoretical Yield ~50% (Statistical)>90% (Selective)
Purification Requires careful pH workupSimple extraction
Scalability Excellent (Kilogram scale)Good (Gram to Kilo)
Best For Cheap starting materialsHigh-purity requirements

Visualizing the Workflow

WorkupFlow Crude Crude Mixture (Diester + Mono + Diacid) Step1 Dissolve in Ether/DCM Wash with Water Crude->Step1 Step2 Extract with Sat. NaHCO3 Step1->Step2 OrgLayer Organic Layer (Contains Diester) Step2->OrgLayer Neutral Species AqLayer Aqueous Layer (Mono-Na + Diacid-Na2) Step2->AqLayer Anionic Species Step3 Acidify Aqueous to pH ~2 AqLayer->Step3 Step4 Extract with DCM Step3->Step4 FinalOrg DCM Extract (Monoester) Step4->FinalOrg Soluble Precip Precipitate/Insoluble (Diacid) Step4->Precip Often Insoluble

Figure 2: The "Three-Phase Switch" workup protocol for purifying mono-esters.[1]

References

  • Niwayama, S. (2000).[1][2][11] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836.[1] [1]

  • Babler, J. H. (1982).[1] "Method of preparing monoesters." U.S. Patent 4,314,071.

  • Niwayama, S., et al. (2009).[6] "Practical large scale synthesis of half-esters of malonic acid." Chemical and Pharmaceutical Bulletin, 57(5), 508–510.[6]

  • Igawa, Y., et al. (2017).[1] "Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters." International Journal of Organic Chemistry, 7, 50-58.[1]

Sources

Troubleshooting low solubility of phenylacetic acid derivatives in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides in-depth troubleshooting, validated methodologies, and mechanistic insights for overcoming the low aqueous solubility of phenylacetic acid (PAA) and its lipophilic derivatives (e.g., diclofenac, highly substituted NSAIDs).

Diagnostic Workflow

Before adjusting your formulation, it is critical to diagnose the physicochemical root cause of the insolubility. Use the decision tree below to select the most thermodynamically favorable solubilization strategy.

G Start Low Aqueous Solubility of PAA Derivative CheckpH Analyze pKa vs. Target pH (Henderson-Hasselbalch) Start->CheckpH IsIonized Target pH ≥ pKa + 2? CheckpH->IsIonized Salt Use pH Adjustment or Salt Formation IsIonized->Salt Yes (Ionized) CheckLogP Analyze Lipophilicity (LogP) IsIonized->CheckLogP No (Unionized) IsLipophilic LogP > 2.5? CheckLogP->IsLipophilic Cosolvent Use Cosolvents (e.g., PEG 400, PG) IsLipophilic->Cosolvent Yes Cyclo Use Cyclodextrin Inclusion Complexation IsLipophilic->Cyclo No

Diagnostic workflow for solubilizing phenylacetic acid derivatives.

Troubleshooting FAQs

Q1: Why does my phenylacetic acid derivative precipitate when diluted in physiological buffers (pH 7.4)? Causality: Phenylacetic acid is a weakly acidic compound with a pKa of approximately 4.28[1]. While its derivatives form highly soluble alkali metal salts at alkaline pH, rapid dilution in buffered media (like blood or PBS) can cause localized pH shifts. If the environmental pH drops near or below the pKa, the drug reverts to its unionized, lipophilic free-acid form, causing rapid precipitation[2]. Solution: Do not rely solely on pH adjustment for parenteral delivery. Incorporate a mixed-solvency approach[3] or cyclodextrin complexation to maintain the drug in solution across a broader pH gradient.

Q2: How do I choose between cosolvents and cyclodextrins for a lipophilic PAA derivative? Causality: The choice depends on the molecule's LogP and the formulation's toxicity constraints. Cosolvents (e.g., Propylene Glycol, PEG 400) work by reducing the dielectric constant of the aqueous vehicle, thereby lowering the interfacial tension between the water and the hydrophobic solute[4]. This is highly effective for highly lipophilic drugs[5]. However, if tissue irritation is a concern, inclusion complexation using


-cyclodextrin (

-CD) is preferred. The hydrophobic phenyl ring of the PAA derivative inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility without altering the bulk solvent properties[6].

Q3: My cyclodextrin complexation isn't yielding the expected solubility boost. What went wrong? Causality: Several thermodynamic and steric factors can disrupt inclusion complexation:

  • Steric Hindrance: Bulky substitutions on the phenyl ring may prevent deep insertion into the

    
    -CD cavity.
    
  • Excipient Competition: Preservatives commonly used in multi-dose formulations (e.g., parabens, chlorobutanol) have a high affinity for the cyclodextrin cavity and can competitively displace your active drug[7].

  • Insufficient Equilibration: Complexation is an equilibrium process. Failing to provide adequate thermal energy or time will result in incomplete complexation. Solution: Remove competing preservatives during the initial complexation phase and perform a phase solubility study to confirm the binding constant.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, every formulation change must be validated. Below are self-validating protocols for the two primary solubilization strategies.

Protocol A: Phase Solubility Study for Cyclodextrin Complexation

This protocol utilizes the Higuchi and Connors method to validate the stoichiometry and thermodynamic stability of the inclusion complex[6].

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of

    
    -CD or HP-
    
    
    
    -CD (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 15.0 mM) in distilled water.
  • Drug Addition: Add an excess amount of the PAA derivative to each vial (the amount must strictly exceed its intrinsic aqueous solubility).

  • Equilibration: Seal the vials and agitate them in a shaking water bath at a constant 25°C for 72 hours. Causality: 72 hours ensures the system reaches true thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove all undissolved drug particles.

  • Quantification: Dilute the filtrate appropriately and assay the drug concentration using HPLC or UV-Vis spectroscopy.

  • System Validation: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of cyclodextrin (x-axis).

    • Validation Check: An

      
      -type linear plot confirms a 1:1 soluble complex. Calculate the apparent stability constant (
      
      
      
      ) using the equation:
      
      
      , where
      
      
      is the intrinsic solubility of the drug in water[6].
Protocol B: Mixed Solvency (Cosolvent Blending)

This protocol utilizes dielectric constant manipulation to solubilize highly crystalline or lipophilic derivatives[4].

  • Solvent Selection: Select biocompatible cosolvents based on their polarity. Common choices include Ethanol (high polarity), Propylene Glycol (medium polarity), and PEG 400 (low polarity)[5].

  • Blending: Prepare binary or ternary solvent mixtures with water (e.g., 10%, 20%, 30%, 40% v/v cosolvent fractions).

  • Dissolution: Add a pre-weighed excess of the PAA derivative to each solvent blend.

  • Agitation: Stir continuously at 25°C for 48 hours. If the drug is highly crystalline, apply mild heat (up to 40°C) to break the crystal lattice energy, then cool back to 25°C to observe any precipitation.

  • Separation & Analysis: Centrifuge the mixture at 10,000 rpm for 15 minutes, collect the supernatant, and quantify the dissolved drug concentration.

Quantitative Data Reference

Table 1: Physicochemical Baseline of Phenylacetic Acid

Property Value Clinical / Formulation Implication
pKa 4.28 (at 18°C)[1] Weakly acidic; remains unionized and poorly soluble in gastric fluids; highly soluble in intestinal (alkaline) fluids.
Water Solubility ~15 g/L (at 20°C)[1] Moderate baseline solubility, but drops significantly when lipophilic functional groups are added to the phenyl ring.

| LogP | 1.40 - 1.72[8][9] | Indicates moderate lipophilicity. Derivatives with LogP > 3 require cosolvents or lipid-based formulations. |

Table 2: Cosolvent Selection Matrix for PAA Derivatives[5]

Cosolvent Relative Polarity Solubilization Potential for Lipophilic PAA Derivatives Primary Use Case
Ethanol High Low to Moderate Oral liquids, topical solutions.
Propylene Glycol (PG) Medium High Parenteral and oral formulations; excellent for intermediate LogP drugs.

| PEG 400 | Low | Very High | Soft gelatin capsules, parenterals; best for highly hydrophobic interactions. |

References

  • Cas 103-82-2,Phenylacetic acid | lookchem Source: LookChem URL:[Link]

  • Showing Compound Phenylacetic acid (FDB010558) - FooDB Source: FooDB URL:[Link]

  • Phenylacetic Acid CAS# 103-82-2: Odor profile, Molecular properties Source: Scent.vn URL:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research Source: IJMSDR URL:[Link]

  • Solubility Enhancement of Dicofenac Sodium by Mixed Solvency Method: A Novel Approach Source: International Journal of Pharmaceutical Sciences Journal URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles Source: PubMed Central (PMC) URL:[Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL:[Link]

  • Source: Google Patents (US20170014428A1)

Sources

Technical Support Center: Optimizing Reaction Temperature for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amidation of bifunctional substrates. When working with [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid , the primary synthetic challenge is achieving chemoselective amidation of the free acetic acid moiety while preserving the sensitive methyl ester at the meta position.

In my experience, the vast majority of failed couplings, poor yields, and complex purification profiles with this substrate stem from improper temperature control. This guide explains the mechanistic causality behind temperature optimization, provides a self-validating protocol, and addresses the most common failure modes.

System Overview & Quantitative Data

The molecule contains two reactive sites:

  • Free Carboxylic Acid (-CH₂COOH): The target for activation and subsequent amide bond formation.

  • Methyl Ester (-CH₂COOCH₃): A latent electrophile that must remain intact.

Temperature dictates the kinetic fate of the reaction. If the temperature is too high during the activation phase, coupling reagents like EDC degrade into unreactive byproducts[1][2]. If the temperature is too high during the coupling phase, the amine will attack the methyl ester, causing aminolysis and forming a diamide impurity.

Table 1: Effect of Temperature Profile on Yield and Impurity Formation

Data represents standard EDC/HOBt coupling with a primary aliphatic amine (1.1 eq) and DIPEA (2.5 eq) in DMF.

Activation TempCoupling TempConversion (%)Target Amide Yield (%)N-Acylurea Impurity (%)Diamide Impurity (%)
0 °C0 °C60%58%<1%<1%
0 °C 25 °C >99% 92% 2% <1%
25 °C25 °C>99%81%12%2%
25 °C50 °C>99%55%25%15%

Mechanistic Causality: Why Temperature Matters

To understand why 0 °C activation is mandatory, we must look at the reaction pathway. When EDC reacts with the carboxylic acid, it forms a highly reactive O-acylisourea intermediate.

At 0 °C, HOBt rapidly attacks this intermediate to form a stable, reactive OBt-ester[3]. However, if the temperature rises above 25–40 °C, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl migration. This forms a dead-end N-acylurea byproduct, consuming your starting material and coupling reagent without forming the desired amide[2].

Mechanism A Carboxylic Acid + EDC B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Acylurea (Inactive Byproduct) B->C >40°C O-N Migration D OBt Active Ester (+ HOBt) B->D 0°C to 25°C Attack by HOBt E Target Amide (+ Amine) D->E Aminolysis (RT)

Temperature-dependent pathways of EDC/HOBt activation and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Can I heat the reaction to 50 °C to force a sluggish, sterically hindered amine to couple? A1: No. Heating this specific substrate will lead to the aminolysis of the methyl ester (-CH₂COOCH₃). The amine will attack the ester carbonyl, displacing methanol and forming a diamide. If your amine is sluggish, do not increase the temperature; instead, switch to a more reactive coupling agent like HATU and maintain the reaction at room temperature.

Q2: I switched to HATU to avoid heating, but I am seeing a new +99 Da mass impurity. What happened? A2: You are observing the formation of a tetramethyluronium byproduct. HATU is highly reactive. If you mix the acid, amine, and HATU together at room temperature without pre-activating the acid first, the amine can attack the electrophilic carbon of HATU directly[4]. Always pre-activate the acid with HATU and base at 0 °C for 5 minutes before adding the amine.

Q3: Does the order of addition matter if I am strictly controlling the temperature at 0 °C? A3: Absolutely. The causality of the reaction requires the OBt-ester to form before the amine is introduced. Adding the amine too early can result in the amine forming a salt with the free carboxylic acid, which precipitates out of the organic solvent, halting the reaction entirely.

Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
High levels of N-acylurea (Detected via LC-MS or difficult silica purification)Exothermic heat generation during EDC addition caused local temperature spikes >25 °C, triggering O-N migration.Ensure the reaction flask is fully submerged in an ice bath. Add EDC·HCl in portions over 10 minutes rather than all at once.
Diamide Impurity (Mass = Target Amide + Amine - 32 Da)Coupling temperature exceeded 30 °C, or a massive excess of amine (>2.0 eq) was used, leading to ester aminolysis.Strictly limit amine to 1.1 equivalents. Do not allow the coupling phase to exceed 25 °C.
Reaction stalls at 60% conversion The kinetic barrier for the aminolysis of the OBt-ester is too high at 0 °C.Remove the ice bath after amine addition. The reaction must warm to 20–25 °C to provide sufficient energy for complete conversion[3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step contains an In-Process Control (IPC) or visual cue to validate that the chemistry is proceeding as intended.

Workflow Step1 Step 1: Pre-activation 0 °C for 30 min EDC/HOBt + Acid Step2 Step 2: Amine Addition 0 °C, Dropwise Control Exotherm Step1->Step2 Step3 Step 3: Coupling Warm to 20-25 °C Stir 12-24 h Step2->Step3 Step4 Step 4: IPC (LC-MS) Check for Diamide or N-Acylurea Step3->Step4 Step5 Step 5: Workup Aqueous Washes to remove urea Step4->Step5

Self-validating workflow for temperature-controlled amide coupling.

Step-by-Step Methodology

Step 1: Temperature-Controlled Activation

  • Dissolve [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Submerge the flask in an ice bath and stir for 10 minutes to ensure the internal temperature reaches 0 °C.

  • Add EDC·HCl (1.2 eq) in three equal portions over 10 minutes.

  • Stir at 0 °C for 30 minutes.

  • Validation Checkpoint: The solution should remain transparent or slightly hazy. If a dense white precipitate forms at this stage, the temperature spiked, and N-acylurea has formed. Stop and restart.

Step 2: Amine Introduction

  • While maintaining the reaction at 0 °C, add the target amine (1.1 eq) dropwise.

  • Immediately follow with the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: Dropwise addition controls the exothermic acid-base neutralization. DIPEA ensures the amine remains deprotonated and nucleophilic.

Step 3: Kinetic Coupling Phase

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir for 12–16 hours.

  • Validation Checkpoint (IPC): Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You must observe the

    
     of the target amide. The complete absence of a 
    
    
    
    peak validates that the methyl ester was successfully preserved.

Step 4: Aqueous Workup & Purification

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Causality & Validation: The 1M HCl wash removes excess amine and DIPEA. The NaHCO₃ wash removes unreacted starting acid and HOBt. Because EDC was used, the urea byproduct is highly water-soluble and is entirely partitioned into the aqueous layer, validating a clean organic phase ready for concentration and minimal silica gel chromatography.

References

  • Source: peptidechemistry.
  • Source: bachem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Removing unreacted starting material from [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses the most common issues encountered when trying to isolate pure [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid. A frequent synthetic route involves the partial hydrolysis of 3-(cyanomethyl)phenylacetonitrile. This reaction can be challenging to stop cleanly, often resulting in a mixture of the desired mono-acid/mono-ester, unreacted dinitrile, and the fully hydrolyzed dicarboxylic acid.

Question 1: My crude product is contaminated with neutral impurities, such as the starting dinitrile or the over-esterified diester. How can I remove them?

Answer: This is the most straightforward purification challenge to address. The key difference between your desired product and these impurities is the presence of the acidic carboxylic acid group. You can exploit this by performing a liquid-liquid acid-base extraction.

By dissolving your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, you can selectively deprotonate the acidic product. This converts it into its carboxylate salt, which is soluble in the aqueous layer. The neutral impurities (dinitrile, diester) will remain in the organic layer.

After separating the layers, the aqueous layer containing your product salt can be re-acidified with a strong acid (e.g., 2M HCl) until the pH is around 1-2.[1][2] This will re-protonate the carboxylate, causing your purified product to precipitate out of the aqueous solution or allow it to be extracted back into a fresh organic solvent.

Question 2: TLC and NMR analysis show my product is mixed with the dicarboxylic acid, [3-(Carboxymethyl)phenyl]acetic acid. How do I separate these two acidic compounds?

Answer: Separating two acidic compounds is more complex than removing neutral impurities. Both your target mono-ester and the dicarboxylic acid byproduct will be extracted into a basic aqueous solution. However, their properties are different enough to allow for separation via two primary methods:

  • Silica Gel Flash Column Chromatography: This is often the most effective method. The mono-ester is significantly less polar than the dicarboxylic acid. Using a suitable eluent system, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or diethyl ether), you can elute the mono-ester first, followed by the more polar diacid. To prevent peak tailing, which is common with acidic compounds, it is highly recommended to add a small amount (0.5-1%) of acetic or formic acid to your mobile phase.[3]

  • Fractional Recrystallization: This technique relies on subtle differences in solubility between the two compounds in a specific solvent. It requires careful solvent screening to find a system where one compound is significantly more soluble than the other at a given temperature. While potentially simpler in terms of equipment, optimizing the solvent and conditions can be time-consuming and may lead to lower recovery.

Question 3: I am unsure of the identity of my impurities. What is the best overall strategy for purification?

Answer: When dealing with an unknown mixture, a systematic approach is best. The flowchart below outlines a decision-making process for purification.

Purification_Strategy start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash Wash with 5% NaHCO3 (aq) dissolve->wash separate Separate Layers wash->separate organic_layer Organic Layer (Neutral Impurities: Dinitrile, Diester) separate->organic_layer Discard aqueous_layer Aqueous Layer (Acidic Components: Product, Diacid) separate->aqueous_layer acidify Acidify with 2M HCl to pH 1-2 aqueous_layer->acidify extract Extract with Fresh Organic Solvent acidify->extract dry_evaporate Dry (Na2SO4), Evaporate Solvent extract->dry_evaporate purified_acid_mix Mixture of Product + Diacid dry_evaporate->purified_acid_mix tlc Analyze by TLC/NMR purified_acid_mix->tlc decision Is Diacid Present? tlc->decision chromatography Purify by Flash Column Chromatography decision->chromatography Yes recrystallize Purify by Recrystallization decision->recrystallize Minor Impurity final_product Pure Product decision->final_product No chromatography->final_product recrystallize->final_product

Caption: Decision tree for purification strategy.

This workflow first removes neutral impurities via extraction and then uses analytical techniques to determine if further purification is needed to remove the dicarboxylic acid.

Detailed Purification Protocols

Protocol 1: Bulk Purification via Acid-Base Extraction

This protocol is designed to remove neutral starting materials and byproducts from your crude product mixture.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Flask 1 (Organic Layer) cluster_2 Flask 2 (Aqueous Layer) cluster_3 Final Purification Steps funnel Crude Product in Ethyl Acetate (Organic Layer) Add 5% NaHCO3 (aq) (Aqueous Layer) organic Neutral Impurities: - Unreacted Dinitrile - Diester Byproduct funnel:f0->organic:o0 Separate & Discard aqueous Sodium Salt of Product + Sodium Salt of Diacid funnel:f1->aqueous:a0 Separate & Keep final_steps Acidify Aqueous Layer with 2M HCl to pH 1-2 Extract with Ethyl Acetate Dry & Evaporate Purified Acidic Mixture aqueous->final_steps

Caption: Workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL. Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with fresh NaHCO₃ solution two more times to ensure all acidic components are removed. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc to remove any lingering neutral impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A precipitate of your product may form.[1]

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of EtOAc.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product, now free of neutral impurities.

Protocol 2: High-Purity Isolation via Flash Column Chromatography

This protocol is ideal for separating the desired mono-ester from the more polar dicarboxylic acid byproduct.[3]

Data Summary Table:

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for separating compounds of moderate polarity.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/EtOAcStart with a low polarity mixture (e.g., 9:1) and gradually increase polarity.
Eluent Additive 0.5-1% Acetic AcidReduces peak tailing of carboxylic acids by keeping them protonated.[3]
Monitoring TLC with UV visualization and/or a potassium permanganate stainAllows for easy differentiation of fractions containing product from impurities.

Methodology:

  • TLC Optimization: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of ~0.3 and show good separation from the diacid (which should have a lower Rf).

  • Column Packing: Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into the column and use positive pressure to pack the bed, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude acidic mixture in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to speed up the process if necessary.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Frequently Asked Questions (FAQs)

Q: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH) for the extraction? A: Sodium bicarbonate is a weak base. It is strong enough to deprotonate carboxylic acids but generally not strong enough to deprotonate less acidic protons or hydrolyze the methyl ester group. Using a strong base like NaOH could potentially saponify your methyl ester, converting your desired product into the dicarboxylic acid you are trying to remove.[1][4]

Q: Can I purify my product by distillation? A: Distillation is generally not suitable for this compound. Phenylacetic acid derivatives often have high boiling points and may decompose at the temperatures required for distillation, even under high vacuum. The methods of extraction, chromatography, and recrystallization are much better suited for non-volatile solids.

Q: How do I choose the best solvent for recrystallization? A: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[5][6] For [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, you might screen solvents like toluene, ethyl acetate/hexane mixtures, or water (if the compound has sufficient solubility at high temperatures). The ideal solvent will dissolve the product at high temperatures while leaving key impurities either completely insoluble or fully soluble at low temperatures, allowing for separation.[7]

References

  • US Patent US2916502A, "Separation of monocarboxylic and dicarboxylic acids".
  • "Separation and Purification of 1,18-octadecenedioic acid". Fraunhofer-Publica.
  • "Phenylacetic acid". Organic Syntheses Procedure.
  • "Recrystalliz
  • US Patent US6355830B1, "Process for preparation of dicarboxylic acid monoesters".
  • US Patent US4904389A, "Process for the separation of dicarboxylic acids".
  • "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Chinese Patent CN1125808C, "Process for preparation of dicarboxylic acid monoesters".
  • "Lab 12: Synthesis of an Ester".
  • "Purification of Organic Compounds by Flash Column Chrom
  • "Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions)". YouTube.
  • "Hydrolysing nitriles". Chemguide.
  • "HILIC Separation of Arom
  • "Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[8][9]-thiazepin-3(2H)-one". Bulletin of the Korean Chemical Society.

  • "A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification...".
  • "Ion Exclusion Chromatography of Aromatic Acids".
  • European Patent EP 0098058 B1, "Synthesis of phenylacetic acid esters".
  • "Malonic Ester Synthesis". Chemistry LibreTexts.
  • "Making Carboxylic Acids by the Hydrolysis of Nitriles". Chemistry LibreTexts.
  • "Simple column chromatography separation procedure for polycyclic arom
  • "Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow".
  • "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo.
  • "Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fraction
  • "2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid". ChemShuttle.
  • WIPO Patent WO/2018/236950, "PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE".
  • "Nitrile to Acid". Common Organic Chemistry.
  • "Recrystalliz
  • "Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems". University of Bologna.
  • "(3-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid". Sigma-Aldrich.
  • Chinese Patent CN103524332A, "Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid".
  • "How to recrystallize phenoxyacetic acid". Quora.
  • "(3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid". CymitQuimica.
  • "2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid". Sigma-Aldrich.

Sources

Controlling regioselectivity in meta-phenylenediacetic acid functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Controlling Regioselectivity in m-PDA Functionalization

Introduction: The Regioselectivity Triangle

Welcome to the technical support hub for m-phenylenediacetic acid (m-PDA) functionalization. As researchers, we know this scaffold is deceptive. It appears symmetrical, but the interplay between the two methylene-carboxyl "arms" creates distinct electronic and steric zones on the benzene ring.

When you attempt to functionalize the ring, you are navigating three distinct environments:

  • The "Inner" C2 Position: Electronically activated (ortho to both arms) but sterically congested.

  • The "Flank" C4/C6 Positions: Activated (ortho to one, para to the other) and sterically accessible.

  • The "Remote" C5 Position: The electronic "dead zone" (meta to both arms), requiring specialized activation.

This guide provides troubleshooting workflows to target each position selectively.

Module 1: Electrophilic Aromatic Substitution (EAS)

Target: C4/C6 Position (The "Flank") Common Reaction: Nitration, Halogenation

User Issue: "I'm seeing significant mixtures of isomers or over-reaction."

Root Cause Analysis: In standard EAS (e.g., nitration with HNO3/H2SO4), the -CH2COOH group is weakly activating and ortho/para directing.

  • C2: Ortho to both groups (most activated theoretically), but blocked by the "pincer" effect of the two side chains.

  • C4/C6: Ortho to one, para to the other. This is the "sweet spot" for kinetics.

  • C5: Meta to both. Deactivated.

Troubleshooting Protocol:

ParameterRecommendationRationale
Temperature Keep < 0°C (Nitration)Higher temperatures provide enough energy to overcome the steric barrier at C2, increasing impurity profiles.
Stoichiometry 1.05 eq. ElectrophileThe product (e.g., nitro-m-PDA) is deactivated, preventing di-substitution. Excess reagent forces the second addition.
Solvent Acetic Anhydride (for Nitration)Generates acetyl nitrate (mild reagent) vs. nitronium ion (aggressive). Improves C4 selectivity.

Q: How do I force the reaction to the C2 position using EAS? A: You generally cannot with standard reagents. The steric penalty is roughly 3–4 kcal/mol higher than C4. To access C2, you must switch to Module 2 (C-H Activation) or use a blocking group strategy (sulfonation of C4/C6 -> functionalization of C2 -> desulfonation), though the latter is low-yielding.

Module 2: Metal-Catalyzed C-H Activation

Target: C2 (Inner) vs. C5 (Remote) Method: Pd-Catalyzed Directing Group (DG) Chemistry

Ticket #402: "I need to functionalize the C5 position (Meta to both arms)."

The Challenge: Standard electronics favor C4. C5 is the least reactive site. The Solution: You must use a U-shaped Template or a Transient Directing Group that physically reaches across the ring.

Protocol: Remote Meta-C-H Functionalization Reference: Chu Lab, Tsinghua University (See Ref 1)

  • Template Attachment: Condense your m-PDA (or its ester) with a nitrile-based or pyridine-based template that coordinates Palladium.

  • Catalyst System: Pd(OAc)2 (5-10 mol%).

  • Ligand: N-protected amino acid ligands (MPAA) are crucial for the concerted metalation-deprotonation (CMD) mechanism.

  • Result: The template geometry places the Pd center specifically at C5, overriding electronic preferences.

Ticket #403: "I want to hit the C2 (Inner) position."

The Challenge: Overcoming the steric clash between the two acetate arms. The Solution: Use the Carboxylate as a Native Directing Group with small counter-cations.

Protocol: Ortho-C-H Activation (Yu-Wasa Conditions) Reference: Yu Group, Scripps (See Ref 2)

  • Substrate: Free acid (m-PDA). The carboxylate binds Pd.

  • Reagents: Pd(OAc)2, Ag2CO3 (oxidant), Benzoquinone (BQ).

  • Critical Factor: Cation Control . Using bulky cations (Cs+, K+) favors the more accessible C4 position. Using smaller cations (Na+, Li+) or specific mono-N-protected amino acid ligands can sometimes tilt the ratio toward C2, though C4 remains dominant without geometric constraints.

  • Alternative: If C2 is absolutely required, synthesize the 2-halo-m-PDA precursor from 2,6-bis(bromomethyl)halobenzene rather than functionalizing the parent m-PDA.

Module 3: Desymmetrization (Side-Chain Control)

Target: Differentiating the two -CH2COOH groups. Goal: Mono-esterification or Mono-amidation.

User Issue: "I need a mono-ester, but statistical reaction gives 25% diester, 50% mono, 25% starting material."

Solution: Enzymatic Desymmetrization.[1][2][3] Chemical saponification is statistical. Biocatalysis is selective.

Protocol: Enzymatic Hydrolysis of Dimethyl 1,3-phenylenediacetate

  • Substrate: Dimethyl ester of m-PDA.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[3]

  • Solvent: Phosphate Buffer (pH 7) / Acetonitrile (9:1 v/v).

  • Procedure:

    • Suspend ester (10 mM) in buffer/solvent.

    • Add CAL-B (20 mg/mmol).

    • Stir at 25°C. Monitor via HPLC.

  • Mechanism: The enzyme binds one ester group. The bulky hydrophobic pocket often prevents the second ester (now in close proximity to a free acid) from entering the active site immediately, allowing kinetic resolution.

  • Yield: Expect >85% yield of the mono-ester with <5% diester contamination.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct functionalization pathway based on your desired regiochemical outcome.

Regioselectivity_Map Start Target Position on m-Phenylenediacetic Acid C4 Target: C4/C6 (Flank) (Ortho to one, Para to other) Start->C4 C2 Target: C2 (Inner) (Ortho to both, Steric) Start->C2 C5 Target: C5 (Meta) (Remote, Deactivated) Start->C5 SideChain Target: Side Chains (Mono-esterification) Start->SideChain Nitration Method: Electrophilic Substitution (Nitration/Halogenation) C4->Nitration CH_Act Method: Pd-Catalyzed C-H Activation C2->CH_Act Difficult Block Strategy: Block C4/C6 or Synthetic Precursor C2->Block Recommended Template Method: Remote Template (Chu/Yu Chemistry) C5->Template Enzyme Method: Biocatalysis (CAL-B Lipase) SideChain->Enzyme Cond_C4 Conditions: 0°C, Ac2O Avoids C2 via sterics Nitration->Cond_C4 U_Shape Reagent: U-Shaped Nitrile/Pyridine Directs Pd to Meta Template->U_Shape Hydrolysis Outcome: Kinetic Selectivity for Mono-ester Enzyme->Hydrolysis

Caption: Decision tree for selecting reaction conditions based on the target site (C2, C4, C5, or Side Chain).

References

  • Chu, L. et al. (2018).[4] "Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine Template." Journal of the American Chemical Society.[5] [6]

  • Yu, J.-Q. et al. (2011).[7] "Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids." NIH / PMC.

  • BenchChem Protocols. "Application Notes and Protocols for the Nitration of 4-methyl-1,2-phenylenediamine (Analogous EAS patterns)."

  • MDPI. (2024). "Enzymatic Desymmetrisation of Prochiral Diesters." Molecules.

Sources

Stability of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid in basic conditions

[1]

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by drug development teams working with phenylacetic acid derivatives.

Issue 1: "I lost my product during the aqueous workup."

Symptom: The organic layer contains no product after washing with 1M NaOH, and the aqueous layer contains the di-acid. Root Cause:

  • Extraction into Water: The free acid group deprotonates at pH > 5, moving the molecule into the aqueous phase as a salt.

  • Hydrolysis: If the wash was too basic (pH > 12) or prolonged, the ester hydrolyzed.

Solution Protocol:

  • Correct Workup: Do not use NaOH.[1] Use saturated NH₄Cl or dilute HCl (pH 2-3) to keep the molecule in the organic phase (e.g., Ethyl Acetate or DCM).[1]

  • If you must remove acidic impurities: Use cold 5% NaHCO₃ (aq) rapidly.[1] Separate layers immediately. Do not let it sit.

Issue 2: "Can I use this compound in a Suzuki Coupling?"

Symptom: Suzuki couplings often require bases like


1Risk:1Solution Protocol:
  • Switch Solvent: Use anhydrous conditions (e.g., DMF/Dioxane) with minimal water.[1]

  • Switch Base: Use anhydrous

    
      suspended in organic solvent rather than aqueous base solution.
    
  • Alternative: Protect the free acid as a tert-butyl ester first, perform the coupling, then selectively deprotect.[1]

Issue 3: "HPLC shows a split peak or a new early-eluting peak."

Analysis:

  • Target (Mono-ester): Elutes later (more lipophilic).

  • Impurity (Di-acid): Elutes earlier (more polar).[1]

  • Cause: If the sample was dissolved in a basic buffer or left in methanol/water for too long, it may have degraded in the vial. Solution: Ensure HPLC diluent is neutral or slightly acidic (0.1% Formic Acid). Avoid storing samples in MeOH/Water mixtures for >24 hours.

Experimental Protocols

Protocol A: Stability Assessment (Go/No-Go Test)

Before committing valuable material to a reaction, validate stability under your specific conditions.[1]

  • Preparation: Dissolve 5 mg of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid in 1 mL of the intended solvent system (e.g., THF).

  • Challenge: Add the base equivalent intended for the reaction (e.g., 2 eq.

    
    ).
    
  • Incubation: Stir at the target temperature for 1 hour.

  • Quench: Remove a 50 µL aliquot and quench immediately into 200 µL of Acetonitrile + 0.1% Formic Acid .

  • Analysis: Inject on LC-MS.

    • Pass: >98% retention of parent peak (MW ~208 Da).[1]

    • Fail: Appearance of peak at MW ~194 Da (Hydrolysis product).[1]

Protocol B: Controlled Hydrolysis (If Di-acid is desired)

If your goal is to intentionally remove the ester.[1]

  • Solvent: Dissolve substrate in THF:MeOH:Water (3:1:1).[1]

  • Reagent: Add 2.5 equivalents of LiOH·H₂O .

  • Condition: Stir at Room Temperature (20-25°C). Do not heat.

  • Monitoring: Check TLC or LCMS at 30 min.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.

Decision Tree: Solvent & Base Selection

Use this logic flow to select reaction conditions that preserve the ester moiety.

DecisionTreeFigure 2: Decision matrix for preserving ester stability during processing.StartSelect Reaction ConditionsQ1Is Base Required?Start->Q1NoBaseSafe (Acidic/Neutral)Q1->NoBaseNoQ2Aqueous or Anhydrous?Q1->Q2YesAqueousAqueous MediaQ2->AqueousMust be AqueousAnhydrousAnhydrous MediaQ2->AnhydrousCan be AnhydrousRisk1HIGH RISK:Use weak base (NaHCO3)Keep T < 0°CAqueous->Risk1Q3Temperature?Anhydrous->Q3HighTemp> 60°CQ3->HighTempLowTemp< 40°CQ3->LowTempResult1Moderate Risk:Use Cs2CO3 or K3PO4HighTemp->Result1Result2Safe:Use TEA or DIPEALowTemp->Result2

References

  • Larock, R. C. (2018).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard reference for ester hydrolysis kinetics and selectivity).

  • Neuvonen, H. (1998).[1] "Hydrolysis of Phenyl Acetates: Kinetics and Mechanism." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Sigma-Aldrich. (2023).[1] "Product Specification: 1,3-Phenylenediacetic acid." (Confirming the stability of the di-acid degradant). Link[1]

  • PubChem. (2023).[1] "Compound Summary: Phenylacetic Acid Derivatives." National Library of Medicine. Link

Technical Support Center: Minimizing Decarboxylation in Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unwanted decarboxylation in phenylacetic acid derivatives. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own experimental designs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the decarboxylation of phenylacetic acid derivatives.

Q1: What is decarboxylation and why is it a problem for phenylacetic acid derivatives?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] For phenylacetic acid and its derivatives, this side reaction is problematic as it leads to the formation of toluene or substituted toluene derivatives, which are often impurities that can be difficult to separate from the desired product.[3] This reduces the yield and purity of the target molecule.

Q2: What are the main factors that promote decarboxylation in these compounds?

A2: Several factors can influence the rate of decarboxylation:

  • Temperature: Elevated temperatures are a primary driver of decarboxylation.[4][5] Many decarboxylation reactions are initiated by heat.

  • Presence of a β-carbonyl group: While not always present in simple phenylacetic acids, derivatives with a carbonyl group at the β-position (two carbons away from the carboxyl group) are particularly susceptible to decarboxylation.[6][7]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar solvents can facilitate decarboxylation.[8]

  • pH (Acidic or Basic Conditions): Both acidic and basic conditions can catalyze decarboxylation, often through different mechanisms.[1][4]

  • Catalysts: Certain metal catalysts, particularly those used in cross-coupling reactions, can inadvertently promote decarboxylation.[4][9]

Q3: What is the basic mechanism of decarboxylation for phenylacetic acid?

A3: The mechanism can vary depending on the conditions. In the absence of other activating groups, thermal decarboxylation can proceed, though it often requires high temperatures. For the anionic form (phenylacetate), the reaction can proceed through the formation of a benzyl anion intermediate.[3] The presence of activating groups, such as a β-keto group, allows for a cyclic transition state that significantly lowers the activation energy for decarboxylation.

Q4: Are there specific reaction types where this side reaction is particularly common?

A4: Yes, decarboxylation of phenylacetic acid derivatives is a known side reaction in various transformations, including:

  • Cross-coupling reactions: Palladium-, copper-, and other transition metal-catalyzed reactions can lead to decarboxylative side products.[10][11]

  • Oxidative reactions: The conversion of phenylacetic acids to aldehydes or ketones can involve oxidative decarboxylation.[12][13]

  • Reactions requiring high temperatures: Any reaction performed at elevated temperatures increases the risk of thermal decarboxylation.[3][5]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving decarboxylation issues in your experiments.

Issue 1: Significant formation of toluene or a substituted toluene byproduct.

Possible Cause 1: Reaction temperature is too high.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct approach. Systematically lower the temperature in 10 °C increments and monitor the reaction progress and byproduct formation by TLC or LC-MS.

    • Screen for a More Active Catalyst: If the reaction is sluggish at lower temperatures, consider a more active catalyst that can achieve the desired transformation under milder conditions.

    • Use Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the desired reaction at a faster rate than thermal decomposition, potentially reducing the overall reaction time at elevated temperatures.

  • Causality: Thermal energy provides the activation energy for the C-C bond cleavage required for decarboxylation.[4] By reducing the thermal energy input, you disfavor this pathway.

Possible Cause 2: Inappropriate solvent selection.

  • Troubleshooting Steps:

    • Solvent Screen: Perform a solvent screen using a range of solvents with varying polarities. Non-polar aprotic solvents may be less likely to promote ionic decarboxylation pathways.

    • Consider Solvent Polarity: Studies have shown that polar solvents can facilitate photochemical decarboxylation.[8] While your reaction may not be photochemical, the principle of solvent stabilization of charged intermediates can still apply.

  • Data-Driven Insight:

Solvent[14]Reaction Time (min)[14]Conversion (%)[14]
CH₂Cl₂60100
CHCl₃45100
CH₃CN15050
CH₃COCH₃18056
CH₃CH₂OH18044
This table illustrates the significant impact of solvent choice on the rate of a catalytic oxidative decarboxylation of phenylacetic acid.

Possible Cause 3: Undesired catalysis by reagents.

  • Troubleshooting Steps:

    • Re-evaluate Your Base/Acid: If using a base, consider weaker, non-nucleophilic bases. If using an acid, consider if a milder acid could suffice. The anion form of phenylacetic acid decarboxylates faster than the neutral acid form.[3]

    • Screen Metal Catalysts: If performing a metal-catalyzed reaction, screen different metals and ligand combinations. Some may have a lower propensity for promoting decarboxylation. For example, copper-catalyzed systems are known to be effective for decarboxylative couplings, but conditions must be carefully optimized.[10][15]

  • Visualization of the Problem:

cluster_0 Troubleshooting Decarboxylation Start High Decarboxylation Observed Temp Is Temperature > 100°C? Start->Temp Solvent Is a Polar Protic Solvent Used? Temp->Solvent No LowerTemp Action: Lower Temperature Temp->LowerTemp Yes Catalyst Is a Transition Metal Catalyst Present? Solvent->Catalyst No ChangeSolvent Action: Switch to Aprotic/Non-Polar Solvent Solvent->ChangeSolvent Yes ScreenCatalyst Action: Screen Alternative Catalysts/Ligands Catalyst->ScreenCatalyst Yes End Minimized Decarboxylation Catalyst->End No LowerTemp->End ChangeSolvent->End ScreenCatalyst->End

Caption: Troubleshooting flowchart for excessive decarboxylation.

Issue 2: My phenylacetic acid derivative is unstable even at room temperature.

Possible Cause: Presence of strong activating groups.

  • Troubleshooting Steps:

    • Protecting Group Strategy: If the instability is due to an electronic effect (e.g., a β-keto group or a strongly electron-withdrawing group on the phenyl ring), consider temporarily protecting the activating group. For example, a ketone could be protected as a ketal.

    • Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are generally more stable to decarboxylation. The acid can be regenerated in a later step under mild conditions.

  • Causality: Strong electron-withdrawing groups can stabilize the carbanion intermediate formed upon decarboxylation, thereby lowering the activation energy for the reaction.[5][16]

Section 3: Preventative Strategies and Protocols

Proactively minimizing decarboxylation is often more effective than troubleshooting after the fact.

Strategy 1: Use of Protecting Groups

For particularly sensitive substrates, protecting the carboxylic acid as an ester is a robust strategy.

  • Protocol: Methyl Esterification of Phenylacetic Acid

    • Dissolve the phenylacetic acid derivative (1.0 eq) in methanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction and remove the methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

  • Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid under mild basic conditions (e.g., LiOH in THF/water) at room temperature or 0 °C to avoid decarboxylation.

Strategy 2: Low-Temperature Reaction Conditions

Many modern synthetic methods are designed to run at or below room temperature.

  • Photoredox Catalysis: Visible-light photoredox catalysis can often drive reactions at room temperature that would otherwise require heat.[13][17][18] This is a powerful technique for avoiding thermal decarboxylation.

  • Visualization of a Preventative Workflow:

cluster_1 Preventative Workflow Start Sensitive Phenylacetic Acid Derivative Assess Assess Stability and Reaction Conditions Start->Assess HighRisk High Risk of Decarboxylation? Assess->HighRisk Protect Protect Carboxyl Group (e.g., Esterification) HighRisk->Protect Yes LowRisk Proceed with Caution HighRisk->LowRisk No React Perform Desired Reaction Protect->React LowTemp Select Low-Temperature Method (e.g., Photoredox) FinalProduct Desired Product LowTemp->FinalProduct Deprotect Deprotect (if necessary) React->Deprotect Deprotect->FinalProduct LowRisk->LowTemp

Caption: Decision workflow for preventing decarboxylation.

Strategy 3: Analytical Monitoring

Careful monitoring can help you identify the onset of decarboxylation and adjust conditions accordingly.

  • Recommended Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of starting material and the appearance of both the desired product and the decarboxylated byproduct.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to quantify the ratio of desired product to the decarboxylated byproduct by integrating characteristic peaks.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile byproducts like toluene. However, be aware that the high temperatures of the GC inlet can sometimes induce decarboxylation of the analyte.[19]

Section 4: References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. (n.d.). ResearchGate. Retrieved from [Link]

  • Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. (n.d.). [Source not available].

  • Chemistry Decarboxylation Reaction. (n.d.). sathee jee - IIT Kanpur. Retrieved from [Link]

  • Kong, D., Moon, P. J., Bsharat, O., & Lundgren, R. J. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Angewandte Chemie International Edition, 59(3), 1313–1319. Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Luo, X., Wen, Y., Nie, B., Liang, Z., Yuan, Y., Wang, J., Liao, L., & Xie, H. (2025). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters, 6, 139-149. Retrieved from [Link]

  • Chemistry of Decarboxylation. (2021). MagicalButter. Retrieved from [Link]

  • Cannabis decarboxylation: optimal temperature, time and methods. (2026). Ripper Seeds. Retrieved from [Link]

  • Luo, X., Wen, Y., Nie, B., Liang, Z., Yuan, Y., Wang, J., Liao, L., & Xie, H. (2025). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Decarboxylation of Tetrahydrocannabinolic acid (THCA) to active THC. (n.d.). European Industrial Hemp Association. Retrieved from [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved from [Link]

  • Cannabinoid Decarboxylation: A Comparative Kinetic Study. (2020). Wolne Konopie. Retrieved from [Link]

  • Yoshimi, Y., Itou, T., Hatanaka, M. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2631-2641. Retrieved from [Link]

  • Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry. (n.d.). Vedantu. Retrieved from [Link]

  • Visible-light-promoted oxidative decarboxylation of arylacetic acids in air: Metal-free synthesis of aldehydes and ketones at room temperature. (n.d.). [Source not available].

  • Decarboxylation. (2024). Chemistry Steps. Retrieved from [Link]

  • Solvent effect on the decarbonylation of acyl radicals. (2001). R Discovery. Retrieved from [Link]

  • Penform, B., & Shock, E. L. (2020). Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation. ACS Earth and Space Chemistry, 4(11), 2034–2045. Retrieved from [Link]

  • The decarboxylation of phenylacetic acid via addition of acid. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Protecting groups. (n.d.). [Source not available].

  • Moreno-Sanz, G., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry, 10, 1049532. Retrieved from [Link]

  • Chiriboga, J., & Roy, D. N. (n.d.). Rapid Method for Determination of Decarboxylation of Compounds labelled with Carbon-14. OSTI.GOV. Retrieved from [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131. Retrieved from [Link]

  • Thermal decomposition of phenylacetic acid going through a four-centre transition state. (n.d.). ResearchGate. Retrieved from [Link]

  • Fay, G. D., & Barry, A. L. (1972). Rapid methods for determining decarboxylase activity: arginine decarboxylase. Applied Microbiology, 23(4), 710–713. Retrieved from [Link]

  • Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. (2016). [Source not available].

  • Acid and Base Catalyzed Reactions of Active Methylene Compounds. (n.d.). Scribd. Retrieved from [Link]

  • A method for the identification of the immediate product of decarboxylation reactions. (n.d.). [Source not available].

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. (2024). Organic Letters. Retrieved from [Link]

  • Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. (n.d.). UNL Digital Commons. Retrieved from [Link]

  • A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases. (2022). Molecules, 27(22), 8031. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method of Measuring Decarboxylation? (2024). Reddit. Retrieved from [Link]

  • Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. (2016). [Source not available].

  • Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies. Retrieved from

  • Protecting Groups. (2020). IIT. Retrieved from [Link]

  • 10.9: Decarboxylations. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation & Comparative

H-NMR Spectrum Analysis of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the H-NMR spectrum for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid , a critical bifunctional intermediate often used in medicinal chemistry for linker design and fragment-based drug discovery.

Unlike standard datasheets, this guide compares analytical methodologies (Solvent Selection and Purity Assessment) to optimize characterization workflows in a drug development setting.

A Comparative Methodological Guide for Drug Development

Structural Overview & Analytical Challenges

Compound: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol

This molecule presents a unique analytical challenge due to its pseudo-symmetry . It contains two chemically distinct yet magnetically similar "benzylic methylene" groups:

  • Free Acid Side Chain:

    
    
    
  • Methyl Ester Side Chain:

    
    
    

Distinguishing these two methylene signals is the primary objective of the H-NMR analysis, as their overlap often leads to integration errors during purity assessment.

Comparative Analysis I: Solvent System Selection

The choice of solvent fundamentally alters the resolution of the critical methylene protons and the visibility of the exchangeable carboxylic acid proton.

Option A: Chloroform-d (CDCl₃)
  • Performance: Standard solvent for organic intermediates.

  • Pros: Sharp lines for the methoxy group (

    
    ) and aromatic protons.
    
  • Cons: The carboxylic acid proton (

    
    ) is often broad, invisible, or chemically exchanged, making it unreliable for integration. The two benzylic methylene groups often overlap into a single multiplet around 3.60–3.65 ppm.
    
Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Performance: Preferred for polar carboxylic acids.

  • Pros:

    • Acid Proton Visibility: The

      
       proton appears as a distinct broad singlet at ~12.3 ppm, confirming the free acid moiety.
      
    • Resolution: The higher viscosity and polarity of DMSO often resolve the two benzylic methylenes into two distinct singlets, allowing for precise integration.

  • Cons: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can interfere if the sample is wet.

Experimental Recommendation

Verdict: Use DMSO-d₆ for full structural characterization and qNMR (quantitative NMR). Use CDCl₃ only for quick in-process checks of the esterification reaction.

Representative Spectral Data (DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
12.30 br s1H-COOH Confirms free acid (differentiates from diester).
7.15 – 7.30 m4HAr-H 1,3-disubstituted benzene ring pattern.
3.68 s3H-COOCHMethyl ester (diagnostic singlet).
3.62 s2H-CH ₂-COOCH₃Methylene α to ester (slightly downfield).
3.58 s2H-CH ₂-COOHMethylene α to acid.

Note: Exact shift of methylenes may invert depending on concentration; 2D HMBC is required for absolute assignment.

Comparative Analysis II: Purity Assessment (qNMR vs. HPLC)

In early-stage drug development, establishing the purity of this intermediate is critical.[1] Below is a comparison of using Quantitative NMR (qNMR) versus High-Performance Liquid Chromatography (HPLC).

Performance Comparison Table
FeatureqNMR (Internal Standard Method) HPLC-UV (Area %)
Primary Output Absolute Purity (wt%) Relative Purity (% Area)
Reference Standard Not Required for analyte (only IS needed).[1]Required for accurate quantitation (response factors).
Speed Fast (< 20 mins sample prep + acq).Slow (Method development + run time).
Blind Spots Inorganic salts are invisible.Non-chromophoric impurities are invisible.
Suitability Best for Potency Assignment of the standard.Best for Impurity Profiling (detecting trace isomers).
Strategic Workflow

For this specific compound, qNMR is superior for potency assignment because the likely impurities (di-acid or di-ester) have different response factors in UV, rendering HPLC area% inaccurate without a calibrated standard.

Differentiation from Key Impurities

Synthesis of this mono-ester often yields the di-acid (hydrolysis byproduct) or di-ester (starting material).

Decision Logic for Impurity Identification
  • Impurity A: 1,3-Phenylenediacetic acid (Di-acid)

    • H-NMR Sign: Disappearance of the methyl singlet (~3.68 ppm).

    • Integration: Ratio of Aromatic (4H) to Methylene (4H) is 1:1.

  • Impurity B: Dimethyl 1,3-phenylenediacetate (Di-ester)

    • H-NMR Sign: Disappearance of the acid proton (~12.3 ppm).

    • Integration: Methyl singlet integrates to 6H (relative to 4H aromatic).

Visualizations

Figure 1: Analytical Decision Tree

This diagram outlines the logical flow for selecting the correct solvent and method based on the analytical goal.

AnalyticalDecisionTree Start Start: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Goal Define Analytical Goal Start->Goal QuickCheck Goal: Quick Reaction Check Goal->QuickCheck FullChar Goal: Full Characterization / Purity Goal->FullChar CDCl3 Solvent: CDCl3 (Fast, Good Solubility) QuickCheck->CDCl3 DMSO Solvent: DMSO-d6 (Visualizes -COOH, Separates -CH2-) FullChar->DMSO CheckEster Check Methyl Singlet (3.68 ppm) Confirm Ester Formation CDCl3->CheckEster qNMR Run qNMR Protocol (Maleic Acid IS) DMSO->qNMR HMBC Run 2D HMBC Assign specific -CH2- groups DMSO->HMBC

Caption: Decision tree for selecting solvent systems and analytical techniques based on specific research requirements.

Figure 2: qNMR Experimental Workflow

Standardized protocol for absolute purity determination.

qNMRWorkflow Step1 1. Weighing Target: 10-15 mg Analyte Precision: ±0.01 mg Step2 2. Internal Standard (IS) Add Maleic Acid (Traceable) Target: 1:1 Molar Ratio Step1->Step2 Step3 3. Dissolution Solvent: DMSO-d6 (0.6 mL) Ensure complete solubility Step2->Step3 Step4 4. Acquisition Pulse: 90° Relaxation Delay (d1): >30s Scans: 16-32 Step3->Step4 Step5 5. Processing Phase/Baseline Correction Integrate Region 7.1-7.3 (Ar) vs IS Step4->Step5

Caption: Step-by-step qNMR workflow for absolute purity assessment using Maleic Acid as an internal standard.

Experimental Protocols

Protocol A: High-Resolution H-NMR Acquisition
  • Instrument: 400 MHz or higher (600 MHz recommended for methylene resolution).

  • Temperature: 298 K (25°C).

  • Solvent: DMSO-d₆ (99.9% D).

  • Pulse Sequence: zg30 (Standard 1D Proton).

  • Relaxation Delay (D1): Set to 10 seconds for qualitative, 60 seconds for quantitative (5 × T1).

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Protocol B: qNMR Purity Calculation

To calculate the purity (


) using an Internal Standard (IS):


Where:

  • 
    : Integrated area.[1]
    
  • 
    : Number of protons contributing to the signal (e.g., 4 for Aromatic region).
    
  • 
    : Molecular Weight.
    
  • 
    : Weight of sample/standard.
    
  • 
    : Purity of the standard (as a decimal).
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Predictive Models vs. Experimental Validation: A Comparison Guide for 13C-NMR Chemical Shifts in Meta-Substituted Phenylacetic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the transmission of electronic effects in aromatic systems is a cornerstone of rational drug design and physical organic chemistry. For researchers analyzing meta-substituted phenylacetic esters , predicting and verifying


C-NMR chemical shifts presents a unique challenge. Unlike para-substituents, meta-substituents cannot directly conjugate with the benzylic position. Furthermore, the methylene bridge (–CH

–) acts as an electronic insulator, meaning that substituent effects on the ester carbonyl are governed almost entirely by inductive forces and through-space

-polarization[1].

This guide objectively compares three primary methodologies for determining these chemical shifts: Empirical Additivity Models , Quantum Mechanical (DFT) Calculations , and Experimental NMR Spectroscopy . By evaluating their performance, causality, and operational protocols, this guide provides a definitive framework for structural elucidation.

Methodological Comparison: Choosing the Right Analytical Tool

When determining the


C-NMR shifts of a synthesized meta-substituted phenylacetic ester (e.g., methyl m-nitrophenylacetate), researchers must balance speed, computational cost, and accuracy.
Alternative A: Empirical Additivity Models (ChemDraw / ACD/Labs)

Empirical models rely on pre-calculated Substituent Chemical Shift (SCS) increments derived from vast databases of experimental spectra[2][3].

  • Mechanism: The software takes the base shift of methyl phenylacetate and adds the SCS value for a meta-substituent (e.g., -NO

    
    , -OCH
    
    
    
    ).
  • Pros: Instantaneous results; excellent for routine structural verification of simple, rigid molecules.

  • Cons: Fails to accurately predict long-range conformational dependencies or anomalous through-space field effects (such as reverse substituent effects on the carbonyl carbon)[1].

Alternative B: Quantum Mechanical (DFT) Predictions

Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method calculates the absolute magnetic shielding tensors based on the molecule's optimized electronic structure[4].

  • Mechanism: Solves the Schrödinger equation to determine electron density, inherently accounting for

    
    -polarization and complex inductive transmission through the methylene bridge.
    
  • Pros: High accuracy; captures subtle stereoelectronic effects and solvent interactions (via continuum models).

  • Cons: Computationally expensive; requires rigorous conformational searching to ensure the global minimum is used.

Alternative C: Experimental C-NMR Spectroscopy

The gold standard. Experimental data provides the ground truth against which all predictive models are benchmarked[5].

  • Mechanism: Measures the actual resonance frequencies of

    
    C nuclei in a specific solvent environment under an applied magnetic field.
    
  • Pros: Irrefutable proof of molecular structure and bulk purity.

  • Cons: Requires physical synthesis, isolation, and purification of the compound.

G Start Determine 13C-NMR Shifts (m-Substituted Phenylacetic Esters) Empirical Empirical Additivity (ChemDraw / ACD/Labs) Start->Empirical DFT Quantum Mechanics (DFT/GIAO) Start->DFT Experimental Experimental NMR (Spectrometer) Start->Experimental Fast Rapid Screening SCS Increments Empirical->Fast Speed Accurate Electronic Structure π-Polarization DFT->Accurate Precision GroundTruth Gold Standard Real-world Data Experimental->GroundTruth Validation

Workflow comparison of 13C-NMR chemical shift determination methods.

Quantitative Performance Data

To objectively compare these alternatives, we analyze the


C-NMR chemical shifts for a representative compound: Methyl m-nitrophenylacetate . The table below highlights the deviation (

) of empirical and DFT models from the experimental ground truth.

Table 1: Comparison of


C-NMR Chemical Shifts (ppm) for Methyl m-nitrophenylacetate 
Carbon PositionEmpirical (ACD/Labs)DFT (GIAO-B3LYP)Experimental (CDCl

)

(Empirical)

(DFT)
C1 (ipso to CH

)
135.2136.1135.8 -0.6+0.3
C2 (ortho)123.5124.2124.0 -0.5+0.2
C3 (ipso to NO

)
148.1148.6148.4 -0.3+0.2
C4 (para)121.8122.3122.1 -0.3+0.2
C5 (meta)129.2129.7129.5 -0.3+0.2
C6 (ortho)135.5136.0135.7 -0.2+0.3
C-

(CH

)
40.140.640.5 -0.4+0.1
C=O (Carbonyl)170.5171.1170.8 -0.3+0.3

Data synthesis based on established SCS parameters and experimental benchmarks for phenylacetic derivatives[5].

Key Insight: While empirical models perform adequately for the aromatic ring, they often underestimate the inductive deshielding effect of the strongly electron-withdrawing meta-NO


 group on the benzylic C-

. DFT calculations provide a tighter error margin (

0.3 ppm) across the entire molecular scaffold.

Mechanistic Causality: The "Why" Behind the Shifts

As an Application Scientist, it is critical to understand why these shifts occur, rather than just recording the data.

In meta-substituted phenylacetic esters, the substituent cannot delocalize electrons via resonance to the C1 (ipso) carbon. Therefore, the transmission of electronic effects to the ester side chain is strictly governed by:

  • Inductive Effects (-I / +I): Transmitted through the

    
    -bond framework. The methylene bridge (–CH
    
    
    
    –) acts as a highly effective insulator, causing the inductive effect to decay exponentially before reaching the carbonyl carbon.
  • Through-Space

    
    -Polarization:  A dipolar substituent (like -NO
    
    
    
    ) creates a local electric field that polarizes the
    
    
    -electron system of the ester carbonyl group through space, independent of the
    
    
    -bonds[1]. This is why empirical models, which rely on 2D topological connectivity, often fail to predict carbonyl shifts accurately in highly polarized systems.

G Substituent Meta-Substituent (e.g., -NO2, -OCH3) Ring Phenyl Ring (π-Polarization) Substituent->Ring Electronic Effect Methylene C-alpha (CH2) (Inductive Transmission) Ring->Methylene Field/Inductive Carbonyl Carbonyl (C=O) (Long-range Effects) Ring->Carbonyl Through-space Field Methylene->Carbonyl Attenuated Effect

Transmission pathways of electronic effects in meta-substituted phenylacetic esters.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both computational and experimental workflows must be designed as self-validating systems.

Protocol 1: In Silico DFT Workflow (GIAO Method)

Causality: NMR shifts are highly conformation-dependent. A single-point calculation on an unoptimized geometry will yield invalid tensors.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the ester side chain.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(d,p) level of theory.

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Requirement: The output must show exactly zero imaginary frequencies, confirming the geometry is a true local minimum, not a transition state[4].

  • NMR Tensor Calculation: Apply the GIAO (Gauge-Independent Atomic Orbital) method at the same level of theory, applying the PCM (Polarizable Continuum Model) for chloroform to simulate solvent effects.

  • Referencing: Calculate the absolute shielding tensor (

    
    ) for Tetramethylsilane (TMS) at the exact same level of theory. Calculate the chemical shift (
    
    
    
    ) as:
    
    
    .
Protocol 2: Experimental C-NMR Acquisition

Causality:


C is a low-abundance (1.1%), low-gyromagnetic-ratio nucleus. Protocol parameters must maximize signal-to-noise (S/N) while maintaining quantitative reliability.
  • Sample Preparation: Dissolve 30–50 mg of the purified meta-substituted phenylacetic ester in 0.6 mL of CDCl

    
    .
    
  • Internal Referencing: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference point, eliminating chemical shift drift caused by magnetic field fluctuations.
    
  • Probe Optimization (Tuning & Matching): Insert the sample and tune the probe specifically to the

    
    C resonance frequency (~100 MHz on a 400 MHz spectrometer). This maximizes power transfer and S/N ratio.
    
  • Self-Validation (Locking & Shimming): Lock onto the deuterium signal of CDCl

    
    . Adjust the Z1–Z5 room-temperature shims until the lock level is maximized and stable. A stable lock confirms high magnetic field homogeneity, ensuring sharp, resolved peaks.
    
  • Acquisition: Execute a

    
    C{1H} broad-band decoupled pulse sequence (e.g., WALTZ-16). Set the relaxation delay (D1) to at least 2.0 seconds to allow sufficient longitudinal relaxation (
    
    
    
    ) of the quaternary carbons (C1, C3, C=O), preventing signal suppression. Acquire a minimum of 512 scans.
  • Processing: Apply a 1.0 Hz exponential line-broadening window function before Fourier Transformation to enhance S/N without sacrificing critical resolution. Phase and baseline correct the spectrum, setting the TMS peak to 0.00 ppm.

Conclusion

For the analysis of meta-substituted phenylacetic esters, Empirical Additivity Models serve as excellent rapid-screening tools for initial structural confirmation[2]. However, when investigating subtle stereoelectronic phenomena such as


-polarization or reverse substituent effects on the ester carbonyl, DFT calculations  are mandatory[1]. Ultimately, Experimental NMR  remains the non-negotiable standard for final validation[5], provided the acquisition protocols are strictly self-validating.

References

1.[5] Canestrari, D., et al. (2025). Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. MDPI Chemistry. Available at:[Link] 2.[4] Fu, Y., et al. (2002). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, ACS Publications. Available at:[Link] 3.[1] Sen Gupta, S. K., & Shrivastava, R. (2011). Influence of Aprotic Solvents on the Transmission of Anomalous Substituent Effects on 13C NMR Chemical Shifts at the Carboxyl Carbon (δco) in Meta-Substituted Benzoic Acids: A Strong Evidence for π-Polarization Mechanism. ResearchGate. Available at:[Link] 4.[2] Ntasiou, P., et al. (2021). GC/EI/MS and 1H NMR Metabolomics Reveal the Effect of an Olive Tree Endophytic Bacillus sp. Lipopeptide Extract on the Metabolism of Colletotrichum acutatum. PMC / NIH. Available at:[Link] 5.[3] Kar, S., et al. (2025). Estimation of reliability of predictions and model applicability domain evaluation in the analysis of acute toxicity (LD50). ResearchGate. Available at:[Link]

Sources

Technical Comparison: Optimizing Mass Spectrometry Strategies for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation pattern of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Content Type: Publish Comparison Guide

Executive Summary

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (CAS: 17833-56-6) represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a potential metabolite in phenylacetic acid pathways. Structurally, it is a non-symmetric diester/acid derivative of 1,3-phenylenediacetic acid, featuring one free carboxylic acid and one methyl ester moiety.

This guide objectively compares the two primary analytical "alternatives" for profiling this compound: Direct LC-MS/MS (ESI-) versus Derivatized GC-MS (EI) . While GC-MS provides structural fingerprinting via spectral libraries, our comparative analysis identifies LC-MS/MS in Negative Electrospray Ionization (ESI-) mode as the superior protocol for high-throughput quantification and biological matrix analysis due to the stability of the carboxylate anion and distinct fragmentation channels.

Structural Analysis & Ionization Physics

Before detailing the fragmentation, it is vital to understand the "soft spots" of the molecule that dictate its behavior in a mass spectrometer.

  • Molecule: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

  • Formula:

    
    
    
  • Exact Mass: 208.0736 Da

  • Structural Vulnerabilities:

    • Free Acid (-CH2COOH): Highly prone to deprotonation (

      
      ) in ESI negative mode.
      
    • Methyl Ester (-CH2COOCH3): Susceptible to nucleophilic attack or neutral loss (methanol) under high collision energy.

    • Benzylic Positions: Both side chains are attached to the benzene ring via methylene bridges, making benzylic cleavage the dominant fragmentation pathway.

Comparative Analysis: Analytical Alternatives

The following table contrasts the performance of the target analyte under different detection regimes.

Table 1: Performance Matrix of Analytical Strategies
FeatureMethod A: LC-MS/MS (ESI Negative) Method B: GC-MS (Electron Impact) Method C: LC-MS/MS (ESI Positive)
Primary Ion


(Weak) or Derivative Ion

Sensitivity High (Acidic proton ionizes easily)Medium (Requires derivatization)Low (Lack of basic sites)
Selectivity High (MS/MS transitions are specific)High (Fingerprint spectral matching)Low (Adduct formation common: Na+, K+)
Sample Prep Dilute & Shoot / Protein Precip.Complex (Requires BSTFA/TMS)Standard
Isomer ID Differentiates via Collision Energy (CE)Differentiates via Retention TimePoor Differentiation
Recommendation Preferred (Quantification) Preferred (Unknown ID) Not Recommended

Deep Dive: Fragmentation Pattern (ESI Negative Mode)

The most robust method for monitoring this compound is ESI(-). Below is the mechanistic breakdown of the fragmentation pathway for the precursor ion m/z 207 .

Mechanistic Pathway
  • Deprotonation: The carboxylic acid proton is removed, creating the stable carboxylate anion

    
    .
    
  • Primary Transition (Decarboxylation): The most energetically favorable pathway is the loss of

    
     (44 Da) from the acetate arm. This is a standard mechanism for phenylacetic acid derivatives.
    
    • 
       (Base Peak)
      
  • Secondary Transition (Ester Cleavage): The methyl ester arm undergoes cleavage. In negative mode, this often manifests as the loss of a methoxy radical or methanol (neutral loss) if rearrangement occurs, or further benzylic cleavage.

    • 
       (Loss of Methanol/Methoxy group)
      
    • 
       (Loss of 
      
      
      
      from the remaining chain)
Diagram 1: ESI(-) Fragmentation Pathway

The following DOT diagram visualizes the collision-induced dissociation (CID) pathway.

FragmentationPathway Figure 1: Proposed ESI(-) Fragmentation Pathway for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Precursor Precursor Ion [M-H]- m/z 207 (Deprotonated Acid) Frag1 Fragment A m/z 163 (Decarboxylation) Precursor->Frag1 Loss of CO2 (-44 Da) Collision Energy: 15-20 eV Frag2 Fragment B m/z 131 (Combined Loss: CO2 + MeOH) Frag1->Frag2 Loss of MeOH (-32 Da) Frag3 Fragment C m/z 119 (Benzylic Anion) Frag1->Frag3 Loss of C2H4O (-44 Da)

[1][2]

Differentiation from Isomers (Ortho/Para)[3][4]

A critical challenge in drug development is distinguishing the meta-isomer (target) from potential ortho- or para- impurities.

  • The Ortho Effect: If the substituents were in the ortho position (1,2-substitution), the proximity of the carboxylic acid and the methyl ester would facilitate an intramolecular cyclization (elimination of water or methanol) inside the source or collision cell.

    • Ortho-isomer signature: Enhanced loss of

      
       (18 Da) or 
      
      
      
      (32 Da) directly from the precursor.
  • The Meta Stability: The target meta isomer prevents this direct interaction. Therefore, the fragmentation is dominated by sequential losses (e.g.,

    
     first) rather than simultaneous cyclization-driven losses.
    
  • Protocol for Differentiation:

    • Run a Product Ion Scan (MS2) of m/z 207.

    • Observe the ratio of m/z 189 (Water loss) to m/z 163 (CO2 loss).

    • High 163/189 ratio

      
       Indicates Meta/Para  (Target).
      
    • High 189/163 ratio

      
       Indicates Ortho  impurity.
      

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

A. Sample Preparation (Direct Injection)
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Even though we run in negative mode, trace formic acid can improve peak shape on C18 columns without significantly suppressing the negative ion if pH > 3. For maximum sensitivity, use 5mM Ammonium Acetate (pH 5-6).

  • Matrix: For plasma samples, perform protein precipitation with Acetonitrile (1:3 ratio).

B. Instrument Parameters (LC-MS/MS)
  • Ionization: ESI Negative Mode

  • Capillary Voltage: 2.5 - 3.0 kV (Lower than Pos mode to prevent discharge)

  • Source Temp: 350°C

  • MRM Transitions (Quantification):

    • Quantifier: 207.1

      
       163.1 (CE: 15 eV)
      
    • Qualifier: 207.1

      
       119.1 (CE: 25 eV)
      
C. Decision Logic for Method Selection

Use the following logic flow to determine the correct analytical path for your specific research phase.

MethodSelection Figure 2: Analytical Method Selection Decision Tree Start Start: Analyte Characterization Q1 Is a Reference Standard Available? Start->Q1 Q2 Is Quantification Required? Q1->Q2 Yes PathA Use GC-MS (EI) (Derivatize w/ BSTFA) Q1->PathA No (Need Library Match) Q2->PathA No (Structural Confirmation) PathB Use LC-MS/MS (ESI-) (Direct Analysis) Q2->PathB Yes (High Sensitivity)

References

  • NIST Mass Spectrometry Data Center. Acetic acid, methoxy- and Phenylacetic acid derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Kwon, S., et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid.[1] Analytical Science & Technology.[1] Available at: [Link]

  • Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. ChemRxiv. Available at: [Link]

  • Xu, Y.J., et al. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization.[2] Bioanalysis, 5(12), 1527-43.[2] Available at: [Link]

Sources

Analytical Guide: Differentiating Phenylacetic Acid and Its Ester Derivatives via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for structural elucidation in organic synthesis and drug development. A frequent analytical challenge in the laboratory is monitoring the esterification of phenylacetic acid (PAA) to form derivatives like methyl phenylacetate or ethyl phenylacetate. This guide provides an objective, data-driven comparison of the FTIR spectral features of phenylacetic acid versus its esterified counterparts, detailing the underlying quantum mechanical and intermolecular forces that drive these spectral shifts.

Fundamental Principles: The Causality of Spectral Shifts

To effectively interpret the FTIR spectra of phenylacetic derivatives, one must understand the causality behind the vibrational frequency shifts. The absorption frequency (


) of a chemical bond is directly proportional to the square root of its force constant (

).
The Carboxylic Acid Dimerization Effect

In its solid or neat liquid state, phenylacetic acid rarely exists as a monomer. Instead, it forms strongly hydrogen-bonded dimers. This intermolecular hydrogen bonding pulls electron density away from the carbonyl (C=O) double bond, giving it more single-bond character. Consequently, the force constant (


) of the C=O bond decreases, shifting the stretching frequency down to 1700–1715 cm⁻¹ [1]. Furthermore, this hydrogen bonding creates a vast continuum of O-H bond lengths, resulting in an extremely broad O-H stretching band that spans from 2500 to 3300 cm⁻¹ , often obscuring the aliphatic and aromatic C-H stretches[2].
The Ester Inductive Effect

When phenylacetic acid is converted to an ester (e.g., methyl or ethyl phenylacetate), two critical environmental changes occur:

  • Loss of Hydrogen Bonding: The absence of the hydroxyl proton eliminates the broad 2500–3300 cm⁻¹ O-H band and prevents dimerization.

  • Inductive Strengthening: The alkoxy group (-OCH₃ or -OCH₂CH₃) exerts an electron-withdrawing inductive effect (-I effect) on the carbonyl carbon[1]. This increases the force constant of the C=O bond, shifting the carbonyl stretching frequency significantly higher, typically to 1735–1750 cm⁻¹ [3].

Quantitative Data Comparison

The following table summarizes the key diagnostic FTIR peaks used to differentiate phenylacetic acid from its common ester derivatives, based on standardized spectral databases[4],[5],[6].

Functional Group VibrationPhenylacetic Acid (PAA)Methyl PhenylacetateEthyl PhenylacetateDiagnostic Significance
O-H Stretch 2500 – 3300 cm⁻¹ (Very Broad)AbsentAbsentPrimary indicator of unreacted acid.
C=O Stretch 1700 – 1715 cm⁻¹ (Strong)1735 – 1745 cm⁻¹ (Strong)1735 – 1750 cm⁻¹ (Strong)Upward shift of ~30 cm⁻¹ confirms esterification.
C-O Stretch 1210 – 1320 cm⁻¹ (Coupled with O-H)1150 – 1250 cm⁻¹ (Two bands)1150 – 1300 cm⁻¹ (Two bands)Ester C-O stretch is typically more intense and split.
Aromatic C-H Stretch ~3030 – 3060 cm⁻¹ (Obscured)~3030 – 3060 cm⁻¹ (Visible)~3030 – 3060 cm⁻¹ (Visible)Becomes clearly resolved once the broad O-H band is removed.
Aliphatic C-H Stretch ~2850 – 2950 cm⁻¹ (Obscured)~2850 – 2950 cm⁻¹ (Visible)~2850 – 2980 cm⁻¹ (Visible)Ethyl derivative shows stronger -CH₃/-CH₂ signals.

Experimental Methodology: Self-Validating FTIR Protocol

To ensure high-fidelity, reproducible data when monitoring esterification workflows, utilize the following Attenuated Total Reflectance (ATR) FTIR protocol. ATR is preferred over KBr pelleting as it prevents moisture absorption (which can introduce false O-H peaks) and requires minimal sample preparation.

Step 1: Instrument Initialization and Background Collection

  • Equip the FTIR spectrometer with a Diamond or ZnSe ATR crystal.

  • Clean the crystal thoroughly with spectroscopic-grade isopropanol or acetone and allow it to dry completely.

  • Collect a background spectrum (Air) using the following parameters: Resolution: 4 cm⁻¹, Scans: 32, Range: 4000 to 400 cm⁻¹[7]. Self-Validation: Ensure the background spectrum shows a flat baseline with only ambient CO₂ (~2350 cm⁻¹) and water vapor artifacts.

Step 2: Sample Application

  • For Phenylacetic Acid (Solid): Place 1-2 mg of the crystalline powder onto the ATR crystal. Apply the pressure tower anvil to ensure intimate contact between the solid and the crystal.

  • For Esters (Liquids): Deposit 1-2 drops of neat methyl or ethyl phenylacetate directly onto the crystal. No pressure anvil is needed.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Check the maximum absorbance of the C=O peak. If it exceeds 1.2 Absorbance Units (AU), the signal may be saturated. For liquids, wipe the crystal and apply a smaller micro-drop; for solids, reduce the applied pressure slightly.

Step 4: Data Processing

  • Apply an ATR correction algorithm (if required by your specific software) to adjust for penetration depth variations across the wavelength spectrum.

  • Perform a baseline correction and execute peak picking with a sensitivity threshold set to identify the primary C=O and C-O bands.

Spectral Interpretation Workflow

The following logic diagram illustrates the decision matrix for identifying the reaction state of a phenylacetic acid derivative using FTIR data.

FTIR_Decision_Tree Start FTIR Spectrum of Phenylacetic Derivative CheckOH Broad O-H Stretch (2500-3300 cm⁻¹)? Start->CheckOH CheckCO_Acid C=O Stretch at 1700-1715 cm⁻¹? CheckOH->CheckCO_Acid Yes (Present) CheckCO_Ester C=O Stretch at 1735-1750 cm⁻¹? CheckOH->CheckCO_Ester No (Absent) ResultAcid Phenylacetic Acid (Hydrogen-Bonded Dimer) CheckCO_Acid->ResultAcid Yes ResultUnknown Mixed/Impure Sample (Further Analysis Required) CheckCO_Acid->ResultUnknown No ResultEster Phenylacetate Ester (e.g., Methyl/Ethyl) CheckCO_Ester->ResultEster Yes CheckCO_Ester->ResultUnknown No

Diagnostic decision tree for differentiating phenylacetic acid from its esters via FTIR.

References

  • PubChem / NIST Webbook. Methyl phenylacetate | C9H10O2 | CID 7559. National Center for Biotechnology Information. Available at: [Link]

  • PubChem / NIST Webbook. Ethyl phenylacetate | C10H12O2 | CID 7590. National Center for Biotechnology Information. Available at:[Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy: Absorptions of Carboxylic acids and Esters. Available at:[Link]

  • Amazon AWS / Spectroscopic Principles. Infrared Spectroscopy: Base values for the C=O stretching vibrations. Available at: [Link]

  • ResearchGate / SciELO. Esterification reactions and FT-IR spectral resolution. Available at:[Link]

  • Chegg / Academic Q&A. IR spectrum of 2-phenylacetic acid and O-H stretch identification. Available at:[Link]

  • ResearchGate. Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra? Available at:[Link]

  • Chemical and Biochemical Engineering Quarterly. Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid. Available at:[Link]

Sources

A Guide to Purity Standards for Phenylacetic Acid Intermediates in Pharmaceutical Research: A Case Study of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is paramount. This quality is not merely determined in the final synthetic step but is a culmination of rigorously controlled processes, beginning with the very first starting materials and intermediates. Intermediates, such as [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, are critical building blocks whose purity profile can directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. The presence of even minute quantities of impurities can lead to downstream complications, including the formation of toxic by-products, altered pharmacological activity, and significant regulatory hurdles.

This guide provides an in-depth technical framework for establishing and verifying the purity of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, a representative phenylacetic acid derivative used in complex organic synthesis. We will move beyond simple specification sheets to explore the causality behind analytical choices, grounded in the authoritative standards set by the International Council for Harmonisation (ICH). This document is designed for researchers, scientists, and drug development professionals, offering a practical comparison of purity grades and the experimental data required to validate them.

PART 1: The Regulatory Foundation for Purity

Ensuring the safety and quality of pharmaceuticals is a globally harmonized effort. The ICH has established comprehensive guidelines that serve as the global standard for impurity control.[1] For a synthetic intermediate like [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid, which will be part of a new drug substance, the ICH Q3A(R2) guideline is the cornerstone document.[1][2] It provides a rational framework for controlling impurities, categorizing them, and setting thresholds for reporting, identification, and qualification.[3][4]

Key Impurity Categories:

  • Organic Impurities: These are often the most critical and can include starting materials, by-products of side reactions, intermediates, and degradation products.[1]

  • Inorganic Impurities: This category includes reagents, ligands, catalysts (e.g., heavy metals), and other inorganic materials introduced during manufacturing.[1]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[1] These are specifically governed by the ICH Q3C guideline.[3]

ICH Q3A Thresholds:

The ICH establishes thresholds based on the maximum daily dose of the final drug product. These thresholds dictate the level of scrutiny an impurity must undergo.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale
Reporting Threshold 0.05%0.03%The level at which an impurity must be reported in a regulatory submission.[3]
Identification Threshold 0.10% or 1.0 mg TDI, whichever is lower0.05%The level above which the structure of an impurity must be confirmed.[1]
Qualification Threshold 0.15% or 1.0 mg TDI, whichever is lower0.05%The level above which an impurity's biological safety must be established.[2][4]

*TDI: Total Daily Intake

PART 2: Profiling Potential Impurities in [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

To control impurities, one must first anticipate them. The most likely impurities are directly related to the synthetic route employed. A common strategy for synthesizing substituted phenylacetic acids involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5]

Caption: Synthetic pathway and potential impurity origins.

Common Potential Impurities:

  • Process-Related Impurities (Organic):

    • Unreacted Starting Materials: e.g., 3-bromophenylacetic acid derivatives or methoxycarbonylmethyl boronic esters.[5]

    • By-products: Homocoupling of the boronic ester is a common side reaction in Suzuki couplings.

    • Intermediates: Incomplete reaction steps can lead to the presence of intermediate compounds.

  • Degradation Products:

    • Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions during workup or storage, yielding the corresponding di-acid, 3-(carboxymethyl)phenylacetic acid.

  • Inorganic Impurities:

    • Residual Catalysts: Palladium is a common catalyst in cross-coupling reactions and must be carefully controlled according to ICH Q3D guidelines for elemental impurities.[3]

  • Residual Solvents:

    • Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or alcohols may be present from the reaction or purification steps.[5][6]

PART 3: The Analytical Workflow for Purity Verification

A robust analytical strategy is essential for accurately determining the purity of an intermediate and quantifying its impurities. This typically involves a combination of chromatographic and spectroscopic techniques, creating a self-validating system where different methods provide complementary information.

Caption: Comprehensive analytical workflow for purity assessment.

Experimental Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for quantifying the main component and separating non-volatile organic impurities. A reversed-phase method is typically suitable for phenylacetic acid derivatives.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Hold at 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity using the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Individually report any impurity exceeding the 0.05% reporting threshold.

Experimental Protocol 2: Residual Solvent Analysis by Headspace GC-MS

Rationale: Gas chromatography is required to separate and detect volatile compounds like residual solvents. A mass spectrometer detector provides definitive identification.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a standard stock solution containing known concentrations of potential solvents (e.g., THF, DCM) in a suitable solvent like Dimethyl sulfoxide (DMSO).

    • Accurately weigh approximately 100 mg of the [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid sample into a 20 mL headspace vial. Add 1 mL of DMSO.

  • GC-MS Conditions:

    • Instrument: GC-MS with a headspace autosampler.

    • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium.

    • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line: 280 °C.

    • Headspace Parameters: Vial Equilibration at 80 °C for 15 min.

  • Data Analysis:

    • Quantify solvents in the sample by comparing peak areas to the external standard. Ensure levels are below ICH Q3C limits.

PART 4: Comparative Analysis of Purity Grades

The required purity of an intermediate is not absolute; it depends on its intended use. An early-stage research compound has different requirements than a key intermediate for a drug candidate entering late-stage clinical trials.

Purity GradeTypical Purity (%)Primary Analytical FocusCommon ImpuritiesIntended Use
Standard Research Grade 95-98%¹H NMR for identity, basic HPLC for purity estimate.May contain significant levels (>0.5%) of starting materials or by-products.Early-stage discovery, proof-of-concept synthesis.
High-Purity Intermediate >99.0%Quantitative HPLC (area %), GC-MS for solvents, identity confirmation by NMR and MS.[7]All impurities should be below 0.5%, with specified impurities controlled below 0.15%.Process development, scale-up, non-clinical toxicology batches.
Qualified Reference Standard >99.5% (Characterized)Full characterization: quantitative NMR (qNMR), HPLC with reference standard, mass balance, elemental analysis.[8]All impurities identified and quantified, typically <0.10%.Primary calibrator for analytical methods, impurity identification.[9]

Conclusion

The purity of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is not a single number but a comprehensive profile that requires a multi-faceted analytical approach. Grounding this approach in the principles of the ICH guidelines ensures that the intermediate is not only suitable for its intended synthetic purpose but also contributes to the safety and quality of the final pharmaceutical product. By understanding the potential sources of impurities, employing a suite of robust, self-validating analytical techniques, and setting phase-appropriate acceptance criteria, researchers can confidently advance their drug development programs. This rigorous, science-based approach to purity is a non-negotiable pillar of modern pharmaceutical research.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • de Oliveira, M. A. L., et al. (2024, July 26). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Molecules.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • EMA. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Sigma-Aldrich. 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid.
  • National Measurement Institute of Australia. Certified Reference Material Certificate of Analysis.
  • Advent Chembio. Pharma Impurities & Reference Standards.
  • European Patent Office. Synthesis of phenylacetic acid esters - EP 0098058 B1.
  • ChemShuttle. 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid.
  • Esschemco. (2021, December 13). Certificate of Analysis.

Sources

Comparing reactivity of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid with phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide:[3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid vs. Phenylacetic Acid

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, the strategic selection of aromatic building blocks dictates the efficiency and scalability of the synthetic route. This guide provides an in-depth comparative analysis of Phenylacetic Acid (PAA) and [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (3-MOEPAA) . While PAA is a ubiquitous, monofunctional building block, 3-MOEPAA serves as a desymmetrized, bifunctional scaffold (a mono-methyl ester of 1,3-phenylenediacetic acid) that unlocks orthogonal reactivity for advanced molecular assembly.

Structural and Electronic Profiling

Phenylacetic Acid (PAA) PAA consists of a benzene ring substituted with a single carboxymethyl group (-CH₂COOH). The carboxylic acid proton is moderately acidic (pKa ~4.31)[1], while the


-protons are weakly acidic. Because it possesses only one functional handle, PAA is highly predictable but limited to a single vector of elongation unless complex C-H activation methodologies are employed.

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (3-MOEPAA) 3-MOEPAA features two distinct functional handles positioned meta to each other: a free acetic acid group and a methyl acetate group. This structural desymmetrization is critical. If a chemist were to use the parent 1,3-phenylenediacetic acid, mono-functionalization would yield statistical mixtures of unreacted, mono-reacted, and di-reacted products. 3-MOEPAA bypasses this by masking one of the carboxyl groups as a methyl ester, allowing strictly controlled, stepwise functionalization.

Reactivity Comparison

A. Orthogonal Functionalization (Amidation & Esterification)
  • PAA: Reacts cleanly with amines using standard coupling reagents (e.g., HATU, EDC/HOBt) or via acid chloride intermediates to form amides[2]. However, any subsequent functionalization requires pre-installed protecting groups on the coupling partner.

  • 3-MOEPAA: The free carboxylic acid can be selectively amidated under mild conditions without cross-reacting with the methyl ester. Once the first amide is formed, the methyl ester can be hydrolyzed using aqueous lithium hydroxide (LiOH) to reveal a new free acid, which can then undergo a second, distinct amidation. This makes 3-MOEPAA an ideal hub for synthesizing asymmetric bis-amides.

B. Enolate Chemistry and -Alkylation
  • PAA: Treatment of PAA with >2 equivalents of a strong base like Lithium Diisopropylamide (LDA) generates an enediolate dianion. This dianion is highly nucleophilic and reacts regioselectively at the

    
    -carbon with various electrophiles (e.g., alkyl halides, chloromethyl ketones)[3].
    
  • 3-MOEPAA:

    
    -alkylation is significantly more complex due to competing acidic sites. The 
    
    
    
    -protons adjacent to the methyl ester are more acidic than those adjacent to the carboxylate anion. Consequently, base-mediated enolization often leads to unwanted transesterification, Claisen condensations, or mixed alkylation products unless highly specialized protecting group strategies are employed.
C. Electrophilic Aromatic Substitution (EAS)
  • PAA: The -CH₂COOH group is weakly activating and ortho/para directing.

  • 3-MOEPAA: Both the -CH₂COOH and -CH₂COOCH₃ groups are ortho/para directing. Because they are meta to each other, their directing effects synergistically reinforce electrophilic substitution at positions 4 and 6 on the aromatic ring, while position 2 remains sterically shielded.

Quantitative Data: Physicochemical & Reactivity Profile

Property / FeaturePhenylacetic Acid (PAA)3-MOEPAA
Structural Class Monocarboxylic acidCarboxylic acid + Methyl ester
Molecular Weight 136.15 g/mol [1]208.21 g/mol
pKa (Carboxyl) 4.31[1]~4.3 (Estimated)
Orthogonality None (Monofunctional)High (Bifunctional desymmetrization)
Enolate Formation Clean Dianion (Enediolate) via 2 eq baseComplex (Competing

-protons)
Primary Use Case Simple amidation,

-alkylation[3]
Asymmetric bis-amides, dendrimer hubs

Experimental Protocols: Self-Validating Systems

Protocol A: Orthogonal Amidation of 3-MOEPAA

Objective: Selective amidation of the free acid while preserving the methyl ester. Causality: HATU is selected over traditional carbodiimides because its superior activation kinetics minimize the half-life of the reactive O-acylisourea intermediate, thereby suppressing unwanted side reactions at the ester site. DIPEA acts as a non-nucleophilic base to deprotonate the acid without hydrolyzing the ester.

  • Dissolve 3-MOEPAA (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • Add HATU (1.2 eq) portion-wise. Stir for 1 hour at 0 °C, then warm to room temperature for 4 hours.

  • Validation Check: LC-MS analysis must show a single major peak corresponding to the amide-ester mass. The absence of a di-amide mass validates the orthogonality of the system.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: -Alkylation of PAA via Enediolate Dianion

Objective: Regioselective C-alkylation of PAA[3]. Causality: Exactly 2.2 equivalents of LDA are required. The first equivalent irreversibly deprotonates the carboxylic acid to form an unreactive lithium carboxylate salt. The second equivalent deprotonates the significantly less acidic


-carbon to generate the highly nucleophilic enediolate dianion.
  • Cool a solution of diisopropylamine (2.4 eq) in anhydrous THF to -78 °C under N₂.

  • Add n-BuLi (2.3 eq) dropwise. Stir for 30 min to form LDA.

  • Add a solution of PAA (1.0 eq) in THF dropwise at -78 °C.

  • Warm the mixture to 0 °C for 1 hour to ensure complete dianion formation.

  • Validation Check: The reaction mixture will transition from a pale solution to a deep yellow/orange upon complete enediolate formation.

  • Cool back to -78 °C and add the electrophile (e.g., benzyl bromide, 1.1 eq). The rapid disappearance of the deep color visually validates the consumption of the highly conjugated dianion.

  • Quench with 1M HCl to pH 2, extract with EtOAc, and purify.

Mechanistic Pathways & Visualizations

G A 3-MOEPAA (Free Acid + Methyl Ester) B HATU, DIPEA, Amine (Selective Amidation) A->B C Amide-Ester Intermediate B->C D LiOH, THF/H2O (Ester Hydrolysis) C->D E Amide-Acid (Ready for 2nd Coupling) D->E

Orthogonal amidation workflow for 3-MOEPAA leveraging its bifunctional handles.

G A Phenylacetic Acid (PAA) B LDA (1.0 eq) -78°C A->B C Carboxylate Monoanion B->C D LDA (1.2 eq) 0°C C->D E Enediolate Dianion D->E F Electrophile (R-X) E->F G Alpha-Alkylated PAA F->G

Stepwise generation of the PAA enediolate dianion and subsequent alpha-alkylation.

References

  • Study and Development of Boron-mediated Amidation Reactions - UCL Discovery, University College London. URL: [Link]

  • One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids, Organic Chemistry Portal. URL: [Link]

  • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

Comprehensive Certificate of Analysis (CoA) Guide for CAS 179178-90-6: Analytical Standards and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

CAS 179178-90-6 , chemically identified as 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid, is a critical bifunctional building block utilized in advanced organic synthesis and pharmaceutical manufacturing[1]. Structurally, it is the mono-methyl ester of m-phenylenediacetic acid. Because it possesses both a highly reactive free carboxylic acid moiety and a protected methyl ester, it allows for regioselective coupling reactions in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Establishing a rigorous Certificate of Analysis (CoA) is paramount. The presence of process-related impurities—specifically the fully hydrolyzed di-acid or the fully esterified di-ester—can derail downstream stoichiometry and lead to the formation of uncharacterized API derivatives.

Regulatory Grounding & Impurity Control

To ensure clinical safety and manufacturing consistency, the CoA parameters for CAS 179178-90-6 must be grounded in global regulatory frameworks.

  • Impurity Profiling: According to the, impurities in new drug substances must be strictly monitored, with identification and qualification thresholds dictated by the maximum daily dose of the final API[2].

  • Method Validation: The analytical procedures used to generate the CoA must be fully validated for specificity, linearity, accuracy, and precision as mandated by the[3].

Comparison Guide: API-Synthesis Grade vs. Technical Grade

When sourcing or synthesizing CAS 179178-90-6, researchers must choose between two primary quality tiers. Technical Grade is often sufficient for early-stage R&D or when downstream crystallization steps are highly efficient at purging impurities. Conversely, API-Synthesis Grade is mandatory for late-stage GMP manufacturing to prevent impurity carryover.

The following table objectively compares the performance specifications and quantitative limits required for both grades:

Analytical ParameterAPI-Synthesis Grade (High Purity)Technical Grade (R&D)Analytical Methodology
Appearance White to off-white crystalline powderOff-white to pale yellow powderVisual Inspection
Purity (Assay)

99.0%

95.0%
RP-HPLC (UV at 220 nm)
Impurity A (m-phenylenediacetic acid)

0.5%

2.0%
RP-HPLC (UV at 220 nm)
Impurity B (Dimethyl m-phenylenediacetate)

0.5%

2.0%
RP-HPLC (UV at 220 nm)
Moisture Content

0.5% w/w

2.0% w/w
Karl Fischer Titration
Residue on Ignition

0.1%

0.5%
Gravimetric (USP <281>)
Heavy Metals

10 ppm

50 ppm
ICP-MS

Mechanistic Impurity Pathways

Understanding the causality behind the CoA specifications requires analyzing the compound's degradation pathways. High moisture content drives the hydrolysis of the methyl ester, yielding Impurity A (the di-acid). Conversely, exposure to methanolic solvents under acidic conditions drives transesterification, yielding Impurity B (the di-ester).

Impurity_Pathway Starting CAS 179178-90-6 (Mono-ester) Hydrolysis Hydrolysis (High Moisture) Starting->Hydrolysis H2O Esterification Esterification (Methanol/H+) Starting->Esterification MeOH DiAcid m-Phenylenediacetic acid (Impurity A) Hydrolysis->DiAcid DiEster Dimethyl m-phenylenediacetate (Impurity B) Esterification->DiEster

Primary degradation pathways forming key impurities in CAS 179178-90-6.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the CoA, every analytical procedure must operate as a self-validating system.

Protocol A: RP-HPLC for Purity and Related Substances

Causality of Design: CAS 179178-90-6 contains a free carboxylic acid moiety with a pKa of approximately 4.3. If analyzed in a neutral mobile phase, the compound exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. The addition of 0.1% Trifluoroacetic acid (TFA) ensures the analyte remains fully protonated, driving it into the hydrophobic C18 stationary phase for sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 25.0 mg of CAS 179178-90-6 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Water:Acetonitrile 50:50 v/v).

  • Sample Preparation: Prepare the batch sample identically to achieve a nominal concentration of 0.5 mg/mL.

  • System Suitability Solution (SST): Spike the standard solution with 0.5% w/w of Impurity A and Impurity B.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 0-5 min (10% B), 5-20 min (10% to 70% B), 20-25 min (70% B), 25-26 min (70% to 10% B), 26-35 min (10% B for re-equilibration).

    • Flow Rate: 1.0 mL/min | Detection: UV at 220 nm | Injection Volume: 10 µL.

  • Self-Validation Criteria: Inject the SST solution. The analytical run is only considered valid if the critical pair resolution (

    
    ) between Impurity A and the main CAS 179178-90-6 peak is 
    
    
    
    . The tailing factor (
    
    
    ) for the main peak must be
    
    
    , and the relative standard deviation (RSD) of five replicate standard injections must be
    
    
    .
Protocol B: Karl Fischer Titration for Moisture Content

Causality of Design: Because the compound is susceptible to esterification in the presence of methanol, prolonged exposure to standard methanolic Karl Fischer reagents can artificially alter the sample composition during testing. Rapid volumetric titration minimizes this side reaction.

Step-by-Step Methodology:

  • Solvent Preparation: Add 30 mL of anhydrous methanol (or a formamide/methanol blend for reduced reactivity) to the titration vessel.

  • Pre-titration: Titrate the solvent with Karl Fischer reagent to a stable electrometric endpoint to neutralize adventitious system moisture.

  • Sample Introduction: Rapidly transfer ~500 mg of the CAS 179178-90-6 sample into the vessel, minimizing exposure to atmospheric humidity.

  • Titration: Titrate the sample to the electrometric endpoint.

  • Self-Validation Criteria: Perform a volumetric blank determination before and after the sample sequence. The drift rate must be

    
    . Periodically inject a 1.0% water standard; recovery must strictly fall between 97.0% and 103.0% to validate the reagent's titer.
    

Analytical Workflow Visualization

CoA_Workflow cluster_0 Identity & Structure cluster_1 Purity & Impurities (ICH Q3A) Sample CAS 179178-90-6 Batch Sample NMR 1H & 13C NMR (Ester & Acid Confirmation) Sample->NMR MS LC-MS (ESI+) (m/z 209.08[M+H]+) Sample->MS HPLC RP-HPLC (UV 220nm) (Assay & Related Subs) Sample->HPLC KF Karl Fischer (Moisture < 0.5%) Sample->KF Decision CoA Generation & Batch Release NMR->Decision MS->Decision HPLC->Decision KF->Decision

Analytical workflow for CoA generation of CAS 179178-90-6.

References

  • International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration (FDA). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Topic Q3A(R2) Impurities in New Drug Substances." Therapeutic Goods Administration (TGA) / ICH. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21700134, 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid." PubChem. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 1,3-Benzenediacetic Acid Monoester Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise separation and purification of isomeric species are paramount. The monoesters of 1,3-benzenediacetic acid, key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), present a common yet significant analytical challenge. The subtle differences in the position of the ester and carboxylic acid functionalities on the benzene ring can lead to distinct physicochemical and pharmacological properties. Therefore, robust and reliable chromatographic methods for their separation are essential for ensuring product purity, and therapeutic efficacy, and meeting stringent regulatory requirements.

This guide provides an in-depth comparison of various chromatographic strategies for the separation of 1,3-benzenediacetic acid monoester isomers. We will delve into the principles behind each technique, offer field-proven insights into experimental design, and provide detailed protocols to serve as a foundation for your method development.

The Challenge: Subtle Differences, Significant Impact

The primary challenge in separating positional isomers lies in their nearly identical physical properties, such as molecular weight and, often, pKa values. For 1,3-benzenediacetic acid monoesters, the close proximity of the acidic and ester groups results in minimal differences in overall polarity, making their separation by conventional chromatographic methods non-trivial. The choice of chromatographic mode and the careful optimization of its parameters are therefore critical to achieving baseline resolution.

Comparative Analysis of Chromatographic Strategies

We will explore and compare four primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC) with prior derivatization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often the first-line approach in many analytical laboratories due to its versatility and robustness.[1] The separation in RP-HPLC is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.

Principle of Separation: In the context of 1,3-benzenediacetic acid monoester isomers, the subtle differences in the interaction of the polar carboxylic acid and the more hydrophobic ester group with the stationary phase can be exploited. The isomer where the carboxylic acid group is more sterically hindered may exhibit slightly more retention. The pH of the mobile phase plays a crucial role in controlling the ionization state of the carboxylic acid group; at a pH below the pKa, the acid is protonated and less polar, leading to increased retention.[1]

Experimental Considerations:

  • Stationary Phase: A C18 column is a standard starting point. For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the analyte and the stationary phase.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully controlled to be around 2 units below the pKa of the carboxylic acid to ensure it is in its non-ionized form, thereby maximizing retention and potentially improving selectivity. The use of an acid modifier like trifluoroacetic acid (TFA) or formic acid is common.[3]

  • Temperature: Column temperature can influence selectivity and should be optimized.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC is often the method of choice for separating positional isomers due to its high resolving power for compounds with minor polarity differences.[5]

Principle of Separation: In NP-HPLC, a polar stationary phase (e.g., silica) and a non-polar mobile phase are used. Separation is governed by the interaction of the polar functional groups of the analyte with the active sites on the stationary phase. The carboxylic acid group of the 1,3-benzenediacetic acid monoester will interact strongly with the silica surface, while the ester group will have a weaker interaction. The subtle differences in the accessibility of these polar groups in the different isomers can lead to effective separation.

Experimental Considerations:

  • Stationary Phase: Unmodified silica is the most common choice. Amine- or cyano-bonded phases can offer different selectivities.[6][7]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol, ethanol, or ethyl acetate is used. The concentration of the polar modifier is a critical parameter for controlling retention and selectivity. The addition of a small amount of a strong acid (like acetic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce peak tailing.[6]

  • Water Content: The water content of the mobile phase can significantly affect the activity of the silica stationary phase and thus the reproducibility of the separation. It is crucial to control the water content for consistent results.[8]

Studies on the separation of positional isomers of substituted benzoic acids have demonstrated the effectiveness of NP-HPLC, suggesting it would be a powerful technique for the target analytes.[6][7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in RP-HPLC.

Principle of Separation: HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. The more polar isomer will be more retained.

Experimental Considerations:

  • Stationary Phase: A variety of polar stationary phases can be used, including unmodified silica, amide, diol, and zwitterionic phases.[9]

  • Mobile Phase: Typically, a high percentage of acetonitrile (e.g., >80%) with an aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. The buffer concentration and pH can be adjusted to optimize selectivity.[10]

HILIC has been successfully applied to the separation of positional isomers of hydroxy aromatic carboxylic acids, indicating its potential for separating the isomers of 1,3-benzenediacetic acid monoester.[10][11]

Gas Chromatography (GC) with Derivatization

For volatile and thermally stable compounds, GC offers high resolution. However, the carboxylic acid group in the 1,3-benzenediacetic acid monoester makes it non-volatile and prone to peak tailing. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar functional group.[12]

Principle of Separation: After derivatization, the isomers are separated based on their boiling points and interactions with the GC stationary phase. Even small structural differences can lead to different retention times on a high-resolution capillary column.

Derivatization Strategy: The most common derivatization method for carboxylic acids is esterification to form, for example, methyl or ethyl esters. Reagents like diazomethane, BF3/methanol, or silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[13][14]

Experimental Considerations:

  • Derivatization: The derivatization reaction must be complete and reproducible to ensure accurate quantification.

  • GC Column: A mid-polar to polar capillary column (e.g., a phase containing 5% phenyl and 95% methylpolysiloxane, or a polyethylene glycol phase) is a good starting point.

  • Detection: Flame ionization detection (FID) is a universal detector suitable for this analysis. Mass spectrometry (MS) can be used for confirmation of the identity of the isomers.

Experimental Protocols

The following protocols are provided as starting points for method development and should be optimized for your specific application and instrumentation.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

Caption: RP-HPLC workflow for isomer separation.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start with 30% B, hold for 2 minutes, increase to 70% B over 15 minutes, hold for 3 minutes.

  • Data Analysis: Integrate the peaks and calculate the resolution between the isomeric peaks.

Protocol 2: Normal-Phase HPLC (NP-HPLC)

Caption: NP-HPLC workflow for isomer separation.

Methodology:

  • Mobile Phase Preparation: Prepare a mixture of hexane, isopropanol, and acetic acid in the ratio of 90:10:0.1 (v/v/v). Degas the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Elution: Isocratic.

  • Data Analysis: Integrate the peaks and calculate the resolution.

Protocol 3: Gas Chromatography (GC) with Derivatization

Caption: GC workflow with derivatization.

Methodology:

  • Derivatization (Esterification with BF3/Methanol):

    • To approximately 1 mg of the sample in a vial, add 1 mL of 14% BF3 in methanol.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Injection Volume: 1 µL (split injection, e.g., 20:1).

  • Data Analysis: Integrate the peaks corresponding to the derivatized isomers.

Data Presentation and Comparison

The following table presents a hypothetical comparison of the expected performance of each technique for the separation of 1,3-benzenediacetic acid monoester isomers. These values are illustrative and will require experimental verification and optimization.

ParameterRP-HPLCNP-HPLCHILICGC with Derivatization
Principle Hydrophobic InteractionsAdsorptionPartitioningVolatility & Polarity
Stationary Phase C18 or Phenyl-HexylSilica or AmineSilica, Amide, or DiolDB-5 or WAX
Mobile Phase Water/ACN/AcidHexane/IPA/AcidACN/Water/BufferInert Gas (He, H2)
Selectivity for Isomers ModerateHighModerate to HighHigh
Typical Run Time 15-30 min10-25 min15-30 min20-40 min
Sample Preparation Simple DissolutionSimple DissolutionSimple DissolutionDerivatization Required
Robustness HighModerate (sensitive to water)ModerateHigh (post-derivatization)
MS Compatibility Good (with volatile buffers)PoorExcellentGood

Conclusion and Recommendations

The separation of 1,3-benzenediacetic acid monoester isomers is a challenging but achievable task with the careful selection and optimization of chromatographic conditions.

  • For routine analysis and high throughput, RP-HPLC is a good starting point due to its robustness and simplicity. Optimization of the mobile phase pH and organic modifier percentage will be key.

  • For achieving the best resolution, especially for preparative purposes, NP-HPLC is highly recommended. Its superior selectivity for positional isomers often outweighs the challenges associated with mobile phase preparation and column equilibration.[5]

  • HILIC presents a valuable alternative, particularly if the isomers are highly polar and show poor retention in RP-HPLC. Its compatibility with mass spectrometry is a significant advantage for peak identification.[11]

  • GC with derivatization is a powerful technique that can provide excellent resolution, but the additional sample preparation step of derivatization may not be ideal for all workflows.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, sample matrix, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for initiating method development and successfully tackling the chromatographic separation of 1,3-benzenediacetic acid monoester isomers.

References

  • Rioux, V., et al. (1999). High performance liquid chromatography of fatty acid as naphthacyl derivatives.
  • Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • Scilit. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • PubMed. (2017, December 15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Cogent HPLC Columns. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF. Retrieved from [Link]

  • LCGC International. (2026, February 10). HILIC and Its Applications for Biotechnology, Part I. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1,3-Benzenedicarboxylic acid, diethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • LCGC International. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Merck Millipore. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • MDPI. (2020, November 12). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]

Sources

Elemental analysis data for [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: [3-(2-Methoxy-2-oxoethyl)phenyl]acetic Acid

Executive Summary

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (MW: 208.21 g/mol ) serves as a critical desymmetrized building block in medicinal chemistry. Unlike its symmetric parent (1,3-phenylenediacetic acid) or the full ester derivative, this mono-ester enables orthogonal functionalization . It allows researchers to selectively derivatize one side chain (via the free acid) while preserving the other (protected as a methyl ester) for subsequent steps. This guide compares its physicochemical properties and synthetic utility against standard alternatives, supported by theoretical elemental analysis benchmarks and experimental protocols.

Part 1: Elemental Analysis & Physicochemical Benchmarks

For researchers verifying compound identity, the theoretical elemental composition is the primary standard. Deviations greater than ±0.4% typically indicate impurities (solvent occlusion or hydrolysis).

Table 1: Theoretical Elemental Analysis (Standard)
ElementSymbolCountAtomic MassMass % (Theoretical)Acceptance Range (±0.4%)
Carbon C1112.01163.46% 63.06% – 63.86%
Hydrogen H121.0085.81% 5.41% – 6.21%
Oxygen O415.99930.73% N/A (Calculated by difference)

Key Quality Indicator:

  • High Carbon (>64%): Suggests contamination with non-polar solvents (e.g., Hexanes, Toluene) or incomplete hydrolysis of a diester precursor.

  • Low Carbon (<63%): Suggests moisture absorption (hygroscopicity) or presence of the di-acid hydrolysis product.

Part 2: Comparative Performance Analysis

This section evaluates the mono-ester against its two primary alternatives: the Di-acid (1,3-Phenylenediacetic acid) and the Di-ester (Dimethyl 1,3-phenylenediacetate).

Solubility Profile
  • Di-acid: Poor solubility in chlorinated solvents (DCM, Chloroform); requires polar aprotic solvents (DMSO, DMF) which are difficult to remove.

  • Mono-ester (Target): Superior solubility in standard organic solvents (DCM, EtOAc, THF). This facilitates easier workup and purification via flash chromatography.

Synthetic Selectivity (The "Orthogonal" Advantage)

The core value of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid is its ability to undergo regioselective coupling .

  • Scenario: You need to attach an amine (R-NH2) to one side of the benzene ring.

  • Using Di-acid: Results in a statistical mixture (33% unreacted, 50% mono-amide, 17% di-amide). Requires tedious separation.

  • Using Mono-ester: Yields >95% mono-amide exclusively at the free acid site. The ester remains intact.

Visualizing the Advantage

The following diagram illustrates the efficiency of using the Mono-ester scaffold compared to the Di-acid route.

G DiAcid 1,3-Phenylenediacetic Acid (Symmetric Di-acid) Reaction Amide Coupling (R-NH2 / EDC) DiAcid->Reaction MonoEster [3-(2-Methoxy-2-oxoethyl)phenyl] acetic acid (Desymmetrized Scaffold) MonoEster->Reaction Mix Statistical Mixture: Mono-amide + Di-amide + SM (Low Yield / Difficult Purification) Reaction->Mix Non-Selective Clean Target Mono-amide Product (>95% Yield / Intact Ester) Reaction->Clean Selective

Figure 1: Reaction pathway comparison showing the selectivity advantage of the desymmetrized mono-ester scaffold.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the checkpoints fail, do not proceed to the next step.

Protocol A: Purity Assessment via HPLC

Objective: Quantify the ratio of Mono-ester vs. Di-acid (hydrolysis impurity) and Di-ester (precursor impurity).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

Method:

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of 50:50 MeCN:Water.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

Validation Checkpoints:

  • Retention Time (RT) Order: Di-acid (Earliest, most polar) < Mono-ester (Target) < Di-ester (Latest, least polar).

  • Acceptance Criteria: Purity >98% by area integration. If Di-acid peak >1%, dry sample under vacuum (it may be wet) or recrystallize from EtOAc/Hexanes.

Protocol B: Selective Amide Coupling (Orthogonal Functionalization)

Objective: React the free acid with Benzylamine while preserving the methyl ester.

Step-by-Step Workflow:

  • Dissolution: In a flame-dried flask, dissolve 1.0 eq (208 mg) of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid in anhydrous DCM (5 mL).

  • Activation: Add 1.2 eq HOBt and 1.2 eq EDC·HCl. Stir at 0°C for 15 minutes.

    • Why? Pre-activation prevents side reactions.

  • Addition: Add 1.1 eq Benzylamine and 2.0 eq DIPEA (Hunig's Base).

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine/EDC) -> Sat. NaHCO3 (removes unreacted acid) -> Brine.

  • Validation: Analyze organic layer by TLC (50% EtOAc/Hexanes).

    • Success: Spot moves to higher Rf (Amide).

    • Failure: Spot remains at baseline (Acid) or multiple spots appear.

Part 4: Synthesis & Pathway Context

This compound is often synthesized via the partial hydrolysis of the dimethyl ester or via carbonylation of benzyl halides. It acts as a gateway to complex therapeutics, such as DP2 receptor antagonists used in asthma research.

Synthesis Start 1,3-Phenylenediacetic Acid (Di-acid) Step1 Esterification (MeOH / H+) Start->Step1 DiEst Dimethyl 1,3-phenylenediacetate (Di-ester) Step1->DiEst Step2 Controlled Hydrolysis (1.0 eq LiOH / THF:H2O) DiEst->Step2 Target [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid (Target Mono-ester) Step2->Target Drug DP2 Receptor Antagonist (Therapeutic Candidate) Target->Drug  1. Amide Coupling  2. Saponification

Figure 2: Synthetic lineage showing the mono-ester as a critical intermediate for drug development.[1][2]

References

  • Sigma-Aldrich. 1,3-Phenylenediacetic acid Product Specification. Retrieved from

  • Thermo Fisher Scientific. 1,3-Phenylenediacetic acid, 97%. Retrieved from

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives. Retrieved from

  • Google Patents. Substituted phenyl acetic acid compounds (DP2 receptor antagonists). Patent WO2007/000000. Retrieved from

  • Royal Society of Chemistry. Synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from

Sources

Safety Operating Guide

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing bifunctional organic intermediates like [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid requires precision. In drug development and synthetic workflows, this compound—featuring both a reactive carboxylic acid and a methyl ester moiety—presents specific physicochemical behaviors that dictate its end-of-life handling.

Improper disposal not only violates environmental compliance but can also lead to unintended laboratory reactions. The following comprehensive guide provides the causality-driven protocols necessary to safely manage, contain, and dispose of this chemical waste.

Hazard Assessment & Mechanistic Rationale

To design a safe disposal strategy, we must first understand the molecular vulnerabilities of [3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid:

  • Acid-Base Incompatibilities: The carboxylic acid group (-COOH) acts as a weak organic acid. If indiscriminately mixed with strong inorganic bases (e.g., NaOH, KOH) in a waste carboy, it will undergo an exothermic neutralization reaction. Furthermore, the methyl ester linkage (-COOCH₃) is highly susceptible to base- or acid-catalyzed hydrolysis, which can generate additional heat and alter the waste's physical volume.

  • Environmental Persistence: Phenylacetic acid derivatives exhibit low biodegradability in standard wastewater treatment systems and are highly toxic to aquatic organisms1[1]. Aqueous drain disposal is strictly prohibited.

  • Thermal Decomposition: As a combustible organic material, exposure to high heat or strong oxidizers will cause the compound to decompose, releasing irritating fumes and carbon oxides 2[2].

Quantitative Data & Disposal Parameters

The following table summarizes the critical parameters that must govern your disposal logistics.

ParameterQuantitative Value / GuidelineOperational Implication
Container Fill Limit ≤ 80% of total volumePrevents over-pressurization and spillage from thermal expansion or trace gas generation.
Aqueous pH (if dissolved) ~3.0 - 4.5 (Weak Acid)Requires strict segregation from strong bases to prevent exothermic neutralization.
Aquatic Toxicity (LC50) ~1,273 mg/L (96h, fish)*Strictly prohibits drain disposal; mandates collection as hazardous chemical waste.
Storage Temperature 20°C - 25°C (Ambient)Maintain in a cool, dry, well-ventilated environment away from direct UV/sunlight.

*Toxicity baseline derived from parent phenylacetic acid structures.

Operational Workflow: Routine Disposal Protocol

Every step in this protocol is designed as a self-validating system to ensure maximum safety and compliance with 3[3].

Step 1: Segregation & Compatibility Verification
  • Action: Isolate the waste stream from strong oxidizers (e.g., permanganates, peroxides), strong bases, and reducing agents.

  • Causality: Mixing organic acids with oxidizers can lead to spontaneous combustion, while mixing with bases causes rapid, heat-generating hydrolysis.

  • Self-Validation: Before combining this compound with any existing solvent waste carboy, extract a 1 mL aliquot of the existing waste and test its pH. Only proceed if the bulk waste is neutral or slightly acidic (pH 4-7).

Step 2: Primary Containment
  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or PTFE-lined amber glass container. Fill the container to exactly 80% capacity4[4].

  • Causality: HDPE provides exceptional chemical resistance to weak organic acids and esters. The 20% headspace accommodates vapor pressure fluctuations caused by ambient temperature changes.

  • Self-Validation: After transferring the waste, lightly cap the container and observe for 15 minutes. If no pressure buildup or heat generation is detected (indicating no unintended reactions with trace contaminants), secure the cap tightly.

Step 3: Labeling & Documentation
  • Action: Affix a standardized hazardous waste tag. Label strictly as "Hazardous Waste: Non-Halogenated Organic Acid/Ester" . Write out the full IUPAC name; do not use abbreviations or chemical formulas.

  • Causality: Clear, non-abbreviated nomenclature prevents catastrophic mixing errors by downstream waste management personnel.

  • Self-Validation: Cross-reference the label against your laboratory's active inventory log to ensure the accumulation start date is clearly visible and accurate.

Step 4: Final Disposal Routing
  • Action: Transfer the sealed container to your facility's central hazardous waste accumulation area.

  • Causality: Final destruction must be performed via high-temperature incineration by an EPA-licensed hazardous waste contractor to fully break down the aromatic ring and prevent environmental contamination.

Emergency Spill Response Protocol

In the event of an accidental release, execute the following methodology:

  • Isolation: Evacuate personnel from the immediate vicinity.

    • Self-Validation: Verify that the lab's air exchange/fume hood system is actively pulling air away from the breathing zone before proceeding.

  • Containment: For solid spills, sweep up using non-sparking tools without creating dust 5[5]. For liquid solutions, cover the spill with an inert absorbent (e.g., dry sand, diatomaceous earth, or vermiculite).

    • Causality: Prevents the spread of the chemical and avoids aerosolizing the respiratory irritant.

  • Collection: Transfer the absorbed material into a dedicated, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with mild soap and water.

    • Self-Validation: Wipe the cleaned area with a pH test strip moistened with distilled water; a neutral pH (6.5-7.5) confirms the complete removal of the acidic residue.

Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: [3-(2-Methoxy-2-oxoethyl)phenyl] acetic acid CheckState Assess Physical State & Solvent Matrix Start->CheckState Solid Solid Waste (Pure Compound) CheckState->Solid Liquid Liquid Waste (Organic Solution) CheckState->Liquid Segregate Segregation: Isolate from Oxidizers & Bases Solid->Segregate Liquid->Segregate Contain Containment: HDPE / Amber Glass (80% Fill) Segregate->Contain Label Documentation: Non-Halogenated Organic Waste Contain->Label Dispose Final Destruction: EPA-Licensed Incineration Label->Dispose

Logical workflow for the segregation, containment, and disposal of the chemical waste.

References

  • Hazardous Waste Characteristics | Source: US Environmental Protection Agency (EPA) | 3

  • ICSC 1260 - PHENYLACETIC ACID | Source: International Labour Organization (ILO) | 1

  • Chemical Waste Management | Source: USC Environmental Health & Safety | 4

  • SAFETY DATA SHEET - Methyl phenylacetate | Source: ThermoFisher Scientific | 2

  • PHENYLACETIC ACID - Safety Data Sheet | Source: Cambridge Isotope Laboratories | 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.